molecular formula C16H14N2 B1665054 AG 1295 CAS No. 71897-07-9

AG 1295

Número de catálogo: B1665054
Número CAS: 71897-07-9
Peso molecular: 234.29 g/mol
Clave InChI: FQNCLVJEQCJWSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6,7-Dimethyl-2-phenylquinoxaline (CAS 71897-07-9) is a synthetically derived quinoxaline derivative of significant interest in chemical and pharmaceutical research. The compound has a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol. It is characterized as a colorless to yellow solid with a recorded melting point between 121-124 °C . In research settings, this compound is recognized as Tyrphostin AG 1295, a member of the Tyrphostin family known to inhibit signal transduction through the platelet-derived growth factor receptor (PDGFR) . This mechanism makes it a valuable tool for studying cellular processes and signaling pathways. Furthermore, recent scientific investigations into quinoxaline derivatives highlight their potential as inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and multiple sclerosis . The structural motif of the quinoxaline core, which can be synthesized via condensation reactions of o-phenylenediamines with α-dicarbonyl compounds or their equivalents like α-halo ketones, is a privileged scaffold in medicinal chemistry and materials science . Please be advised: This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,7-dimethyl-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCLVJEQCJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274351
Record name 6,7-Dimethyl-2-phenylquinoxaline
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71897-07-9
Record name 71897-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341
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Record name 6,7-Dimethyl-2-phenylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Inhibition of PDGFR by AG 1295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of AG 1295, a tyrphostin-class inhibitor, on the Platelet-Derived Growth Factor Receptor (PDGFR). We will delve into its inhibitory profile, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of PDGFR Kinase Activity

This compound is a cell-permeable and reversible inhibitor that selectively targets the tyrosine kinase activity of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor.[1] This means that this compound binds to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is a critical step in halting the entire downstream signaling cascade initiated by PDGF binding.[2][3]

The inhibitory effect of this compound is selective for PDGFR. It has been shown to have no effect on Epidermal Growth Factor (EGF) receptor autophosphorylation and only a weak effect on EGF- or insulin-stimulated DNA synthesis.[1][4] This selectivity makes it a valuable tool for studying PDGF-specific signaling pathways and as a potential therapeutic agent in diseases driven by aberrant PDGFR activity.[4]

Quantitative Inhibitory Profile of this compound

The potency of this compound has been quantified in various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cell proliferation.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetAssay TypeCell Line/SystemIC50 ValueReference
PDGFR KinaseIn vitro kinase assay-500 nM[1]
PDGFR AutophosphorylationMembrane autophosphorylation assay-300 - 500 nM[5]
PDGF-dependent DNA SynthesisDNA synthesis assaySwiss/3T3 cells2.5 µM[1]

Table 2: Inhibition of Cell Proliferation by this compound

Cell TypeStimulantThis compound Concentration% Inhibition of ProliferationReference
Rabbit Conjunctival FibroblastsPDGF-AA10 µM75%[6]
Rabbit Conjunctival FibroblastsPDGF-BB10 µM80%[6]
Rabbit Conjunctival FibroblastsPDGF-AA100 µM82%[6]
Rabbit Conjunctival FibroblastsPDGF-BB100 µM83%[6]
Porcine Smooth Muscle Cells-1 µM23%[2]
Porcine Smooth Muscle Cells-5 µM51%[2]
Porcine Smooth Muscle Cells-10 µM64%[2]
Human Smooth Muscle Cells--72% (by day 5)[2]
Endothelial Cells--13.5% (mild inhibition)[2][3]

Visualizing the Mechanism and Experimental Workflow

To better understand the intricate processes involved, the following diagrams illustrate the PDGFR signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

PDGFR_Signaling_Pathway PDGFR PDGFR P P PDGFR->P Autophosphorylation PDGF PDGF Ligand PDGF->PDGFR Binding & Dimerization AG1295 This compound AG1295->PDGFR Competitive Inhibition ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

PDGFR signaling and this compound inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed Cells (e.g., Smooth Muscle Cells) B 2. Serum Starve (Synchronize Cells) A->B C 3. Pre-incubate with this compound or Vehicle Control B->C D 4. Stimulate with PDGF C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Immunoblot with Anti-phospho-PDGFR Antibody G->H I 9. Detect & Analyze Phosphorylation Levels H->I

Workflow for Western Blot analysis.

Logical_Relationship PDGF_Signal PDGF Signal PDGFR_Active Active PDGFR (Phosphorylated) PDGF_Signal->PDGFR_Active Activates Downstream_Active Downstream Signaling (PI3K/Akt, MAPK/ERK) PDGFR_Active->Downstream_Active Activates AG1295_Action This compound (ATP Competitor) AG1295_Action->PDGFR_Active Inhibits Cell_Response Cellular Response (Proliferation, Migration) Downstream_Active->Cell_Response Induces

Logical flow of this compound's inhibitory effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on PDGFR.

Western Blotting for PDGFR Autophosphorylation

This protocol is designed to assess the phosphorylation status of PDGFR in response to PDGF stimulation, with and without this compound treatment.

Materials:

  • Cell line expressing PDGFR (e.g., porcine or human smooth muscle cells).[2][3]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Phosphate-buffered saline (PBS).

  • This compound (dissolved in DMSO).

  • PDGF-BB ligand.

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and grow to sub-confluency.

    • Synchronize cells by serum starvation (e.g., 0.5-2% FBS) for 20-24 hours.[2]

    • Pre-incubate cells with desired concentrations of this compound (or DMSO as a vehicle control) for 1 hour.[2]

    • Stimulate cells with PDGF-BB (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.[2][7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Scrape and collect cell lysates, then clarify by centrifugation.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with anti-total-PDGFRβ antibody to confirm equal protein loading.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Rabbit conjunctival fibroblasts or other suitable cell line.[6][8]

  • 96-well culture plates.

  • Culture medium with low serum (e.g., DMEM with 0.5% FBS).[8]

  • PDGF-AA or PDGF-BB.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., 1 x 10^4 cells/well) into a 96-well plate and allow them to adhere overnight.[8]

  • Treatment:

    • Replace the medium with low-serum medium.

    • Add various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) with or without PDGF-AA or PDGF-BB (e.g., 50 ng/mL).[8] Include appropriate controls (no treatment, PDGF alone, this compound alone).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 3 days) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of inhibition relative to the PDGF-stimulated control.

Conclusion

This compound serves as a potent and selective inhibitor of PDGFR, acting through an ATP-competitive mechanism to block receptor autophosphorylation and subsequent downstream signaling. This inhibition leads to a significant reduction in cell proliferation, particularly in cell types where PDGF signaling is a key driver of growth. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers studying PDGFR signaling and for professionals involved in the development of targeted cancer therapies.

References

In-Depth Technical Guide: The Molecular Target and Mechanism of Action of AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a tyrphostin derivative, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. By competing with ATP at the receptor's catalytic site, this compound effectively abrogates the autophosphorylation of PDGFR, a critical step in its activation. This inhibition consequently blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular proliferation, migration, and survival. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Core Target: Platelet-Derived Growth Factor Receptor (PDGFR)

The primary molecular target of this compound is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase (RTK). PDGFRs are crucial mediators of cellular signaling, playing a significant role in embryonic development, wound healing, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various pathological conditions, including fibrotic diseases and cancer.

This compound demonstrates high selectivity for PDGFR, effectively inhibiting its kinase activity without significantly affecting other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Inhibition of PDGFR Autophosphorylation

This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the PDGFR kinase domain. The binding of PDGF to its receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for downstream signaling molecules, initiating a cascade of events that lead to cellular responses. This compound binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against PDGFR has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTargetCell Line/SystemIC50 ValueReference
PDGFR AutophosphorylationPDGFRMembrane Autophosphorylation Assay0.3-0.5 µM[1][2]
PDGFR AutophosphorylationPDGFRSwiss 3T3 cells0.5-1.0 µM[2]
PDGF-dependent DNA SynthesisPDGFRSwiss 3T3 cells2.5 µM[3]
Cell Proliferation (PDGF-AA stimulated)PDGFRRabbit Conjunctival Fibroblasts~10 µM (75% inhibition)[4]
Cell Proliferation (PDGF-BB stimulated)PDGFRRabbit Conjunctival Fibroblasts~10 µM (80% inhibition)[4]
Cell Proliferation (PDGF-AA stimulated)PDGFRRabbit Conjunctival Fibroblasts~100 µM (82% inhibition)[4]
Cell Proliferation (PDGF-BB stimulated)PDGFRRabbit Conjunctival Fibroblasts~100 µM (83% inhibition)[4]

Downstream Signaling Pathways Affected by this compound

Inhibition of PDGFR autophosphorylation by this compound leads to the blockade of major downstream signaling pathways that are crucial for cell growth and survival.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF Ligand PDGF->PDGFR Binds and Activates AG1295 This compound AG1295->PDGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. PDGFR signaling pathway and inhibition by this compound.

Experimental Protocols

PDGFR Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on PDGFR kinase activity in a cell-free system.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • This compound (or other test compounds)

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100)

  • 96-well plates

  • Phosphocellulose paper (for radioactive assay)

  • Scintillation counter or luminescence plate reader (depending on detection method)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in kinase reaction buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant PDGFRβ kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP (containing a tracer amount of γ-32P-ATP if using radioactive detection).

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • For radioactive detection, spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated γ-32P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive detection (e.g., ADP-Glo™ assay), follow the manufacturer's protocol to measure ADP production.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of this compound on PDGF-induced cell proliferation.

Materials:

  • Fibroblast or smooth muscle cell line expressing PDGFR (e.g., Swiss 3T3, rabbit conjunctival fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • PDGF-BB ligand

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Starve the cells in a serum-free or low-serum medium for 24 hours to synchronize them in a quiescent state.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) in the continued presence of this compound. Include a non-stimulated control group.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.

Western Blot Analysis of PDGFR Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins, such as Akt and ERK.

Materials:

  • Cell line expressing PDGFR

  • PDGF-BB ligand

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-PDGFR, total PDGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK

  • HRP-conjugated secondary antibodies

  • Loading control antibody (e.g., GAPDH or β-actin)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and starve the cells as described in the cell proliferation assay protocol.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Experimental Workflows

Rabbit Model of Proliferative Vitreoretinopathy (PVR)

PVR_Workflow Day_minus_3 Day -3: Gas Vitrectomy (Induce posterior vitreous detachment) Day_0 Day 0: Cell and Drug Injection - Intravitreal injection of rabbit conjunctival fibroblasts - Intravitreal injection of this compound or vehicle Day_minus_3->Day_0 Monitoring Days 1-28: Monitoring - Fundoscopic examination for tractional retinal detachment (TRD) Day_0->Monitoring Endpoint Day 28: Endpoint Analysis - Histological examination of the retina - Electroretinography (ERG) for retinal function Monitoring->Endpoint

Figure 2. Experimental workflow for the rabbit PVR model.
Pig Model of Neointimal Formation

Neointima_Workflow Day_0 Day 0: Balloon Angioplasty and Drug Delivery - Induce arterial injury in coronary artery - Local delivery of this compound-loaded nanoparticles or control Day_28 Day 28: Euthanasia and Tissue Harvest Day_0->Day_28 Analysis Post-Harvest Analysis - Histomorphometric analysis of neointimal area - Immunohistochemistry for cellular markers Day_28->Analysis

Figure 3. Experimental workflow for the pig neointimal formation model.

Conclusion

This compound is a well-characterized, selective inhibitor of the PDGFR tyrosine kinase. Its mechanism of action, involving the inhibition of receptor autophosphorylation and subsequent blockade of downstream PI3K/Akt and MAPK/ERK signaling, makes it a valuable tool for studying the roles of PDGFR in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound and other potential PDGFR inhibitors in both in vitro and in vivo settings.

References

An In-depth Technical Guide to the AG 1295 Tyrphostin Family of Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrphostin family of protein tyrosine kinase (PTK) inhibitors represents a significant class of synthetic compounds designed to modulate cellular signaling pathways. Among these, AG 1295 has emerged as a key research tool due to its potent and selective inhibition of the Platelet-Derived Growth Factor (PDGF) receptor kinase. Dysregulation of PDGF receptor signaling is implicated in numerous proliferative diseases, including various cancers and atherosclerosis, making targeted inhibitors like this compound invaluable for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and inhibitory activity. It further details experimental protocols for key assays and visualizes the critical signaling pathways affected by this inhibitor.

Core Compound: this compound

This compound, with the chemical name 6,7-Dimethyl-2-phenylquinoxaline, is a cell-permeable and reversible inhibitor that acts as an ATP-competitive agent against the PDGF receptor kinase.[1] By binding to the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell proliferation, migration, and survival.[2][3]

Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 6,7-Dimethyl-2-phenylquinoxaline[1][4]
Synonyms Tyrphostin this compound, NSC 380341[5]
CAS Number 71897-07-9[1]
Molecular Formula C₁₆H₁₄N₂[1]
Molecular Weight 234.30 g/mol [1]
Purity ≥98% (HPLC)[4][6]
Solubility Soluble in DMSO, DMF, and Ethanol[4][5]
Storage Temperature -20°C[6]

Quantitative Data: Inhibitory Activity of this compound

The efficacy and selectivity of this compound have been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table of IC50 Values for this compound

TargetAssay TypeCell Line/SystemIC50 ValueReference(s)
PDGF Receptor KinaseIn vitro kinase assaySwiss 3T3 cells500 nM
PDGF Receptor KinaseIn vitro kinase assaySwiss 3T3 cells0.3 - 1 µM[5]
PDGF-dependent DNA synthesisCell-basedSwiss 3T3 cells2.5 µM
PDGF-AA and PDGF-BB induced cell proliferationMTT AssayRabbit conjunctival fibroblastsSignificant inhibition at 10 µM and 100 µM[7][8]
Smooth Muscle Cell ProliferationCell proliferation assayPorcine and human SMCs76% inhibition[2][9]
Endothelial Cell ProliferationCell proliferation assay-13.5% inhibition[2][9]

Notably, this compound demonstrates high selectivity for the PDGF receptor, with no significant effect on the autophosphorylation of the Epidermal Growth Factor (EGF) receptor.[10]

Signaling Pathways

This compound exerts its effects by inhibiting the initial step of the PDGF receptor signaling cascade. The following diagrams illustrate the PDGF signaling pathway and the specific point of inhibition by this compound, as well as a general experimental workflow for its characterization.

PDGF_Signaling_Pathway PDGF Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGF Receptor ADP ADP PDGFR->ADP PI3K PI3K PDGFR->PI3K Autophosphorylation PLCg PLCγ PDGFR->PLCg Ras Ras PDGFR->Ras PDGF PDGF Ligand PDGF->PDGFR Binding & Dimerization AG1295 This compound AG1295->PDGFR Inhibition ATP ATP ATP->PDGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PLCg->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PDGF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_data Data Analysis kinase_assay PDGF Receptor Kinase Assay ic50_calc IC50 Determination kinase_assay->ic50_calc dose_response Dose-Response Curve cell_culture Cell Culture (e.g., SMCs, Fibroblasts) treatment Treatment with this compound (Dose-Response) cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT) treatment->mtt_assay western_blot Western Blot Analysis (p-PDGFR, p-Akt) treatment->western_blot mtt_assay->dose_response band_densitometry Band Densitometry western_blot->band_densitometry

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's activity. The following are protocols for key experiments.

In Vitro PDGF Receptor Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified PDGF receptor.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations. Dilute the PDGFRβ enzyme, substrate, and ATP to their final desired concentrations in the Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (or 5% DMSO as a vehicle control). Add 2 µL of the diluted PDGFRβ enzyme. Add 2 µL of the substrate/ATP mixture to initiate the reaction.[11][12]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11][12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Materials:

  • Target cell line (e.g., smooth muscle cells, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium at final concentrations ranging from, for example, 1 µM to 100 µM.[8] Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the cells with this compound for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PDGF Receptor Phosphorylation

This technique is used to detect the phosphorylation status of the PDGF receptor in response to PDGF stimulation and inhibition by this compound.

Materials:

  • Target cell line

  • Serum-free medium

  • PDGF-BB ligand

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to sub-confluency. Serum-starve the cells for 20 hours. Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µmol/L) for 60 minutes. Stimulate the cells with PDGF-BB (e.g., 100 ng/mL) for 10 minutes at 37°C.[2][14]

  • Cell Lysis: Immediately place the culture dish on ice, wash with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) diluted in blocking buffer, typically overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total PDGF receptor to confirm equal protein loading.

Conclusion

This compound is a potent and selective inhibitor of the PDGF receptor tyrosine kinase, making it an essential tool for studying the roles of this signaling pathway in health and disease. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, to facilitate its effective use in the laboratory. The provided diagrams offer a clear visualization of the molecular interactions and experimental strategies relevant to the study of this compound and the broader tyrphostin family of inhibitors.

References

The Biological Activity of AG 1295: A Tyrphostin-Class Inhibitor of Platelet-Derived Growth Factor Receptor Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295 is a potent and selective, cell-permeable inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase. As a member of the tyrphostin family, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the PDGF receptor (PDGFR). This inhibition of the initial signaling cascade has significant downstream effects, primarily resulting in the attenuation of cell proliferation and migration. These properties have positioned this compound as a valuable research tool and a potential therapeutic agent in pathologies characterized by excessive cell proliferation, such as restenosis and proliferative vitreoretinopathy. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the PDGF receptor, a receptor tyrosine kinase (RTK). The binding of PDGF ligands to the extracellular domain of the PDGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various SH2 domain-containing signaling proteins, initiating a cascade of downstream signaling events that ultimately regulate cellular processes like growth, proliferation, and migration.

This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of the PDGFR.[1] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) groups to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the initiation of the downstream signaling cascade.[2][3] Studies have shown that this compound is highly selective for the PDGF receptor kinase, with minimal effects on the epidermal growth factor (EGF) receptor autophosphorylation.[4]

Downstream Signaling Pathways Affected by this compound

The inhibition of PDGFR autophosphorylation by this compound disrupts the recruitment and activation of several key downstream signaling molecules. The primary pathways affected include:

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the generation of second messengers that regulate intracellular calcium levels and protein kinase C (PKC) activity, influencing cell migration and proliferation.

  • Ras-Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.

The following diagram illustrates the PDGF receptor signaling pathway and the point of inhibition by this compound.

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition PDGF PDGF Ligand PDGFR PDGF Receptor (Inactive) PDGF->PDGFR Binding & Dimerization PDGFR_active PDGF Receptor (Active, Dimerized & Phosphorylated) PDGFR->PDGFR_active Autophosphorylation PI3K PI3K PDGFR_active->PI3K PLCg PLCγ PDGFR_active->PLCg Ras Ras PDGFR_active->Ras STAT STAT PDGFR_active->STAT Akt Akt PI3K->Akt PKC PKC PLCg->PKC MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation Akt->Proliferation Migration Cell Migration PKC->Migration MAPK->Proliferation AG1295 This compound AG1295->PDGFR_active Inhibits Autophosphorylation ATP ATP in_vitro_workflow cluster_invitro In Vitro Evaluation kinase_assay PDGFR Kinase Assay cell_prolif_assay Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_prolif_assay ic50 Determine IC50 for PDGFR Inhibition kinase_assay->ic50 cell_mig_assay Cell Migration Assay cell_prolif_assay->cell_mig_assay prolif_inhibition Assess Inhibition of Cell Proliferation cell_prolif_assay->prolif_inhibition western_blot Western Blot Analysis cell_mig_assay->western_blot mig_inhibition Evaluate Inhibition of Cell Migration cell_mig_assay->mig_inhibition downstream_inhibition Confirm Inhibition of Downstream Signaling western_blot->downstream_inhibition start Start: Compound this compound start->kinase_assay start->cell_prolif_assay start->cell_mig_assay start->western_blot in_vivo_workflow cluster_invivo In Vivo Evaluation animal_model Select Animal Model (e.g., Porcine Restenosis, Rabbit PVR) drug_admin Drug Administration (e.g., Nanoparticle Delivery, Intravitreal Injection) animal_model->drug_admin efficacy_eval Efficacy Evaluation (e.g., Histology, Ophthalmoscopy) drug_admin->efficacy_eval toxicity_eval Toxicity Assessment (e.g., Histology, ERG) drug_admin->toxicity_eval efficacy Determine In Vivo Efficacy efficacy_eval->efficacy toxicity Assess In Vivo Safety toxicity_eval->toxicity start Promising In Vitro Results start->animal_model conclusion Conclusion on Therapeutic Potential efficacy->conclusion toxicity->conclusion

References

The Role of AG1295 in the Inhibition of Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. In the context of cancer and other diseases, aberrant angiogenesis is a key driver of progression. Consequently, the inhibition of angiogenesis has emerged as a significant therapeutic strategy. This technical guide provides an in-depth examination of the tyrphostin AG1295, a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, and its role in the modulation of angiogenesis. While traditionally recognized for its effects on smooth muscle cells and fibroblasts, emerging evidence highlights the nuanced role of AG1295 in regulating angiogenic processes, particularly in the context of endothelial progenitor cells (EPCs). This document details the mechanism of action of AG1295, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for key angiogenesis assays, and visualizes the involved signaling pathways.

Introduction to AG1295 and Angiogenesis

AG1295 is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. It exhibits high selectivity for the Platelet-Derived Growth Factor Receptor (PDGFR), particularly PDGFR-β.[1][2] The PDGF signaling pathway is a crucial regulator of cell growth, proliferation, and migration. In the context of vascular biology, PDGF-BB, the primary ligand for PDGFR-β, is known to play a significant role in the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, a critical step in vessel maturation and stabilization.[3]

While the primary focus of AG1295 research has been on its potent inhibition of smooth muscle cell and fibroblast proliferation, its impact on angiogenesis is an area of growing interest.[1][4] Angiogenesis is a multi-step process involving endothelial cell activation, proliferation, migration, and tube formation.[5] Recent studies have demonstrated that the PDGF-BB/PDGFR-β axis is also directly involved in promoting the proliferation, migration, and angiogenic potential of endothelial progenitor cells (EPCs).[6] EPCs are bone marrow-derived cells that can differentiate into mature endothelial cells and contribute to neovascularization.[7]

Mechanism of Action: Inhibition of PDGFR-β Signaling

The primary mechanism by which AG1295 exerts its anti-angiogenic effects is through the competitive inhibition of ATP binding to the catalytic domain of the PDGFR-β tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding (PDGF-BB) and subsequently blocks the activation of downstream signaling cascades.[4]

A key pathway implicated in PDGF-BB-induced angiogenesis in EPCs is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6] Upon activation by PDGF-BB, PDGFR-β recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream effector proteins that are critical for cell survival, proliferation, and migration – all essential components of the angiogenic process.[1][8][9]

By inhibiting PDGFR-β phosphorylation, AG1295 effectively abrogates the activation of the PI3K/Akt pathway, thereby preventing the pro-angiogenic effects of PDGF-BB on EPCs.[6]

Signaling Pathway Diagram

AG1295_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF_BB PDGF-BB PDGFR PDGFR-β PDGF_BB->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates AG1295 AG1295 AG1295->PDGFR Inhibits (ATP Competition) Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., eNOS, mTOR, GSK3β) Akt->Downstream Activates Angiogenesis EPC Proliferation, Migration, Tube Formation Downstream->Angiogenesis Promotes

Caption: AG1295 inhibits angiogenesis by blocking PDGFR-β signaling.

Quantitative Data on the Inhibitory Effects of AG1295

The inhibitory activity of AG1295 has been quantified in various cell types. While specific IC50 values for endothelial progenitor cell angiogenesis are not prominently reported, data from related cell types and processes provide a strong indication of its potency.

Cell TypeAssayParameter MeasuredAG1295 ConcentrationInhibition (%)Reference
Porcine Smooth Muscle CellsProliferation AssayCell GrowthNot Specified76%[2]
Porcine Endothelial CellsProliferation AssayCell GrowthNot Specified13.5%[2]
Rabbit Conjunctival FibroblastsMTT AssayPDGF-AA induced proliferation10 µM75%[7]
Rabbit Conjunctival FibroblastsMTT AssayPDGF-BB induced proliferation10 µM80%[7]
Rabbit Conjunctival FibroblastsMTT AssayPDGF-AA induced proliferation100 µM82%[7]
Rabbit Conjunctival FibroblastsMTT AssayPDGF-BB induced proliferation100 µM83%[7]
Endothelial Progenitor CellsProliferation, Migration, Tube FormationPDGF-BB induced effectsNot SpecifiedSignificant Inhibition[6]

Note: The study on Endothelial Progenitor Cells demonstrated significant inhibition of PDGF-BB-induced angiogenesis with AG1295, LY294002 (a PI3K inhibitor), and sc-221226 (an Akt inhibitor), confirming the involvement of the PDGFR-β/PI3K/Akt pathway, though specific percentage inhibition values for AG1295 alone were not provided in the abstract.[6]

Experimental Protocols

Endothelial Progenitor Cell (EPC) Proliferation Assay

This protocol is adapted from methodologies used to assess the effect of inhibitors on growth factor-induced cell proliferation.[10][11]

Objective: To quantify the effect of AG1295 on PDGF-BB-induced EPC proliferation.

Materials:

  • Endothelial Progenitor Cells (EPCs)

  • EPC growth medium

  • Fetal Bovine Serum (FBS)

  • PDGF-BB (recombinant)

  • AG1295

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • [³H]-Thymidine or Cell Proliferation ELISA, BrdU kit

  • Scintillation counter or microplate reader

Procedure:

  • Cell Seeding: Seed EPCs in 96-well plates at a density of 1 x 10⁴ cells/well in EPC growth medium supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation: After attachment, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free EPC growth medium. Incubate for 24 hours to synchronize the cells in the G₀ phase.

  • Inhibitor Pre-treatment: Prepare a stock solution of AG1295 in DMSO. Dilute AG1295 to desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in serum-free medium. Add the AG1295-containing medium to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: Add PDGF-BB to the wells at a final concentration of 50 ng/mL to stimulate proliferation. For the negative control wells, add only serum-free medium.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: After 24-48 hours of incubation with PDGF-BB, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • BrdU Assay: Alternatively, use a commercial BrdU cell proliferation assay kit according to the manufacturer's instructions. This typically involves adding BrdU to the wells for the final 2-24 hours of incubation, followed by fixation, permeabilization, and detection of incorporated BrdU with an anti-BrdU antibody conjugated to an enzyme.

  • Data Analysis: Express the results as a percentage of the proliferation observed in the PDGF-BB stimulated, vehicle-treated control wells.

Endothelial Cell Tube Formation Assay

This protocol is based on standard Matrigel tube formation assays and specifics from studies involving PDGF-BB and EPCs.[12][13][14]

Objective: To assess the effect of AG1295 on the ability of EPCs to form capillary-like structures in vitro.

Materials:

  • Endothelial Progenitor Cells (EPCs)

  • EPC growth medium

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • PDGF-BB (recombinant)

  • AG1295

  • DMSO

  • 24-well or 48-well plates

  • Inverted microscope with a digital camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 48-well plate. Ensure the entire surface of the well is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest EPCs and resuspend them in serum-free EPC growth medium at a density of 2-4 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare the cell suspensions for each condition:

    • Negative Control: Cell suspension in serum-free medium.

    • Positive Control: Cell suspension with PDGF-BB (e.g., 50 ng/mL).

    • Inhibitor Treatment: Cell suspension with PDGF-BB and various concentrations of AG1295 (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control.

  • Cell Seeding: Add 200 µL of the prepared cell suspension to each corresponding well on top of the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • Observe the formation of capillary-like structures (tubes) using an inverted microscope at regular intervals.

    • Capture images of the tube network.

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of loops.

  • Data Analysis: Express the quantitative data for the inhibitor-treated groups as a percentage of the tube formation observed in the PDGF-BB stimulated, vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_proliferation EPC Proliferation Assay cluster_tube_formation EPC Tube Formation Assay p1 Seed EPCs in 96-well plate p2 Serum Starve (24h) p1->p2 p3 Pre-treat with AG1295 (1-2h) p2->p3 p4 Stimulate with PDGF-BB (24-48h) p3->p4 p5 Measure Proliferation ([3H]-Thymidine or BrdU) p4->p5 t1 Coat 48-well plate with Matrigel t2 Incubate to polymerize (30-60 min) t1->t2 t4 Seed EPCs on Matrigel t3 Prepare EPC suspension with PDGF-BB +/- AG1295 t3->t4 t5 Incubate (4-18h) t4->t5 t6 Visualize and Quantify Tube Formation t5->t6

Caption: Workflow for in vitro angiogenesis assays with AG1295.

Conclusion

AG1295, a selective PDGFR tyrosine kinase inhibitor, demonstrates a clear role in the inhibition of angiogenesis, particularly by attenuating the pro-angiogenic effects of PDGF-BB on endothelial progenitor cells. Its mechanism of action is centered on the blockade of the PDGFR-β/PI3K/Akt signaling pathway, which is essential for EPC proliferation, migration, and the formation of capillary-like structures. The quantitative data, while primarily focused on other cell types, underscores the potent inhibitory capacity of AG1295 on PDGF-driven cellular processes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-angiogenic properties of AG1295 and other PDGFR inhibitors. A deeper understanding of the role of the PDGF/PDGFR axis in angiogenesis, and the effects of its inhibition, will be crucial for the development of novel anti-angiogenic therapies for a range of pathological conditions. Further studies are warranted to determine the precise IC50 values of AG1295 in endothelial and endothelial progenitor cells in the context of angiogenesis to better guide future preclinical and clinical investigations.

References

The Antiproliferative Effects of AG 1295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a tyrphostin derivative, is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] Signaling through the PDGF receptor is a critical pathway for the proliferation and migration of various cell types, particularly mesenchymal cells.[2][3] Dysregulation of this pathway is implicated in numerous proliferative diseases, including atherosclerosis, fibrosis, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell proliferation, detailed experimental protocols for its study, and a visual representation of the signaling pathways it modulates.

Mechanism of Action: Inhibition of PDGF Receptor Signaling

This compound exerts its antiproliferative effects by selectively targeting the PDGF receptor, a receptor tyrosine kinase (RTK).[1][3] Upon binding of its ligand, PDGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This autophosphorylation creates docking sites for various downstream signaling molecules containing SH2 domains, thereby initiating intracellular signaling cascades that lead to cell proliferation, migration, and survival.[4]

This compound acts as an ATP-competitive inhibitor at the kinase domain of the PDGF receptor, preventing its autophosphorylation and subsequent activation. This blockade effectively halts the downstream signaling events. Notably, this compound has been shown to completely inhibit PDGF-BB-induced PDGF-β-receptor tyrosine phosphorylation without affecting the total protein levels of the receptor.[1]

The key signaling pathways downstream of the PDGF receptor that are inhibited by this compound include the PI3K/Akt and the Ras/MAPK (ERK) pathways.[5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation.

PDGF_Signaling_Inhibition_by_AG1295 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Activates AG1295 This compound AG1295->PDGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the PDGF Receptor Signaling Pathway by this compound.

Quantitative Effects on Cell Proliferation

This compound has demonstrated a potent and selective inhibitory effect on the proliferation of various cell types, with a particularly strong impact on smooth muscle cells (SMCs) and fibroblasts. The following tables summarize the quantitative data from several key studies.

Table 1: Inhibition of Smooth Muscle Cell (SMC) Proliferation by this compound

Cell TypeTreatmentDurationInhibition (%)Reference
Porcine Aortic SMCs10 µM this compound3 days46%[1]
Porcine Aortic SMCs10 µM this compound5 days76 ± 2%[1]
Human Internal Mammary Artery SMCs10 µM this compound3 days50%[1]
Human Internal Mammary Artery SMCs10 µM this compound5 days72%[1]
Human Atheroma-Derived SMCs10 µM this compound3 days64%[1]
Human Atheroma-Derived SMCs10 µM this compound5 days74%[1]
Rat Aortic SMCs5, 10, 50 µM this compoundNot specifiedDose-dependent[6]

Table 2: Inhibition of Fibroblast Proliferation by this compound

Cell TypeTreatmentDurationInhibition (%)Reference
Rabbit Conjunctival Fibroblasts (stimulated with PDGF-AA)10 µM this compound3 days75%[7][8]
Rabbit Conjunctival Fibroblasts (stimulated with PDGF-BB)10 µM this compound3 days80%[7][8]
Rabbit Conjunctival Fibroblasts (stimulated with PDGF-AA)100 µM this compound3 days82%[7][8]
Rabbit Conjunctival Fibroblasts (stimulated with PDGF-BB)100 µM this compound3 days83%[7][8]
Human Tenon's Capsule Fibroblasts (stimulated with PDGF-BB)100 µM this compound5 days11.2-fold reduction[3]

Table 3: Effect of this compound on Endothelial Cell (EC) Proliferation

Cell TypeTreatmentDurationInhibition (%)Reference
Porcine Endothelial Cells10 µM this compound5 days13.5 ± 3%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell proliferation.

Cell Culture and Treatment
  • Cell Lines:

    • Smooth Muscle Cells (SMCs): Can be obtained from porcine abdominal aortas or human internal mammary arteries.[1]

    • Fibroblasts: Rabbit conjunctival fibroblasts or human Tenon's capsule fibroblasts are commonly used.[3][7]

    • Endothelial Cells (ECs): Can be isolated from porcine sources.[1]

  • Culture Conditions:

    • SMCs are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1]

    • Fibroblasts are maintained in DMEM with 0.5% FBS for serum starvation before stimulation.[8]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Application:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).[8]

    • A vehicle control (DMSO only) should be included in all experiments.[1]

    • Treat cells with this compound for the desired duration, typically ranging from 24 hours to several days.

Cell Proliferation Assays
  • Seed cells in multi-well plates at a known density.

  • After cell attachment, treat the cells with various concentrations of this compound or vehicle control.

  • At specified time points (e.g., day 3, 5, 7), wash the cells with Phosphate-Buffered Saline (PBS).

  • Detach the cells using a solution of trypsin-EDTA.

  • Neutralize the trypsin with complete medium.

  • Count the number of cells using a hemocytometer or an automated cell counter.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Seed cells (e.g., 1 x 10^4 cells/well) into 96-well plates.[8]

  • Allow cells to adhere overnight.

  • Treat cells with this compound and/or PDGF for the desired period (e.g., 3 days).[8]

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of the PDGF receptor and downstream signaling proteins like Akt and ERK.

  • Serum-starve cells for 24 hours to reduce basal signaling activity.

  • Pre-treat the cells with this compound for a specified time (e.g., 30 minutes).[9]

  • Stimulate the cells with a growth factor like PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).[9]

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-PDGFRβ, anti-phospho-Akt, anti-phospho-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., SMCs, Fibroblasts) Plating Seed Cells in Multi-well Plates Cell_Culture->Plating AG1295_Prep Prepare this compound Stock (in DMSO) Treatment Treat with this compound & Vehicle Control AG1295_Prep->Treatment Plating->Treatment Proliferation_Assay Cell Proliferation Assay (Cell Counting or MTT) Treatment->Proliferation_Assay Western_Blot Western Blot for Phospho-Proteins Treatment->Western_Blot Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion

This compound is a valuable research tool for investigating the role of PDGF receptor signaling in cell proliferation. Its selectivity and potent inhibitory effects make it a suitable candidate for studying proliferative disorders in various in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Further investigation into the long-term effects and potential therapeutic applications of this compound is warranted.

References

The Selectivity Profile of AG 1295: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. Its ability to discriminate between kinase targets is crucial for its therapeutic potential, minimizing off-target effects and associated toxicities. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation is the initial and critical step in halting the entire signaling cascade initiated by PDGF.

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized by its potent inhibition of PDGFR autophosphorylation while exhibiting significantly lower activity against other receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

TargetAssay TypeIC50 (µM)Notes
PDGFR Membrane Autophosphorylation Assay0.3 - 0.5 Demonstrates direct inhibition of the isolated receptor kinase.
PDGFR Cell-Based Assay (Swiss 3T3 cells)0.5 - 1.0 Reflects activity in a cellular context, accounting for cell permeability.
PDGF-dependent DNA Synthesis Cell-Based Assay (Swiss 3T3 cells)2.5 Measures the downstream functional consequence of PDGFR inhibition.
EGFR Autophosphorylation Assay> 100 Indicates high selectivity for PDGFR over EGFR.
c-Kit Kinase AssayInhibits The stem cell factor receptor (c-Kit) is also inhibited by this compound.

Signaling Pathway Inhibition

This compound effectively blocks the PDGF signaling pathway, which plays a critical role in cell proliferation, migration, and survival. The following diagram illustrates the point of intervention of this compound.

cluster_membrane Cell Membrane PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization P P PDGFR->P Autophosphorylation AG1295 This compound AG1295->PDGFR Inhibition ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation A Seed Cells in 96-well Plate B Starve Cells (Low Serum) A->B C Pre-treat with this compound B->C D Stimulate with PDGF C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

AG 1295: A Technical Guide for its Application as a PDGFR Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AG 1295, a tyrphostin-class small molecule inhibitor, and its utility as a chemical probe for the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. This compound offers high selectivity and potency, making it an invaluable tool for investigating the physiological and pathological roles of PDGFR signaling.

Introduction

This compound (6,7-Dimethyl-2-phenylquinoxaline) is a well-characterized, cell-permeable, and reversible ATP-competitive inhibitor of PDGFR kinase.[1] As a member of the tyrphostin family, it specifically targets the tyrosine kinase domain of PDGFR, preventing the autophosphorylation that is critical for the initiation of downstream signaling cascades.[2][3] Its selectivity for PDGFR over other kinases, such as the Epidermal Growth Factor Receptor (EGFR), makes it a precise tool for dissecting the specific contributions of the PDGF signaling axis in various biological processes, including cell proliferation, migration, and angiogenesis.[1][4][5] This guide details its mechanism of action, potency, relevant experimental protocols, and key data to facilitate its effective use in research and drug development.

Chemical and Physical Properties

This compound is a quinoxaline-type tyrphostin.[4][6] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name 6,7-dimethyl-2-phenyl-quinoxaline[4][6]
Synonyms Tyrphostin AG-1295, NSC 380341[4]
CAS Number 71897-07-9[1][4]
Molecular Formula C₁₆H₁₄N₂[1][4]
Molecular Weight 234.30 g/mol [1][4]
Purity ≥95-98% (HPLC)[7]
Solubility DMSO (2-50 mg/mL), Ethanol (~2.5-3.6 mg/mL)[3][4][6][8]

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of PDGFR. Upon binding of its cognate ligand (PDGF), the PDGFR undergoes dimerization and subsequent autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for SH2 domain-containing signaling proteins, leading to the activation of downstream pathways like PI3K/Akt and Ras/MAPK, which drive cellular responses such as proliferation and migration.[9]

This compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the PDGFR kinase domain.[1] This blockade prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby completely inhibiting receptor autophosphorylation and blocking all subsequent downstream signaling events.[2][10] This targeted inhibition occurs without affecting the overall protein levels of the receptor itself.[2][10]

PDGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR PI3K_Akt PI3K / Akt Pathway PDGFR->PI3K_Akt Activates Ras_MAPK Ras / MAPK Pathway PDGFR->Ras_MAPK Activates ADP ADP PDGFR->ADP PDGF PDGF Ligand PDGF->PDGFR Binds AG1295 This compound AG1295->PDGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Migration PI3K_Akt->Proliferation Ras_MAPK->Proliferation ATP ATP ATP->PDGFR Phosphorylates

Mechanism of this compound action on the PDGFR signaling pathway.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of PDGFR kinase activity with high selectivity against other receptor tyrosine kinases, most notably EGFR. This makes it an excellent probe for distinguishing PDGFR-mediated events from those triggered by other growth factors.

ParameterCell Line / ConditionIC₅₀ ValueReference
PDGFR Kinase Inhibition In vitro / Swiss 3T3 cells0.3 - 1.0 µM[4][6]
PDGFR Autophosphorylation Membrane autophosphorylation assays0.3 - 0.5 µM[3]
PDGF-dependent DNA Synthesis Swiss 3T3 cells2.5 µM[1][4]
EGFR Autophosphorylation -No effect[1][11]
EGF/Insulin-stimulated DNA Synthesis -Weak effect[5]

Documented Biological & Cellular Effects

This compound has been demonstrated to effectively inhibit key cellular processes driven by PDGF signaling in a variety of cell types. Its effects are typically reversible and non-toxic at effective concentrations.[2]

Biological EffectCell TypeConcentrationResultReference
Inhibition of Proliferation Porcine Smooth Muscle Cells (SMCs)10 µM76% inhibition[2][10]
Endothelial Cells (ECs)10 µM13.5% inhibition (mild effect)[2][10]
Rabbit Conjunctival Fibroblasts10 µM~75-80% inhibition[12]
Rabbit Conjunctival Fibroblasts100 µM~82-83% inhibition[12]
Inhibition of Migration Porcine & Human SMCsNot specifiedMarked inhibitory effect[2][10]
Inhibition of SMC Outgrowth Porcine Carotid ExplantsNot specified82-92% reduction[2][10]
Reversal of sis-Transformation sis-transfected NIH 3T3 cells< 5 µMReverses transformed phenotype[5]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound. Below are protocols adapted from published studies.

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of PDGFR in response to ligand stimulation.

Methodology:

  • Cell Culture & Synchronization: Culture target cells (e.g., porcine arterial smooth muscle cells) in DMEM with 15% FCS. Synchronize subconfluent cells for 20 hours in a low-serum medium (e.g., 2% FCS).[2]

  • Inhibitor Pre-incubation: Pre-incubate the synchronized cells with this compound (e.g., 10 µM) for 60 minutes at 37°C. Add a phosphatase inhibitor such as Na₃VO₄ (100 µmol/L) for the final 5 minutes.[2]

  • PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 100 ng/mL) for 10 minutes at 37°C to induce receptor autophosphorylation.[2]

  • Cell Lysis: Solubilize the cells in a suitable lysis buffer (e.g., 1% NP-40 lysis buffer).[2]

  • Analysis: Analyze the phosphorylation of PDGF-β-receptor tyrosine residues via immunoprecipitation followed by Western blotting with an anti-phosphotyrosine antibody. Total PDGFR levels should be assessed as a loading control.[2]

Workflow_Phosphorylation A 1. Culture & Synchronize Target Cells (e.g., SMCs) B 2. Pre-incubate with this compound (10 µM, 60 min) A->B C 3. Stimulate with PDGF-BB (100 ng/mL, 10 min) B->C D 4. Lyse Cells C->D E 5. Immunoprecipitate PDGFR D->E F 6. Western Blot (Anti-pTyr & Anti-PDGFR) E->F G 7. Analyze Phosphorylation Levels F->G

Workflow for assessing PDGFR autophosphorylation inhibition.

This protocol assesses the inhibitory effect of this compound on cell growth stimulated by PDGF.

Methodology:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ rabbit conjunctival fibroblasts) into 96-well plates and maintain in a low-serum medium (e.g., DMEM with 0.5% FBS).[13]

  • Treatment: Expose cells to the mitogen (e.g., 50 ng/mL PDGF-AA or PDGF-BB) with or without various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include appropriate vehicle controls (e.g., DMSO).[13]

  • Incubation: Incubate the plates for a set period (e.g., 3 days) to allow for cell proliferation.[13]

  • MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate to allow for formazan (B1609692) crystal formation by viable cells.[13]

  • Solubilization & Readout: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 560 nm) using a plate reader.[14]

  • Analysis: Calculate the percentage inhibition of proliferation relative to the PDGF-stimulated control.

In Vivo Applications

This compound has demonstrated efficacy in animal models for diseases characterized by excessive cell proliferation and fibrosis driven by PDGF signaling.

Animal ModelDosage & AdministrationOutcomeReference
Swine Balloon Angioplasty Local intravascular delivery via nanoparticles~50% reduction in neointimal formation[2][10]
Rabbit Proliferative Vitreoretinopathy (PVR) 100 µM intravitreal injectionSignificant attenuation of tractional retinal detachment[13]
Rat Unilateral Ureteral Obstruction 12 mg/kg, intraperitoneal injection, dailyAttenuation of interstitial fibrosis[6][8][15]

Summary and Best Practices

This compound is a potent and selective chemical probe for interrogating PDGFR signaling. Its utility is maximized when used under appropriate experimental conditions.

  • On-Target Validation: Always confirm the inhibition of PDGFR phosphorylation in your specific cell system and at the concentrations used.

  • Selectivity Controls: When possible, include controls to confirm the lack of effect on other signaling pathways, such as EGFR, to validate the specificity of the observed phenotype.

  • Solubility: Prepare fresh stock solutions in a suitable solvent like DMSO and be mindful of the final solvent concentration in your assays, including vehicle controls.[3]

  • Dose-Response: Perform dose-response experiments to determine the optimal concentration for achieving PDGFR inhibition without inducing off-target effects or cytotoxicity.[2]

By adhering to these guidelines and utilizing the protocols outlined in this guide, researchers can confidently employ this compound to elucidate the critical roles of PDGFR in health and disease.

References

An In-depth Technical Guide to the Discovery and History of AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has played a significant role in advancing our understanding of cellular signaling pathways, particularly those mediated by the Platelet-Derived Growth Factor Receptor (PDGFR). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details key experimental protocols for studying its effects on PDGFR autophosphorylation and cell proliferation, and presents quantitative data in a structured format. Furthermore, this guide includes graphical representations of the PDGFR signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its biological context and laboratory application.

Discovery and History

The discovery of this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues on "tyrphostins," a term they coined for tyrosine phosphorylation inhibitors.[1][2] In the late 1980s and early 1990s, the critical role of protein tyrosine kinases (PTKs) in cell growth and proliferation was becoming increasingly evident, leading to the hypothesis that specific inhibitors of these enzymes could serve as targeted therapeutic agents for proliferative diseases.[2][3][4]

A 1994 publication by Kovalenko et al. first described a novel class of tyrosine kinase blockers, including this compound and its analog AG 1296.[5] These compounds were identified as potent and selective inhibitors of the PDGF receptor kinase.[5] This discovery was a significant step forward in the development of selective PTK inhibitors, demonstrating that it was possible to design small molecules that could discriminate between different tyrosine kinase receptors.[1] Subsequent research, notably by Banai et al. in 1998, further characterized the biological effects of this compound, demonstrating its ability to selectively attenuate smooth muscle cell growth in vitro and reduce neointimal formation after balloon angioplasty in a swine model, highlighting its potential therapeutic applications in restenosis.[6][7]

Mechanism of Action

This compound is a cell-permeable and reversible ATP-competitive inhibitor of the PDGFR tyrosine kinase.[8] Its primary mechanism of action is the selective blockade of the autophosphorylation of the PDGF receptor upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[1] A key feature of this compound is its selectivity for PDGFR over other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][9] This selectivity allows for the specific interrogation of PDGF-mediated cellular processes.

The binding of PDGF to its receptor induces receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the trans-phosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptor. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains, including Phospholipase C gamma (PLCγ), Phosphatidylinositol 3-kinase (PI3K), and the GTPase-activating protein (GAP).[6][10][11] By inhibiting the initial autophosphorylation event, this compound effectively prevents the recruitment and activation of these downstream effectors, thereby blocking cellular responses such as proliferation, migration, and survival.[6][10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueCell/SystemReference
IC₅₀ (PDGFR Autophosphorylation) 0.3-0.5 µMMembrane autophosphorylation assays[1]
0.5-1 µMSwiss 3T3 cells[1]
500 nMSwiss 3T3 cells
IC₅₀ (PDGF-dependent DNA synthesis) < 5 µMSwiss 3T3 cells[5]
2.5 µMSwiss 3T3 cells
Inhibition of SMC Proliferation 76%Porcine and human smooth muscle cells[6]
Reduction in Neointimal Formation ~50%Porcine femoral arteries after balloon injury[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Inhibition of PDGFR Autophosphorylation Assay

This protocol describes the assessment of this compound's ability to inhibit the ligand-induced autophosphorylation of the PDGF receptor in cultured cells using immunoprecipitation and western blotting.

Materials:

  • Cell line expressing PDGFR (e.g., Swiss 3T3, smooth muscle cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-PDGFR antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibody against phosphotyrosine (e.g., 4G10)

  • Primary antibody against total PDGFR

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • ECL western blotting substrate

  • Recombinant PDGF-BB

  • This compound

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • To an equal amount of protein for each sample, add the anti-PDGFR antibody for immunoprecipitation.

    • Incubate with gentle rotation for 2 hours to overnight at 4°C.

    • Add pre-washed Protein A/G beads/resin to each sample and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three times with ice-cold lysis buffer.

  • Western Blotting:

    • After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.

Cell Proliferation (MTT) Assay

This protocol outlines the use of a colorimetric MTT assay to measure the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for a further 2-4 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

    • The absorbance is directly proportional to the number of viable cells.

Visualizations

PDGFR Signaling Pathway

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF (e.g., PDGF-BB) PDGFR PDGFR Dimer PDGF->PDGFR Binds PDGFR->PDGFR PLCg PLCγ PDGFR->PLCg Recruits & Activates PI3K PI3K PDGFR->PI3K Recruits & Activates GAP GAP PDGFR->GAP Recruits & Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP3 PIP3 PI3K->PIP3 Ras_GDP Ras-GDP GAP->Ras_GDP Ras_GTP Ras-GTP GAP->Ras_GTP Inhibits GTPase Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Akt Akt PIP3->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway Ras_GTP->Raf_MEK_ERK Proliferation Proliferation Ca_PKC->Proliferation Migration Migration Ca_PKC->Migration Survival Survival Akt->Survival Raf_MEK_ERK->Proliferation Raf_MEK_ERK->Migration AG1295 This compound AG1295->PDGFR Inhibits

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibition of PDGFR Autophosphorylation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis A 1. Seed and grow cells B 2. Serum starve cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with PDGF-BB C->D E 5. Lyse cells D->E F 6. Immunoprecipitate PDGFR E->F G 7. Elute proteins F->G H 8. SDS-PAGE G->H I 9. Western Blot H->I J 10. Detect Phospho-PDGFR I->J K 11. Detect Total PDGFR J->K L 12. Quantify and Compare K->L

Caption: Workflow for assessing this compound's effect on PDGFR phosphorylation.

Conclusion

This compound has been a valuable pharmacological tool for dissecting the complexities of PDGF receptor signaling. Its discovery as a selective tyrphostin inhibitor marked a significant advancement in the field of signal transduction research. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of this compound and other potential inhibitors of the PDGFR pathway. A thorough understanding of the history, mechanism of action, and experimental application of such compounds is crucial for the continued development of targeted therapies for a range of proliferative disorders.

References

AG 1295 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AG 1295: A Selective PDGFR Kinase Inhibitor

Introduction

This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, this compound has become a valuable tool in cell biology and drug development research for investigating the roles of PDGF signaling in various physiological and pathological processes. This quinoxaline-derivative is cell-permeable, allowing it to effectively target intracellular kinase domains.[3] Its selectivity for the PDGF receptor over other growth factor receptors, such as the epidermal growth factor (EGF) receptor, makes it a specific probe for elucidating PDGF-mediated pathways.[1][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties

This compound is a synthetic organic compound with well-defined physicochemical properties. Its identity and characteristics are summarized below.

PropertyValueSource(s)
CAS Number 71897-07-9[1][2][3][5]
IUPAC Name 6,7-Dimethyl-2-phenylquinoxaline[1][2][6]
Synonyms Tyrphostin this compound, NSC 380341[1][5][7]
Molecular Formula C₁₆H₁₄N₂[1][2][5]
Molecular Weight 234.30 g/mol [2][3][5]
Appearance White solid[3][4]
SMILES String Cc1cc2ncc(nc2cc1C)-c1ccccc1[8]
InChI Key FQNCLVJEQCJWSU-UHFFFAOYSA-N[1][3]
Solubility Soluble in DMSO, DMF, and Ethanol.[1][5]
Storage Store at -20°C, protected from light.[4][5][9]

Mechanism of Action and Biological Activity

This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of the PDGF receptor (PDGFR).[8] It functions as a reversible, ATP-competitive inhibitor.[3][4] The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of PDGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a critical activation step that creates docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains.[10]

This compound specifically blocks this initial autophosphorylation event, thereby preventing the activation of the entire downstream signaling cascade.[11][12] This leads to the inhibition of PDGF-mediated cellular responses, including DNA synthesis, cell proliferation, and migration.[1][3][12] A key feature of this compound is its high selectivity; it has been shown to have no effect on EGF receptor autophosphorylation and only weakly affects EGF- or insulin-stimulated DNA synthesis.[1][4]

ActivityIC₅₀ ValueCell Type/AssaySource(s)
PDGFR Kinase Inhibition 0.3 - 1.0 µMIn vitro / Swiss 3T3 cells[1][13]
PDGFR Autophosphorylation 0.3 - 0.5 µMMembrane autophosphorylation assays[8][13]
PDGF-Dependent DNA Synthesis 2.5 µMSwiss 3T3 cells[1][3][4]

Below is a diagram illustrating the PDGF signaling pathway and the inhibitory action of this compound.

PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway Ras-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Binds & Dimerizes P_site Autophosphorylation (pY) PDGFR->P_site Activates AG1295 This compound AG1295->P_site Inhibits GRB2 Grb2/Sos P_site->GRB2 recruits PI3K PI3K P_site->PI3K recruits RAS Ras GRB2->RAS MAPK MAPK Cascade (Raf/MEK/ERK) RAS->MAPK Cell_Response Cellular Responses (Proliferation, Migration, DNA Synthesis) MAPK->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response

Caption: PDGF signaling pathway and the inhibitory point of this compound.

Experimental Protocols

This compound is widely used in both in vitro and in vivo studies to probe the function of PDGFR signaling. Below are representative methodologies.

In Vitro Inhibition of PDGFR Autophosphorylation

This protocol assesses the ability of this compound to block the initial activation step of the PDGFR in a cellular context.

Methodology:

  • Cell Culture: Culture smooth muscle cells (SMCs), such as porcine or human arterial SMCs, in appropriate media until they reach near-confluence.[11][12]

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 24-48 hours in a serum-free medium.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 1-50 µM, dissolved in DMSO) or a vehicle control (DMSO) for 1-2 hours at 37°C.[11]

  • PDGF Stimulation: Stimulate the cells with a potent ligand like PDGF-BB (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce receptor autophosphorylation.[11]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-PDGFR-β antibody to immunoprecipitate the receptor.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The membrane can be stripped and re-probed with an anti-PDGFR-β antibody to confirm equal protein loading.[11][12]

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on cell growth stimulated by PDGF.

Methodology:

  • Cell Seeding: Seed fibroblasts (e.g., rabbit conjunctival fibroblasts or Swiss 3T3 cells) into 96-well plates at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to adhere overnight.[11][14]

  • Serum Starvation: Synchronize the cells by serum starvation for 24 hours.

  • Treatment: Add fresh serum-free medium containing various concentrations of this compound (e.g., 1-100 µM) and immediately add a mitogen such as PDGF-AA or PDGF-BB.[13][14] Include control wells with no inhibitor and no mitogen.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The following diagram outlines the workflow for a typical cell proliferation assay.

Experimental_Workflow start Start step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Serum Starve (24 hours) step1->step2 step3 3. Add this compound & PDGF Mitogen step2->step3 step4 4. Incubate (24-72 hours) step3->step4 step5 5. Add MTT Reagent (2-4 hours) step4->step5 step6 6. Add Solubilizer (DMSO) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 end End step7->end

Caption: A generalized workflow for an MTT-based cell proliferation assay.

In Vivo Applications

This compound has demonstrated efficacy in various animal models. It has been shown to reduce neointimal formation following balloon angioplasty in swine when delivered locally via biodegradable nanoparticles.[11][12] Additionally, daily intraperitoneal administration of this compound significantly decreased interstitial fibrosis in a rat model of unilateral ureteral obstruction.[8][13] These studies highlight the therapeutic potential of inhibiting PDGFR signaling in proliferative and fibrotic diseases.

Conclusion

This compound is a well-characterized, selective inhibitor of the PDGF receptor tyrosine kinase. Its ability to potently and specifically block PDGF-mediated signaling has made it an indispensable research tool. The detailed chemical data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to investigate and modulate the PDGF signaling pathway in various biological systems.

References

AG 1295: A Technical Guide for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG 1295 is a synthetically derived, cell-permeable tyrphostin, a class of compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). Specifically, this compound is recognized as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] Its ability to block the signaling cascades initiated by PDGF has made it a valuable research tool for investigating the roles of this pathway in various physiological and pathological processes, particularly in oncology and proliferative disorders like restenosis.[2] This document provides a technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the intracellular kinase domain of the Platelet-Derived Growth Factor Receptor.[3] Upon binding of its ligand (PDGF), the PDGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various SH2 domain-containing signaling proteins, which in turn activate downstream pathways crucial for cell proliferation, migration, and survival, such as the Ras-MAPK and PI3K-Akt pathways.

This compound selectively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This action effectively abolishes receptor autophosphorylation and blocks all subsequent downstream signaling.[2][4] While highly selective for PDGFR, this compound has also been reported to inhibit c-Kit, another member of the PDGFR family of receptor tyrosine kinases.[4] It has been shown to have no significant effect on the Epidermal Growth Factor Receptor (EGFR).[4]

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR (Dimerization) PDGF->PDGFR Ligand Binding p-PDGFR Auto-phosphorylation PDGFR->p-PDGFR Grb2/Sos Grb2/Sos p-PDGFR->Grb2/Sos PI3K PI3K p-PDGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK (ERK) MAPK (ERK) MEK->MAPK (ERK) Transcription Factors Transcription Factors MAPK (ERK)->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival, Migration) Transcription Factors->Gene Expression AG1295 This compound AG1295->Inhibition Cytotoxicity_Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with this compound (Serial dilutions + Vehicle Control) B->C D 4. Incubate for 72h (Drug exposure period) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. Incubate for 4h at 37°C (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm on plate reader) G->H I 9. Analyze Data (Calculate % viability and IC50) H->I In_Vivo_Xenograft_Workflow A 1. Cell Implantation (e.g., 5x10^6 U87MG cells in Matrigel, subcutaneously into flank of nude mice) B 2. Tumor Growth (Monitor mice until tumors reach ~100-150 mm³) A->B C 3. Randomization (Group mice into Vehicle and Treatment cohorts, n=8-10/group) B->C D 4. Treatment Administration (e.g., this compound at 12 mg/kg via IP injection, daily for 21 days) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Study Endpoint (e.g., Day 21 or when tumors reach max allowed size) E->F G 7. Tissue Collection (Excise tumors for weight measurement and downstream analysis, e.g., IHC, WB) F->G H 8. Data Analysis (Compare tumor growth inhibition (TGI) between groups) G->H

References

Foundational Research on Tyrphostin AG 1295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tyrphostin AG 1295, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action

Tyrphostin this compound, a quinoxaline-derived tyrphostin, functions as a selective and cell-permeable inhibitor of the PDGF receptor kinase.[1][2][3] Its primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of the PDGF receptor, thereby preventing the autophosphorylation of tyrosine residues on the receptor.[4] This initial phosphorylation event is a critical step in the activation of the PDGF signaling cascade. By blocking this, this compound effectively abrogates downstream signaling pathways, including those involved in cell proliferation, migration, and survival.[5][6] Notably, Tyrphostin this compound demonstrates high selectivity for the PDGF receptor and does not significantly affect the epidermal growth factor (EGF) receptor autophosphorylation.[1][3]

Data Presentation: Inhibitory Activity of Tyrphostin this compound

The following tables summarize the quantitative data on the inhibitory activity of Tyrphostin this compound from various studies.

Parameter Value Cell Line/System Reference
IC₅₀ (PDGF Receptor Kinase)0.3-1 µMIn vitro / Swiss 3T3 cells[1][7]
IC₅₀ (PDGF-stimulated DNA synthesis)2.5 µMSwiss 3T3 cells[1][7]
Inhibition of SMC proliferation76%Porcine and Human Smooth Muscle Cells[5][6]
Inhibition of endothelial cell proliferation13.5%Porcine Endothelial Cells[5][6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PDGF signaling pathway and the inhibitory action of Tyrphostin this compound, along with a general experimental workflow for its characterization.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binding & Dimerization AutoP Autophosphorylation PDGFR->AutoP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) AutoP->Downstream AG1295 Tyrphostin this compound AG1295->AutoP Inhibition Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

PDGF signaling pathway and the inhibitory action of Tyrphostin this compound.

Experimental_Workflow start Start: Hypothesis on this compound effect culture Cell Culture (e.g., Smooth Muscle Cells, Fibroblasts) start->culture treatment Treatment with Tyrphostin this compound (Dose-response and time-course) culture->treatment proliferation Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation kinase_assay In Vitro PDGFR Kinase Assay treatment->kinase_assay western Western Blot Analysis (p-PDGFR, total PDGFR) treatment->western analysis Data Analysis (IC50 determination, statistical analysis) proliferation->analysis kinase_assay->analysis western->analysis conclusion Conclusion on this compound Efficacy analysis->conclusion

General experimental workflow for characterizing Tyrphostin this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of Tyrphostin this compound are provided below.

In Vitro PDGF Receptor Kinase Assay

This assay measures the direct inhibitory effect of Tyrphostin this compound on the enzymatic activity of the PDGF receptor.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)[8]

  • Tyrphostin this compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar luminescence-based detection system[8]

  • 384-well white plates[8]

Procedure:

  • Compound Preparation: Prepare serial dilutions of Tyrphostin this compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.[8]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.[8]

  • Add 2 µL of the kinase/substrate mixture (recombinant PDGFR and peptide substrate in kinase buffer).[8]

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[8]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Tyrphostin this compound concentration to determine the IC₅₀ value.

Western Blot for PDGF Receptor Phosphorylation

This method assesses the effect of Tyrphostin this compound on the phosphorylation status of the PDGF receptor in whole cells.

Materials:

  • PDGFR-expressing cells (e.g., NIH-3T3 fibroblasts)[2]

  • Cell culture medium

  • Tyrphostin this compound stock solution (in DMSO)

  • PDGF-BB ligand

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)[2]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[9]

  • Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ[2]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate PDGFR-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.[2]

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of Tyrphostin this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.[2]

  • Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR autophosphorylation.[2]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against phosphorylated PDGFR overnight at 4°C.[2][9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Analysis: Quantify the band intensities for phosphorylated and total PDGFR, normalizing to a loading control.[5]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of Tyrphostin this compound on cell viability and proliferation.

Materials:

  • Target cell lines (e.g., smooth muscle cells, fibroblasts)

  • Complete culture medium

  • Serum-free medium

  • Tyrphostin this compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Serum Starvation (Optional): Replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours to synchronize the cells.[5]

  • Treatment: Prepare serial dilutions of Tyrphostin this compound in serum-free medium (e.g., 0.5 µM to 100 µM). Add the diluted compound to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by fitting a sigmoidal dose-response curve.[5]

References

AG-1295: A Technical Guide to its Therapeutic Potential as a Selective PDGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AG-1295, a tyrphostin-class molecule identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. AG-1295's mechanism of action, characterized by its ATP-competitive and reversible binding, allows it to effectively block signal transduction in pathological processes driven by PDGF, such as cellular proliferation and migration. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows to support further research and development.

Core Mechanism and Selectivity

AG-1295, also known as 6,7-Dimethyl-2-phenylquinoxaline, is a cell-permeable quinoxaline-type tyrphostin.[1][2] Its primary mechanism of action is the selective inhibition of PDGF receptor (PDGFR) autophosphorylation.[3] By competing with ATP for the kinase binding site, AG-1295 prevents the receptor's activation upon ligand (PDGF) binding.[4] This blockade is highly selective; studies confirm that AG-1295 does not inhibit Epidermal Growth Factor (EGF) receptor autophosphorylation and has minimal effect on DNA synthesis stimulated by EGF or insulin.[1][4][5] This selectivity makes it a valuable tool for investigating PDGF-specific signaling and a promising candidate for therapeutic intervention in diseases where PDGFR signaling is aberrantly activated.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of AG-1295 on the PDGF signaling pathway.

AG-1295 Mechanism of Action cluster_membrane Cell Membrane PDGFR_inactive PDGFR (Monomer) PDGFR_dimer PDGFR Dimer (Inactive) PDGFR_inactive->PDGFR_dimer 2. Dimerization PDGFR_active Phosphorylated PDGFR Dimer (Active) PDGFR_dimer->PDGFR_active 3. Autophosphorylation (ATP-dependent) Block Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Leads to Proliferation, Migration, Survival PDGFR_active->Downstream 4. Signal Transduction PDGF PDGF Ligand PDGF->PDGFR_inactive AG1295 AG-1295 AG1295->PDGFR_dimer Response Cellular Responses Downstream->Response

AG-1295 blocks PDGFR autophosphorylation, halting downstream signaling.

Quantitative Data Summary

The therapeutic potential of AG-1295 is supported by quantitative data from a range of in vitro and in vivo studies. These findings are summarized below.

Table 1: In Vitro Potency and Selectivity
ParameterTarget/AssayCell Line / SystemIC₅₀ ValueReference
Kinase InhibitionPDGFR AutophosphorylationIn Vitro Membranes0.3 - 0.5 µM[3]
Kinase InhibitionPDGFR AutophosphorylationSwiss 3T3 Cells0.5 - 1.0 µM[1][3]
Kinase InhibitionPDGFR KinaseSwiss 3T3 Cells500 nM (0.5 µM)[4]
Functional InhibitionPDGF-dependent DNA SynthesisSwiss 3T3 Cells2.5 µM[1][4]
SelectivityEGF Receptor AutophosphorylationN/ANo effect[1][3][6]
Table 2: In Vitro Cellular Proliferation Effects
Cell TypeSpeciesTreatment ConditionProliferation InhibitionReference
Smooth Muscle Cells (SMCs)Porcine10 µM AG-1295 for 5 days76%[7][8]
Smooth Muscle Cells (SMCs)Porcine1 µM AG-1295 for 7 days23%[7]
Smooth Muscle Cells (SMCs)Porcine5 µM AG-1295 for 7 days51%[7]
Smooth Muscle Cells (SMCs)Porcine10 µM AG-1295 for 7 days64%[7]
Endothelial Cells (ECs)Porcine10 µM AG-129513.5% (mild inhibition)[7][8]
Conjunctival FibroblastsRabbit10 µM AG-1295 + PDGF75-80%[9]
Conjunctival FibroblastsRabbit100 µM AG-1295 + PDGF82-83%[9][10]
Arterial Explant Outgrowth (SMCs)Porcine & Human50 µM AG-129582-92% reduction[7][8]
Table 3: In Vivo Efficacy
Disease ModelSpeciesTreatmentKey FindingReference
Neointimal Formation (Post-Angioplasty)PorcineLocal delivery via nanoparticles~50% reduction in neointimal formation[7][8]
Neointimal Formation (Post-Angioplasty)PorcineLocal delivery via nanoparticlesIntima/Media ratio reduced (0.15 vs 0.09)[7][11]
Proliferative Vitreoretinopathy (PVR)Rabbit100 µM intravitreal injectionSignificant attenuation of retinal detachment[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe key experimental protocols used to evaluate AG-1295.

Cell Proliferation and Viability (MTT Assay)

This protocol is used to quantify the effect of AG-1295 on cell proliferation, particularly in response to PDGF stimulation.

  • Cell Seeding: Plate cells (e.g., rabbit conjunctival fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells per well.[10] Maintain in a suitable medium (e.g., DMEM) with low serum (0.5% FBS) to induce quiescence.

  • Treatment: After cell adherence, expose them to the desired concentration of PDGF-AA or PDGF-BB (e.g., 50 ng/mL) with or without various concentrations of AG-1295 (e.g., 1 µM, 10 µM, 100 µM).[10] AG-1295 is typically dissolved in DMSO, with the final DMSO concentration in the medium kept below 0.5%.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 3 days) at 37°C in a humidified 5% CO₂ incubator.[10]

  • MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT Cell Proliferation Assay Workflow start Start seed 1. Seed Cells (e.g., 1x10⁴ cells/well) start->seed treat 2. Add Mitogen (PDGF) & AG-1295 seed->treat incubate 3. Incubate (e.g., 3 days) treat->incubate mtt 4. Add MTT Reagent incubate->mtt solubilize 5. Solubilize Formazan mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read end End read->end

Workflow for assessing cell viability and proliferation with AG-1295.
In Vivo Model of Neointimal Formation

This protocol evaluates the efficacy of AG-1295 in preventing restenosis in a clinically relevant large animal model.

  • Animal Model: The study is performed on domestic swine.

  • Procedure: Under general anesthesia, a balloon angioplasty is performed on the femoral arteries to induce arterial injury, mimicking the clinical scenario of percutaneous coronary intervention.[7]

  • Drug Delivery: AG-1295 is encapsulated in biodegradable polylactic acid-based nanoparticles (average size ~130 nm).[7][8] These nanoparticles are delivered locally to the site of the balloon injury. A contralateral artery receives empty nanoparticles as a control.

  • Follow-up: The animals are allowed to recover and are monitored for a period of several weeks.

  • Tissue Harvest and Analysis: After the follow-up period, the animals are euthanized, and the femoral arteries are harvested. The arteries are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).

  • Endpoint Measurement: Morphometric analysis is performed to measure the intima and media area. The primary endpoints are the intima/media area ratio and the percentage of luminal cross-sectional area narrowing, which are compared between the AG-1295-treated and control arteries.[7][11]

PDGFR-β Phosphorylation Assay

This biochemical assay directly measures the inhibitory effect of AG-1295 on its molecular target.

  • Cell Culture: Culture smooth muscle cells (SMCs) to near confluence.

  • Serum Starvation: Induce quiescence by incubating the cells in a serum-free medium for 24-48 hours.

  • Pre-treatment: Treat the cells with AG-1295 at the desired concentration for 1-2 hours prior to stimulation.

  • Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce maximal receptor phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the PDGF-β receptor to pull down the receptor protein.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The membrane can be stripped and re-probed with a total PDGFR-β antibody to confirm equal protein loading.[7][8]

Logical Flow of AG-1295's Selective Action cluster_PDGFR PDGFR-Expressing Cells AG1295 AG-1295 SMC Smooth Muscle Cells (High PDGFR signaling) AG1295->SMC Targets PDGFR EC Endothelial Cells (Lower PDGFR dependence) AG1295->EC Targets PDGFR Inhibition_SMC Potent Inhibition of Proliferation (76%) SMC->Inhibition_SMC Inhibition_EC Mild Inhibition of Proliferation (13.5%) EC->Inhibition_EC Outcome Therapeutic Potential for Proliferative Vascular Diseases (e.g., Restenosis) Inhibition_SMC->Outcome Inhibition_EC->Outcome

AG-1295 selectively inhibits SMCs over ECs, a key therapeutic feature.

Conclusion and Future Directions

The collective evidence strongly indicates that AG-1295 is a potent and selective inhibitor of the PDGF receptor kinase. Its ability to robustly and selectively inhibit the proliferation of smooth muscle cells and fibroblasts in vitro, coupled with demonstrated efficacy in preclinical models of restenosis and proliferative vitreoretinopathy, underscores its therapeutic potential.[7][10] The reversible nature of its inhibitory effect on SMCs is a particularly advantageous feature, suggesting a lower risk of long-term toxicity.[7]

Future research should focus on optimizing drug delivery systems to enhance local bioavailability and minimize systemic exposure, conducting comprehensive preclinical toxicology studies, and exploring its potential in other PDGF-driven pathologies, including fibrotic diseases and certain cancers. The data and protocols presented in this guide provide a solid foundation for drug development professionals to advance the exploration of AG-1295 as a targeted therapeutic agent.

References

Methodological & Application

AG 1295 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

AG 1295 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] By targeting the autophosphorylation of PDGFR, this compound effectively blocks downstream signaling pathways, making it a valuable tool for studying cellular processes such as proliferation, migration, and differentiation. This application note provides detailed in vitro experimental protocols for researchers, scientists, and drug development professionals utilizing this compound. The protocols include methods for assessing cell viability, analyzing protein phosphorylation, and measuring cell migration. Additionally, this document summarizes key quantitative data and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.

Introduction

This compound, a tyrphostin derivative, is a cell-permeable and reversible ATP-competitive inhibitor of PDGFR kinase.[1][5] It has demonstrated significant inhibitory effects on the growth of various cell types, including smooth muscle cells and fibroblasts, both in vitro and in vivo.[1][6][7] Its selectivity for PDGFR over other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), makes it a specific tool for investigating PDGF-mediated signaling.[3][4][8] this compound has also been shown to inhibit the related c-Kit receptor kinase, albeit with potentially different potency.[8] This document outlines standardized protocols for the in vitro application of this compound to ensure reproducible and reliable experimental outcomes.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of the PDGFR. This prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, a critical step in the activation of downstream signaling cascades. The inhibition of PDGFR phosphorylation subsequently blocks pathways such as the Ras-MAPK, PI3K-Akt, and PLC-γ pathways, which are pivotal in regulating cell proliferation, survival, and migration.

Data Presentation

Inhibitory Concentrations (IC50) of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay type and cell line used. The following table summarizes reported IC50 values.

Assay TypeCell Line/TargetIC50 ValueReference
PDGFR Kinase Inhibition(General)500 nM[1][2]
PDGFR Autophosphorylation(Membrane autophosphorylation assays)0.3 - 0.5 µM[3][4][9]
PDGFR AutophosphorylationSwiss 3T3 cells0.5 - 1 µM[3][4]
PDGF-dependent DNA SynthesisSwiss 3T3 cells< 5 µM[8]
PDGF-dependent DNA SynthesisPorcine aorta endothelial cells< 1 µM[8]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • PDGF-AA or PDGF-BB (or other relevant stimuli)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation (Optional): To synchronize cells and reduce baseline signaling, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).[10] Include a vehicle control (DMSO) and a no-treatment control. Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: Add the desired stimulus (e.g., 50 ng/mL PDGF-BB) to the wells.[10]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Inhibition of PDGFR Phosphorylation (Western Blot)

This protocol details the procedure to detect the inhibition of PDGF-induced PDGFR phosphorylation by this compound.

Materials:

  • Cells expressing PDGFR

  • This compound

  • PDGF-BB

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-PDGFRβ (Tyr751) antibody

    • Total PDGFRβ antibody

    • β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with PDGF-BB (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ and a loading control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Cells that form a confluent monolayer

  • 6-well or 12-well plates

  • P200 pipette tip or a specialized wound-healing insert

  • This compound

  • PDGF-BB (or other chemoattractant)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound and the chemoattractant.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Mandatory Visualizations

Signaling Pathways

PDGF_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K Grb2_SOS Grb2/SOS PDGFR->Grb2_SOS AG1295 This compound AG1295->PDGFR cKit c-Kit AG1295->cKit Migration Migration PLCg->Migration Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras cKit->PI3K cKit->Grb2_SOS SCF SCF SCF->cKit Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

Caption: this compound inhibits PDGFR and c-Kit signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (and stimulus, e.g., PDGF) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability phosphorylation Protein Phosphorylation Assay (e.g., Western Blot) treatment->phosphorylation migration Cell Migration Assay (e.g., Wound Healing) treatment->migration data_viability Data Analysis: % Viability viability->data_viability data_phos Data Analysis: Phospho-protein levels phosphorylation->data_phos data_mig Data Analysis: % Wound Closure migration->data_mig end End: Interpretation data_viability->end data_phos->end data_mig->end

Caption: General workflow for in vitro testing of this compound.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of PDGFR-mediated cellular functions. The protocols provided in this application note offer a standardized approach for assessing its effects on cell viability, protein phosphorylation, and cell migration. Adherence to these detailed methodologies will aid researchers in obtaining consistent and interpretable data, thereby advancing our understanding of the roles of PDGFR signaling in health and disease.

References

Application Notes and Protocols for AG 1295 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295, a tyrphostin derivative, is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] Signaling through the PDGF receptor is a critical pathway in cellular proliferation, migration, and angiogenesis. Dysregulation of this pathway is implicated in various pathological conditions, including fibrosis, restenosis, and proliferative diseases. These application notes provide a comprehensive overview of the in vivo use of this compound in two distinct animal models: a porcine model of neointimal formation and a rabbit model of proliferative vitreoretinopathy. The detailed protocols and quantitative data are intended to guide researchers in designing and executing their own in vivo studies with this compound.

Mechanism of Action: PDGFR Inhibition

This compound exerts its biological effects by competitively binding to the ATP-binding site of the PDGF receptor's intracellular tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that lead to cellular responses such as proliferation and migration.

PDGFR_Signaling_Pathway PDGF PDGF (Ligand) PDGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain PDGF->PDGFR:f0 ADP ADP PDGFR:f2->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) AG1295 This compound AG1295->PDGFR:f2 Inhibition ATP ATP ATP->PDGFR:f2 Phosphorylation Response Cellular Response (Proliferation, Migration) Downstream->Response

Caption: PDGF Receptor Signaling and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies utilizing this compound.

Table 1: this compound in a Porcine Model of Neointimal Formation

ParameterValueReference
Animal ModelJuvenile Domestic Swine (15-20 kg)[3]
Disease ModelBalloon Angioplasty-Induced Neointimal Formation in Femoral Arteries[3]
FormulationThis compound-impregnated Polylactic Acid-Based Nanoparticles (130 ± 25 nm)[3]
Administration RouteLocal Intravascular Delivery[3]
Results
Reduction in Intima/Media Area Ratio~40% (0.15 ± 0.07 vs. 0.09 ± 0.03 for control vs. This compound)[3]
Reduction in Luminal Cross-Sectional Area Narrowing~50% (20 ± 4% vs. 10 ± 4% for control vs. This compound)[3]

Table 2: this compound in a Rabbit Model of Proliferative Vitreoretinopathy (PVR)

ParameterValueReference
Animal ModelRabbit[4]
Disease ModelProliferative Vitreoretinopathy (PVR)[4]
Formulation100 µM solution in DMSO, diluted in BSS[4]
Administration RouteIntravitreal Injection[4]
Dosage100 µM final intraocular concentration (74 µg in 0.1 mL)[4]
Results
Attenuation of Tractional Retinal Detachment (TRD)Significant attenuation of TRD development up to day 21 (P < 0.01)[4]

Experimental Protocols

Protocol 1: Local Delivery of this compound Nanoparticles in a Porcine Model of Neointimal Formation

This protocol is based on the methodology described by Banai et al.[3].

1. Preparation of this compound-Loaded Polylactic Acid (PLA) Nanoparticles:

  • Method: A common method for preparing drug-loaded PLA nanoparticles is the oil-in-water (o/w) single emulsion solvent evaporation technique.

  • Organic Phase Preparation: Dissolve a specific amount of polylactic acid (PLA) and this compound in a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane. The drug-to-polymer ratio can be varied to achieve the desired drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA), to prevent nanoparticle aggregation.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.

2. Animal Model and Surgical Procedure:

  • Animal: Juvenile domestic swine (15-20 kg).

  • Anesthesia: Induce and maintain anesthesia according to standard veterinary procedures.

  • Surgical Procedure:

    • Surgically expose the femoral arteries.

    • Induce endothelial denudation and vessel injury using a balloon catheter to model angioplasty.

    • Locally deliver the this compound-loaded nanoparticle suspension to the site of injury. The contralateral artery can be treated with empty nanoparticles as a control.

    • Close the surgical site and allow the animal to recover.

3. Outcome Assessment:

  • After a predetermined period (e.g., 28 days), euthanize the animal and harvest the femoral arteries.

  • Perform histological analysis to measure the intima and media thickness and calculate the intima/media ratio.

  • Quantify the degree of luminal narrowing.

Porcine_Study_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis NP_Prep This compound Nanoparticle Formulation Treatment Local Delivery of This compound Nanoparticles NP_Prep->Treatment Animal Juvenile Domestic Swine Surgery Balloon Angioplasty of Femoral Artery Animal->Surgery Surgery->Treatment Harvest Harvest Arteries (Day 28) Treatment->Harvest Histo Histological Analysis Harvest->Histo Measure Measure Intima/Media Ratio & Luminal Narrowing Histo->Measure

Caption: Workflow for the Porcine Neointimal Formation Study.

Protocol 2: Intravitreal Injection of this compound in a Rabbit Model of Proliferative Vitreoretinopathy (PVR)

This protocol is based on the methodology described by Zheng et al.[4].

1. Preparation of this compound Solution for Injection:

  • Stock Solution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Prepare a concentrated stock solution of this compound in sterile, anhydrous DMSO.

  • Working Solution: On the day of injection, dilute the stock solution in a sterile balanced salt solution (BSS) to the final desired concentration (e.g., to achieve a 100 µM final intraocular concentration in a 0.1 mL injection volume). The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.

2. Animal Model and Induction of PVR:

  • Animal: New Zealand White rabbits.

  • Induction of PVR:

    • Anesthetize the rabbit.

    • Perform a gas-forced vitrectomy by injecting perfluoropropane gas into the vitreous cavity.

    • Three days later, inject a suspension of rabbit conjunctival fibroblasts into the vitreous to induce PVR.

3. Intravitreal Injection of this compound:

  • Immediately following the fibroblast injection, perform an intravitreal injection of the prepared this compound solution (e.g., 0.1 mL of a solution that results in a 100 µM final intraocular concentration).

  • The control group should receive an injection of the vehicle (DMSO in BSS).

4. Outcome Assessment:

  • Monitor the development of tractional retinal detachment (TRD) using indirect ophthalmoscopy at regular intervals (e.g., daily or every other day) for up to 21 days.

  • At the end of the study, the eyes can be enucleated for histological examination.

Rabbit_Study_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Sol_Prep This compound Solution Preparation (in DMSO/BSS) Treatment Intravitreal Injection of this compound Sol_Prep->Treatment Animal Rabbit PVR_Induction Induction of PVR (Gas Vitrectomy & Fibroblast Injection) Animal->PVR_Induction PVR_Induction->Treatment Monitoring Monitor TRD Development (up to 21 days) Treatment->Monitoring Histo Histological Examination (End of Study) Monitoring->Histo

Caption: Workflow for the Rabbit Proliferative Vitreoretinopathy Study.

Conclusion

The provided application notes and protocols summarize the current knowledge on the in vivo use of this compound in preclinical animal models. The data clearly indicate that this compound is a promising therapeutic agent for diseases characterized by excessive cell proliferation and migration driven by PDGF signaling. Researchers are encouraged to use this information as a guide for their own investigations, while also considering the specific requirements and ethical considerations of their animal models and experimental designs. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its delivery for clinical applications.

References

Application Notes and Protocols: Preparing AG 1295 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It functions by competitively blocking the ATP binding site, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling pathways.[4] this compound specifically targets PDGFR and does not significantly affect the Epidermal Growth Factor Receptor (EGFR), making it a valuable tool for investigating PDGF-mediated cellular processes such as proliferation, migration, and survival.[1][5][6] Its application is prominent in cancer research and studies of fibrotic diseases.[1][7]

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO), ensuring reproducibility and accuracy in experimental settings.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 6,7-Dimethyl-2-phenylquinoxaline[4][6][8]
CAS Number 71897-07-9[1][5][6]
Molecular Formula C₁₆H₁₄N₂[1][5][6]
Molecular Weight 234.30 g/mol [1][4][5]
Appearance Light yellow to yellow solid[1]
Purity ≥98%[8]

Table 2: Solubility and Inhibitory Concentrations (IC₅₀) of this compound

ParameterValueCondition/AssayReference
Solubility in DMSO 50-60 mg/mL (approx. 213-256 mM)Sonication recommended[1][5]
IC₅₀ 0.3 - 0.5 µMPDGFR autophosphorylation (membrane assay)[1][2][5]
IC₅₀ 0.5 - 1.0 µMPDGFR autophosphorylation (Swiss 3T3 cells)[1][3][5]
IC₅₀ 2.5 µMPDGF-dependent DNA synthesis (Swiss 3T3 cells)[4][6]

Table 3: Recommended Storage Conditions

FormTemperatureDurationReference
Solid Powder -20°C3 years[1][5]
4°C2 years[1][5]
DMSO Stock Solution -80°Cup to 2 years[1]
-20°Cup to 1 year[1][5]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO. Proper handling and sterile techniques are crucial to prevent contamination and degradation.

Materials and Equipment:

  • This compound powder (MW: 234.30)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[9]

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[5]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Procedure:

  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • Calculation: Determine the volume of DMSO required. To prepare a 50 mM stock solution:

    • Volume (mL) = [Mass (mg) / 234.30 (mg/mmol)] / 50 (mmol/L)

    • Example: For 5 mg of this compound powder: Volume (mL) = [5 mg / 234.30 mg/mmol] / 50 mmol/L = 0.0004268 L = 0.427 mL or 427 µL.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tube.

  • Dissolving: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 427 µL) to the tube containing the this compound powder.[9]

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.[9]

  • Sonication (if necessary): If the compound does not dissolve completely, place the tube in a water bath sonicator for 5-10 minutes.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[1][9][10]

  • Storage: Store the aliquots in a sealed container at -80°C for long-term storage (up to 2 years).[1]

G cluster_prep Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex & Sonicate (if needed) add_dmso->mix confirm 4. Confirm Complete Dissolution mix->confirm confirm->mix  Not Dissolved aliquot 5. Aliquot into Single-Use Tubes confirm->aliquot  Dissolved store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol 2: Application in a Cell Proliferation Assay (MTT Assay)

This protocol provides an example of how to use the this compound stock solution to inhibit PDGF-stimulated cell growth.

Materials:

  • Cells responsive to PDGF (e.g., rabbit conjunctival fibroblasts, Swiss 3T3 cells)[3][11]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM + 0.5% FBS)

  • Recombinant PDGF-BB

  • 50 mM this compound DMSO stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours (37°C, 5% CO₂).[11]

  • Serum Starvation: Gently aspirate the medium and wash the cells once with sterile PBS. Add 100 µL of low-serum medium (0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

  • Preparation of Working Solutions:

    • Thaw one aliquot of the 50 mM this compound stock solution.

    • Perform serial dilutions in low-serum medium to prepare 2X final concentrations of the inhibitor (e.g., 200 µM, 20 µM, 2 µM).

    • Important: The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.[5]

  • Treatment:

    • Add 50 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.

    • Immediately add 50 µL of 4X PDGF-BB (e.g., 200 ng/mL for a final concentration of 50 ng/mL) or medium alone (for unstimulated control). The total volume is now 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[11]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell growth inhibition.

G cluster_assay Cell Proliferation Assay Workflow seed 1. Seed Cells in 96-Well Plate starve 2. Serum Starve Cells (12-24h) seed->starve treat 3. Treat with this compound & Stimulate with PDGF starve->treat incubate 4. Incubate (48-72h) treat->incubate mtt 5. Add MTT Reagent (4h) incubate->mtt read 6. Solubilize & Read Absorbance (570nm) mtt->read analyze 7. Analyze Data read->analyze

Caption: Workflow for an this compound-based cell proliferation (MTT) assay.

Mechanism of Action: PDGFR Signaling Inhibition

This compound inhibits the signaling cascade initiated by the binding of PDGF to its receptor. This action prevents the downstream activation of key pathways like PI3K/Akt and MAPK/ERK, which are critical for cell proliferation and survival.

G cluster_pathway PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds Dimer Receptor Dimerization & Autophosphorylation PDGFR->Dimer PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras AG1295 This compound AG1295->Dimer Inhibits Akt Akt PI3K->Akt Response Cell Proliferation, Survival, Migration Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Nucleus->Response

Caption: Inhibition of the PDGFR signaling cascade by this compound.

References

Application Notes and Protocols for AG 1295 in Western Blot Analysis of p-PDGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AG 1295, a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, in the analysis of PDGFR phosphorylation (p-PDGFR) by Western blot. This document includes an overview of the PDGFR signaling pathway, detailed experimental protocols, and quantitative data on the inhibitory effects of this compound.

Introduction to PDGFR Signaling and this compound

The Platelet-Derived Growth Factor (PDGF) signaling pathway is crucial for regulating cell growth, proliferation, and migration.[1] The pathway is initiated by the binding of PDGF ligands to PDGFRs, which induces receptor dimerization and autophosphorylation of specific tyrosine residues.[1] This phosphorylation creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K pathways.[2][3] Dysregulation of PDGFR signaling is implicated in numerous diseases, including cancer and fibrosis.[1]

This compound is a tyrphostin that acts as a selective blocker of PDGFR kinase activity.[4] It competitively inhibits ATP binding to the receptor's catalytic domain, thereby preventing autophosphorylation and subsequent downstream signaling. Studies have shown that this compound can completely inhibit PDGF-β receptor tyrosine phosphorylation in intact cells.[4][5]

Key Applications

  • Target Validation: Confirming the role of PDGFR signaling in specific cellular processes.

  • Drug Discovery: Screening and characterizing potential inhibitors of the PDGFR pathway.

  • Mechanism of Action Studies: Elucidating the signaling cascades downstream of PDGFR activation.

  • Biomarker Analysis: Assessing the phosphorylation status of PDGFR in response to various stimuli or therapeutic agents.

Quantitative Data: Inhibition of PDGFR-Mediated Cellular Processes by this compound

ParameterCell TypeThis compound ConcentrationInhibitionReference
PDGF-dependent DNA Synthesis (IC50) Swiss 3T3 cells< 5 µM50%[6]
Porcine Smooth Muscle Cell Proliferation Porcine Arterial Smooth Muscle Cells1 µM23%[5]
5 µM51%[5]
10 µM64%[5]
PDGF-AA induced Fibroblast Proliferation Rabbit Conjunctival Fibroblasts10 µM75%[7]
100 µM82%[7]
PDGF-BB induced Fibroblast Proliferation Rabbit Conjunctival Fibroblasts10 µM80%[7]
100 µM83%[7]

PDGFR Signaling Pathway

The diagram below illustrates the simplified PDGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, PDGFR dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and Ras/MAPK, which regulate cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K Pathway cluster_MAPK Ras-MAPK Pathway cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization pPDGFR p-PDGFR PDGFR->pPDGFR Autophosphorylation PI3K PI3K pPDGFR->PI3K Shc_Grb2 Shc/Grb2 pPDGFR->Shc_Grb2 AG1295 This compound AG1295->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras Ras Shc_Grb2->Ras MAPK MAPK Ras->MAPK MAPK->Proliferation

PDGFR signaling pathway and this compound inhibition point.

Experimental Workflow for p-PDGFR Western Blot

The following diagram outlines the key steps for assessing the effect of this compound on PDGFR phosphorylation using Western blot.

WB_Workflow A 1. Cell Culture & Serum Starvation B 2. Pre-treatment with this compound A->B C 3. Stimulation with PDGF B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (anti-p-PDGFR) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection J->K L 12. Stripping & Re-probing (Total PDGFR, Loading Control) K->L

Experimental workflow for p-PDGFR Western blot analysis.

Detailed Protocols

Protocol 1: Cell Treatment with this compound and PDGF

This protocol describes the steps for treating cultured cells with this compound prior to stimulation with a PDGF ligand.

Materials:

  • Cultured cells known to express PDGFR (e.g., smooth muscle cells, fibroblasts)

  • Complete cell culture medium

  • Serum-free or low-serum (e.g., 0.5-2% serum) medium

  • This compound (stock solution in DMSO)

  • PDGF-BB ligand (or other appropriate PDGF isoform)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and reach sub-confluency (e.g., 70-80%).

  • Serum Starvation: To reduce basal levels of receptor phosphorylation, aspirate the complete medium and replace it with serum-free or low-serum medium. Incubate for 20-24 hours.[5]

  • This compound Pre-treatment: Prepare working dilutions of this compound in serum-free medium from the stock solution. A common concentration range to test is 1-100 µM.[7] A typical pre-treatment is 10 µM this compound for 60 minutes at 37°C.[5] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • PDGF Stimulation: Following pre-treatment with this compound, add the PDGF ligand directly to the medium to stimulate PDGFR phosphorylation. A typical stimulation is 50-100 ng/mL of PDGF-BB for 5-15 minutes at 37°C.[5][8][9]

  • Stopping the Reaction: To halt the stimulation and preserve the phosphorylation state, immediately place the culture dish on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Proceed immediately to Protocol 2 for cell lysis.

Protocol 2: Western Blot for p-PDGFR

This protocol provides a detailed methodology for performing a Western blot to detect phosphorylated PDGFR.

Materials:

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x or 2x)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11] (Note: Avoid using non-fat milk for blocking as it may contain phosphoproteins that can cause background).

  • Primary Antibodies:

    • Anti-phospho-PDGFRβ (e.g., Tyr751)[8][9][11]

    • Anti-total-PDGFRβ

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Lysate Preparation: a. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the washed cell monolayer. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Sample Preparation for SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer to the lysates (e.g., 1:1 for 2x buffer). c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][12]

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][11] b. Incubate the membrane with the primary anti-p-PDGFR antibody (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11][12] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol. b. Capture the signal using an imaging system or X-ray film.

  • Re-probing (Optional but Recommended): a. To normalize the p-PDGFR signal, strip the membrane according to a standard protocol. b. Re-probe the membrane with an antibody against total PDGFR to confirm that changes in the phospho-signal are not due to changes in total receptor levels. c. The membrane can be stripped again and re-probed for a loading control like GAPDH or β-actin to ensure equal protein loading across all lanes.

Troubleshooting and Considerations

  • High Background: Ensure the use of BSA for blocking instead of milk. Increase the number and duration of wash steps.

  • No or Weak Signal: Confirm that the cell line expresses sufficient levels of PDGFR. Optimize the concentration of PDGF and the stimulation time. Ensure that phosphatase inhibitors were added to the lysis buffer and kept on ice.

  • This compound Solubility: Ensure the this compound stock solution in DMSO is fully dissolved before diluting it in the culture medium.

  • Specificity: this compound is selective for PDGFR but may inhibit other related kinases like c-Kit at higher concentrations.[6] It is advisable to use the lowest effective concentration.

References

Application Notes and Protocols for AG 1295 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AG 1295 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] As a critical signaling molecule involved in cell proliferation, migration, and angiogenesis, PDGFR is a key target in cancer therapy. This document provides detailed application notes and protocols for utilizing this compound to study its effects on sensitive cell lines, with a focus on cancers where the PDGFR signaling pathway is implicated, such as certain sarcomas, glioblastomas, and leukemias.

Mechanism of Action: Inhibition of PDGFR Signaling

This compound exerts its biological effects by competitively binding to the ATP-binding site of the PDGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected include the Ras-MAPK, PI3K/AKT, and PLCγ cascades, which are crucial for cell growth, survival, and motility.

Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by this compound.

Caption: PDGFR signaling pathway and this compound inhibition.

Cell Lines Sensitive to this compound Treatment

The sensitivity of cancer cell lines to this compound is primarily linked to their dependence on the PDGFR signaling pathway for proliferation and survival. Below is a summary of reported sensitive cell lines and their corresponding half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
Swiss 3T3Mouse FibroblastDNA Synthesis2.5[1]
TC-32Ewing's SarcomaCell GrowthNot Specified[3]
Rabbit Conjunctival FibroblastsNormal FibroblastCell Proliferation10-100 (significant inhibition)[4]
Porcine and Human Smooth Muscle CellsNormal Smooth MuscleCell ProliferationNot Specified (76% inhibition)[5]

Note: Further research is required to identify a broader range of sensitive cancer cell lines and their specific IC50 values for this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50) in adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

Caption: Workflow for IC50 determination using MTT assay.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of PDGFR Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation in sensitive cells.

Materials:

  • This compound

  • Sensitive cell line

  • Recombinant human PDGF-BB

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

Caption: Workflow for Western Blot analysis of PDGFR phosphorylation.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ overnight at 4°C. A loading control like β-actin should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-PDGFRβ signal to the total PDGFRβ signal to determine the extent of inhibition by this compound.

Conclusion

This compound is a valuable tool for studying the role of PDGFR signaling in cancer and other diseases. The protocols provided here offer a framework for assessing the sensitivity of various cell lines to this compound and for investigating its mechanism of action at the molecular level. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further studies are warranted to expand the list of this compound-sensitive cancer cell lines and to explore its therapeutic potential in preclinical models.

References

Application Notes and Protocols for AG 1295 in Smooth Muscle Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AG 1295, a selective Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase inhibitor, for the inhibition of smooth muscle cell (SMC) proliferation and migration. The following protocols are intended to serve as a guide for researchers in designing and executing experiments to study vascular diseases such as atherosclerosis and restenosis.

Introduction

This compound, a tyrphostin, is a potent and selective inhibitor of the PDGF receptor-beta (PDGF-βR) tyrosine kinase.[1][2][3] Signaling through this receptor is a primary driver of the phenotypic switch of vascular smooth muscle cells from a quiescent, contractile state to a proliferative and migratory state.[4] This transition is a key event in the pathogenesis of neointimal formation following vascular injury.[1][2][5] this compound has been demonstrated to effectively block PDGF-BB-induced PDGF-βR phosphorylation, thereby inhibiting downstream signaling pathways responsible for cell growth and motility.[2][3][6] Studies have shown its efficacy in reducing neointima formation in animal models, highlighting its therapeutic potential.[1][2]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the PDGF-β receptor's intracellular kinase domain.[7] This prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling cascades. By inhibiting this initial phosphorylation event, this compound effectively blocks the mitogenic and motogenic signals transmitted by PDGF.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

AG1295_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF-β Receptor P_PDGFR Phosphorylated PDGF-βR PDGFR->P_PDGFR Autophosphorylation PDGF PDGF-BB PDGF->PDGFR Binds AG1295 This compound AG1295->PDGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_PDGFR->Downstream Activates Proliferation Gene Expression for Proliferation & Migration Downstream->Proliferation Activates Response SMC Proliferation & Migration Proliferation->Response

Caption: this compound inhibits PDGF-β receptor autophosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on smooth muscle cell proliferation and outgrowth.

Table 1: Inhibition of Smooth Muscle Cell Proliferation by this compound

Cell TypeThis compound ConcentrationDuration% Inhibition (Mean ± SD)Reference
Porcine Aortic SMCsNot Specified5 days76 ± 2%[2]
Human Internal Mammary Artery SMCsNot Specified5 days72%[2]
Human Atheroma-Derived SMCs1 µmol/LNot Specified23%[2]
Human Atheroma-Derived SMCs5 µmol/LNot Specified51%[2]
Human Atheroma-Derived SMCs10 µmol/LNot Specified64%[2]
Rabbit Conjunctival Fibroblasts10 µM3 daysSignificant[8]
Rabbit Conjunctival Fibroblasts100 µM3 daysSignificant[8]

Table 2: Inhibition of Smooth Muscle Cell Outgrowth from Explants by this compound

Explant SourceDuration% Reduction in Cell AccumulationReference
Porcine Carotid Arteries12-24 days82% to 92%[1][2][3]
Human Endarterectomy Specimens12-24 days82% to 92%[1][2][3]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Smooth Muscle Cell Proliferation Assay

This protocol details the steps to assess the inhibitory effect of this compound on SMC proliferation.

Protocol_1 A 1. Cell Seeding Seed SMCs in 96-well plates (e.g., 1 x 10^4 cells/well). B 2. Serum Starvation Synchronize cells by incubating in serum-free or low-serum medium (e.g., 0.5% FBS) for 24-48 hours. A->B C 3. This compound Pre-treatment Add this compound at desired concentrations. Incubate for a specified period (e.g., 30 minutes to 1 hour). B->C D 4. PDGF Stimulation Add PDGF-BB (e.g., 50 ng/mL) to stimulate proliferation. Include a vehicle control. C->D E 5. Incubation Incubate for 3-5 days. D->E F 6. Proliferation Assessment Quantify cell viability/proliferation using methods like MTT assay, [3H]-thymidine incorporation, or cell counting. E->F

Caption: Workflow for in vitro SMC proliferation assay.

Materials:

  • Smooth muscle cells (e.g., human aortic, porcine carotid)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)

  • This compound (Tyrphostin this compound)

  • DMSO (vehicle for this compound)

  • PDGF-BB

  • 96-well cell culture plates

  • Reagents for proliferation assessment (e.g., MTT, [3H]-thymidine)

Procedure:

  • Cell Seeding: Plate smooth muscle cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Cell Synchronization: Once cells have adhered, replace the growth medium with serum-free or low-serum medium and incubate for 24-48 hours to arrest the cell cycle.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the appropriate medium. Add the this compound solutions to the cells and incubate for a pre-determined time (e.g., 1 hour) prior to PDGF stimulation. Include a vehicle control (DMSO alone).

  • PDGF Stimulation: Add PDGF-BB to the wells to stimulate cell proliferation.

  • Incubation: Incubate the plates for 3 to 5 days.

  • Assessment of Proliferation: Quantify cell proliferation using a suitable method. For an MTT assay, incubate with MTT reagent, lyse the cells, and measure absorbance. For thymidine (B127349) incorporation, pulse the cells with [3H]-thymidine and measure radioactivity.

Protocol 2: Western Blot for PDGF-β Receptor Phosphorylation

This protocol is for assessing the direct inhibitory effect of this compound on its target.

Materials:

  • Smooth muscle cells

  • Serum-free medium

  • This compound

  • PDGF-BB

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-PDGF-βR, anti-total-PDGF-βR)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Culture SMCs to near confluence and then serum-starve for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • PDGF Stimulation: Stimulate the cells with PDGF-BB for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated PDGF-βR. Subsequently, strip the membrane and re-probe for total PDGF-βR to confirm equal loading.

Selectivity and Reversibility

This compound demonstrates selectivity for SMCs over endothelial cells, with only mild inhibition of endothelial cell proliferation observed at concentrations that significantly inhibit SMC growth.[1][2][3] The inhibitory effects of this compound on SMC proliferation have been shown to be reversible.[2]

In Vivo Applications

In animal models, local delivery of this compound via biodegradable nanoparticles to the site of balloon angioplasty has been shown to significantly reduce neointimal formation.[1][2] This suggests a potential therapeutic application for preventing restenosis.

Conclusion

This compound is a valuable research tool for investigating the role of PDGF signaling in smooth muscle cell pathobiology. The protocols and data presented here provide a foundation for utilizing this compound to study and potentially develop therapies for diseases characterized by excessive smooth muscle cell proliferation and migration.

References

Application Notes and Protocols for AG 1295 in Fibroblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295, a tyrphostin, is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1] PDGF signaling is a critical pathway that drives the proliferation of fibroblasts, a key process in wound healing and pathological conditions such as fibrosis.[2][3][4] By competitively blocking the ATP binding site of the PDGF receptor, this compound inhibits receptor autophosphorylation and downstream signaling cascades, thereby attenuating fibroblast proliferation.[5][6] These application notes provide detailed protocols for utilizing this compound in fibroblast proliferation assays, a crucial tool for studying anti-fibrotic therapies and understanding the mechanisms of tissue repair.

Data Presentation: Inhibitory Effects of this compound on Fibroblast Proliferation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting PDGF-stimulated fibroblast proliferation. It is important to note that a specific IC50 value for this compound in fibroblast proliferation assays is not consistently reported in the literature; therefore, it is recommended to perform a dose-response experiment to determine the precise IC50 for the specific cell line and experimental conditions being used.

Table 1: Dose-Dependent Inhibition of PDGF-Stimulated Fibroblast Proliferation by this compound

This compound ConcentrationCell TypeStimulationAssay MethodObserved InhibitionReference
1 µMPorcine Smooth Muscle CellsPDGF-BBCell Count23%[6]
5 µMPorcine Smooth Muscle CellsPDGF-BBCell Count51%[6]
10 µMRabbit Conjunctival FibroblastsPDGF-AAMTT Assay75%[7]
10 µMRabbit Conjunctival FibroblastsPDGF-BBMTT Assay80%[7]
10 µMPorcine Smooth Muscle CellsPDGF-BBCell Count64%[6]
100 µMRabbit Conjunctival FibroblastsPDGF-AAMTT Assay82%[7]
100 µMRabbit Conjunctival FibroblastsPDGF-BBMTT Assay83%[7]

Table 2: Time-Course of Inhibition of PDGF-BB-Induced Human Tenon's Capsule Fibroblast Proliferation by 100 µM this compound

DayFold Inhibition (vs. DMSO control)Reference
33.9-fold[2]
511.2-fold[2]
84.8-fold[2]
103.8-fold[2]

Signaling Pathway and Experimental Workflow

PDGF Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signal transduction cascade initiated by PDGF binding to its receptor and the point of inhibition by this compound.

PDGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor (PDGFR) PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos PDGF PDGF PDGF->PDGFR Binds AG1295 This compound AG1295->PDGFR Inhibits Autophosphorylation Proliferation Gene Transcription & Cell Proliferation PLCg->Proliferation PI3K->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PDGF signaling pathway and its inhibition by this compound.

Experimental Workflow for Fibroblast Proliferation Assay

The diagram below outlines the general workflow for assessing the effect of this compound on fibroblast proliferation.

Workflow A 1. Seed Fibroblasts in 96-well plate B 2. Serum Starve Cells (optional, to synchronize) A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Stimulate with PDGF C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Assess Proliferation E->F G MTT Assay F->G H Direct Cell Counting F->H I 7. Data Analysis (Calculate % inhibition) G->I H->I

Caption: Experimental workflow for this compound fibroblast proliferation assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • Fibroblast cell line (e.g., human dermal fibroblasts, rabbit conjunctival fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound (stock solution in DMSO)[8]

  • Recombinant PDGF (e.g., PDGF-BB)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation (Optional): To synchronize the cells in the G0 phase of the cell cycle, gently aspirate the complete medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from your stock solution. Typical final concentrations to test range from 0.1 µM to 100 µM.[2] Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control. Incubate for 1-2 hours.

  • PDGF Stimulation: Prepare a working solution of PDGF (e.g., 50 ng/mL) in serum-free medium.[2] Add a small volume (e.g., 10 µL) of the PDGF solution to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control (without this compound).

Protocol 2: Direct Cell Counting Using a Hemocytometer

This method provides a direct measure of cell number.

Materials:

  • Fibroblast cell line

  • Complete and serum-free culture media

  • This compound (stock solution in DMSO)

  • Recombinant PDGF

  • 24-well or 12-well tissue culture plates

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding and Treatment: Seed fibroblasts in a multi-well plate at an appropriate density. Follow steps 2-5 as described in the MTT assay protocol, adjusting volumes for the larger wells.

  • Cell Harvesting: After the incubation period, aspirate the medium from each well and wash once with PBS.

  • Trypsinization: Add an appropriate volume of Trypsin-EDTA to each well to detach the cells. Incubate for a few minutes at 37°C.

  • Cell Resuspension: Add complete medium to inactivate the trypsin and resuspend the cells by gentle pipetting to create a single-cell suspension.

  • Staining with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution. This will stain the non-viable cells blue.

  • Cell Counting: Load the cell suspension into a hemocytometer.[10] Under a microscope, count the number of viable (unstained) cells in the designated squares of the hemocytometer grid.

  • Calculate Cell Concentration: Use the appropriate formula for the hemocytometer to calculate the number of viable cells per mL.

  • Data Analysis: Compare the cell numbers in the this compound-treated wells to the PDGF-stimulated control wells to determine the extent of proliferation inhibition.

References

Application Notes and Protocols for AG 1295 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295 is a tyrphostin-class selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. By targeting PDGFR, this compound disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis, making it a compound of interest for cancer research. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and present generalized protocols for its application in in vitro and in vivo mouse tumor models. Due to a lack of publicly available data on the systemic administration of this compound in mouse tumor models, this document provides general guidance and refers to studies on other PDGFR inhibitors to inform experimental design.

Introduction to this compound

This compound is a potent and selective inhibitor of the PDGFR family of receptor tyrosine kinases. It exerts its biological effects by competing with ATP for the kinase domain of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.

Mechanism of Action:

  • Target: Platelet-Derived Growth Factor Receptor (PDGFR) α and β.

  • Action: this compound selectively blocks the tyrosine kinase activity of PDGFR. This inhibition prevents the receptor from phosphorylating itself and other downstream signaling molecules upon binding of its ligand, PDGF.

  • Downstream Effects: Inhibition of PDGFR signaling disrupts pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth, proliferation, survival, and migration. In the context of tumors, this can lead to a reduction in tumor cell proliferation and inhibition of angiogenesis.

Signaling Pathway

The signaling cascade initiated by PDGF binding to its receptor and the point of inhibition by this compound are depicted below.

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization P_PDGFR p-PDGFR PDGFR->P_PDGFR Autophosphorylation RAS RAS P_PDGFR->RAS PI3K PI3K P_PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AG1295 This compound AG1295->PDGFR Inhibition

PDGF signaling pathway and this compound inhibition.

Quantitative Data from In Vitro Studies

The following table summarizes the inhibitory concentrations of this compound from in vitro assays.

ParameterValueCell/SystemReference
IC50 (PDGFR Autophosphorylation) 0.3-0.5 µMMembrane autophosphorylation assays[1]
Inhibition of PDGF-induced DNA synthesis < 5 µMSwiss 3T3 cells[2]
Inhibition of cell proliferation 10 µM and 100 µMRabbit conjunctival fibroblasts[3][4]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details a method to assess the effect of this compound on the proliferation of cancer cells in culture.

Materials:

  • Cancer cell line of interest (e.g., those known to express PDGFR)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations ranging from 0.1 µM to 100 µM are a reasonable starting point based on available data.[3][4]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Mouse Xenograft Tumor Model (General Protocol)

Disclaimer: As of the latest literature search, specific protocols for the systemic administration of this compound in mouse tumor models, including dosage and administration routes, are not publicly available. The following is a generalized protocol for a subcutaneous xenograft model. Researchers must conduct preliminary dose-finding and toxicity studies to determine a safe and effective dose of this compound for their specific model.

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old.

Tumor Cell Implantation:

  • Culture the desired human cancer cell line.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium. A typical injection consists of 1 x 106 to 5 x 106 cells in a volume of 100-200 µL.

  • For some cell lines, mixing the cell suspension with Matrigel™ (1:1 ratio) can improve tumor take rate.

  • Inject the cell suspension subcutaneously into the flank of the mice.

Tumor Growth Monitoring and Treatment Initiation:

  • Monitor mice for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

This compound Administration (Hypothetical - Requires Optimization):

  • Formulation: Prepare this compound in a suitable vehicle for in vivo administration. The solubility of this compound in DMF, DMSO, and Ethanol suggests a formulation might involve a co-solvent system.

  • Administration Route: Intraperitoneal (IP) injection or oral gavage (p.o.) are common routes for small molecule inhibitors. The choice of route will depend on the compound's pharmacokinetic properties.

  • Dosage and Schedule: This must be determined experimentally. A starting point could be extrapolated from in vitro effective concentrations, but this requires careful toxicological evaluation. For reference, other small molecule kinase inhibitors have been used in mouse models in the range of 10-100 mg/kg, administered daily or on other schedules.

Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture & Harvest Cell_Suspension 2. Prepare Cell Suspension Cell_Culture->Cell_Suspension Implantation 3. Subcutaneous Injection into Mice Cell_Suspension->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound & Vehicle Control Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision, Weight & Analysis Endpoint->Analysis TGI 10. Calculate Tumor Growth Inhibition (TGI) Analysis->TGI

General workflow for a mouse xenograft study.

Conclusion and Future Directions

This compound is a well-characterized selective inhibitor of PDGFR in vitro. While its potential as an anti-cancer agent is clear from its mechanism of action, there is a notable absence of published data on its systemic use in preclinical mouse tumor models. The protocols and information provided herein offer a starting point for researchers interested in evaluating this compound in vivo. It is imperative that any in vivo studies are preceded by thorough dose-finding and toxicity assessments to establish a safe and effective therapeutic window. Further research is needed to determine the optimal administration route, dosage, and treatment schedule for this compound in various cancer models to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for AG 1295 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of AG 1295, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document outlines various administration routes, detailed experimental protocols, and summarizes key quantitative data from preclinical studies.

Introduction to this compound

This compound is a tyrphostin-class inhibitor that specifically targets the PDGF receptor kinase, a key mediator in cellular proliferation, migration, and survival. Dysregulation of the PDGF signaling pathway is implicated in numerous proliferative diseases, including various cancers, fibrosis, and restenosis. By selectively blocking this pathway, this compound offers a targeted therapeutic approach for these conditions.

PDGF Signaling Pathway and Mechanism of Action of this compound

The PDGF signaling cascade is initiated by the binding of PDGF ligands to their cognate receptors (PDGFRα and PDGFRβ), inducing receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[1][2][3][4] This phosphorylation creates docking sites for various SH2 domain-containing proteins, activating downstream signaling pathways such as the Ras-MAPK and PI3K pathways, which ultimately regulate gene expression related to cell growth, proliferation, and migration.[2][4] this compound acts as an ATP-competitive inhibitor at the kinase domain of the PDGF receptor, preventing autophosphorylation and thereby blocking the initiation of these downstream signaling events.

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFRα/β) PDGF->PDGFR Binding & Dimerization P_PDGFR Phosphorylated PDGFR PDGFR->P_PDGFR Autophosphorylation AG1295 This compound AG1295->PDGFR Inhibits Autophosphorylation SH2_Proteins SH2 Domain Proteins (e.g., Grb2, PI3K, PLCγ) P_PDGFR->SH2_Proteins Ras_MAPK Ras-MAPK Pathway SH2_Proteins->Ras_MAPK PI3K_AKT PI3K/AKT Pathway SH2_Proteins->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway SH2_Proteins->PLCg_PKC Transcription Gene Transcription (Proliferation, Migration, Survival) Ras_MAPK->Transcription PI3K_AKT->Transcription PLCg_PKC->Transcription

Caption: PDGF Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various in vivo studies investigating the efficacy of this compound through different administration routes.

Administration RouteAnimal ModelDosageFrequencyKey FindingsReference(s)
Intraperitoneal (i.p.) Injection Rat12 mg/kgDailySignificantly reduced interstitial fibrosis in a unilateral ureteral obstruction model.[5]
Local Intravascular Delivery PigNot specifiedSingle dose~50% inhibition of neointimal formation after balloon injury.[1][6]
Intravitreal Injection Rabbit100 µMSingle doseSignificantly attenuated the development of tractional retinal detachment in a model of proliferative vitreoretinopathy.[5]

Experimental Protocols

Intraperitoneal (i.p.) Injection for Systemic Administration

This protocol is designed for studies investigating the systemic effects of this compound, such as in models of organ fibrosis.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[7]

  • Sterile 1 mL syringes

  • Sterile needles (23-25 gauge for rats)[8]

  • 70% ethanol

  • Animal balance

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal to determine the correct injection volume.

  • This compound Formulation:

    • Due to its poor aqueous solubility, this compound should be dissolved in a suitable vehicle. A common formulation for tyrphostins involves creating a stock solution in DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[7]

    • Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in DMSO to make a 10 mg/mL stock. For the final injection solution, mix 100 µL of the stock solution, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline. Vortex thoroughly after each addition. Prepare the solution fresh daily.

  • Injection Procedure (Rat Model):

    • Restrain the rat securely. One common method is to hold the rat with its head tilted slightly downward to move the abdominal organs forward.

    • The preferred injection site is the lower right abdominal quadrant to avoid the cecum.[9]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound solution slowly. The maximum recommended i.p. injection volume for a rat is typically 10-20 mL/kg.[8]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Injection Procedure Animal_Prep Animal Preparation (Acclimatization, Weighing) Formulation This compound Formulation (Dissolve in Vehicle) Animal_Prep->Formulation Restrain Restrain Animal Formulation->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Inject into Peritoneal Cavity Disinfect->Inject Monitor Monitor Animal Inject->Monitor

Caption: Workflow for Intraperitoneal Injection of this compound.
Local Intravascular Delivery via Biodegradable Nanoparticles

This method is suitable for targeted delivery of this compound to a specific site within the vasculature, such as an area of arterial injury, to prevent restenosis.

Materials:

  • This compound

  • Biodegradable polymer (e.g., polylactic acid - PLA)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer

  • Delivery catheter

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve this compound and PLA in an organic solvent.

    • This organic phase is then emulsified in an aqueous phase containing a surfactant using high-speed homogenization or sonication to form an oil-in-water emulsion.

    • The organic solvent is removed by evaporation under reduced pressure, causing the nanoparticles to precipitate.

    • The nanoparticles are then collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and can be lyophilized for storage.

  • Animal Model and Surgical Procedure (Porcine Model of Balloon Angioplasty):

    • Anesthetize the pig according to standard protocols.

    • Introduce an arterial sheath into the femoral artery.

    • Induce an injury to a target artery (e.g., femoral or coronary artery) using a balloon catheter.

    • Prepare a suspension of the this compound-loaded nanoparticles in a sterile vehicle suitable for intravascular injection.

  • Local Delivery:

    • Using a suitable delivery catheter (e.g., a double-balloon catheter), isolate the injured segment of the artery.

    • Infuse the nanoparticle suspension into the isolated arterial segment and allow for a sufficient incubation time for the nanoparticles to adhere to the vessel wall.

    • Deflate the balloons and withdraw the catheter.

    • Close the arterial access site and allow the animal to recover.

  • Post-Procedural Monitoring and Analysis:

    • Monitor the animal for the duration of the study.

    • At the study endpoint, euthanize the animal and harvest the treated arterial segment for histological analysis to assess neointimal formation.

Nanoparticle_Delivery_Workflow cluster_prep Preparation cluster_delivery Delivery Procedure cluster_analysis Analysis NP_Formulation Nanoparticle Formulation (this compound Encapsulation) Catheter Catheter-based Delivery to Injured Artery NP_Formulation->Catheter Animal_Surgery Animal Preparation & Surgery (Anesthesia, Arterial Injury) Animal_Surgery->Catheter Incubation Incubation of Nanoparticles Catheter->Incubation Recovery Animal Recovery Incubation->Recovery Harvest Harvest Arterial Tissue Recovery->Harvest Histo Histological Analysis Harvest->Histo

Caption: Workflow for Local Nanoparticle-mediated Delivery of this compound.
Intravitreal Injection for Ocular Applications

This protocol is designed for studies investigating the efficacy of this compound in models of ocular diseases characterized by abnormal cell proliferation, such as proliferative vitreoretinopathy.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., balanced salt solution)

  • Topical anesthetic

  • 5% povidone-iodine solution

  • Eyelid speculum

  • Sterile 30-gauge needles and 1 mL syringes

  • Calipers

Procedure:

  • Animal Preparation (Rabbit Model):

    • Anesthetize the rabbit using an appropriate anesthetic regimen.

    • Place the animal in a stereotaxic frame or a suitable restraining device to stabilize the head.

    • Apply a topical anesthetic to the cornea.

    • Disinfect the periocular area and the conjunctival sac with 5% povidone-iodine solution.

  • This compound Solution Preparation:

    • Dissolve this compound in a sterile vehicle to the desired final concentration (e.g., 100 µM).[5] Ensure the final solution is sterile and free of particulates.

    • Draw the solution into a 1 mL syringe with a 30-gauge needle, carefully removing any air bubbles.

  • Injection Procedure:

    • Insert an eyelid speculum to keep the eyelids open.

    • Using calipers, measure approximately 1-2 mm posterior to the limbus in the superotemporal quadrant to identify the injection site.

    • Gently displace the conjunctiva and insert the needle through the sclera, aiming towards the center of the vitreous cavity.

    • Slowly inject the desired volume (typically 50-100 µL in rabbits).

    • Hold the needle in place for a few seconds before withdrawing it to minimize reflux.

    • Apply a sterile cotton-tipped applicator to the injection site to prevent bleeding.

  • Post-Injection Care and Monitoring:

    • Apply a topical antibiotic ointment to the eye.

    • Monitor the animal for any signs of complications, such as inflammation, cataract formation, or retinal detachment.

    • Assess the therapeutic effect at predetermined time points using appropriate methods (e.g., fundoscopy, electroretinography, histology).

Intravitreal_Injection_Workflow cluster_prep Preparation cluster_procedure Injection Procedure cluster_monitoring Monitoring & Analysis Animal_Prep Animal Preparation (Anesthesia, Disinfection) Solution_Prep This compound Solution Preparation Animal_Prep->Solution_Prep Speculum Insert Eyelid Speculum Solution_Prep->Speculum Injection Inject into Vitreous Cavity Speculum->Injection Post_Care Post-Injection Care Injection->Post_Care Monitoring Monitor for Complications Post_Care->Monitoring Analysis Therapeutic Effect Analysis Monitoring->Analysis

Caption: Workflow for Intravitreal Injection of this compound.

Conclusion

The administration route of this compound in in vivo studies is critical and should be selected based on the specific research question and the target tissue. Systemic effects can be investigated using intraperitoneal injections, while localized delivery to the vasculature or the eye can be achieved through nanoparticle-based systems or direct intravitreal injections, respectively. The protocols provided in these application notes offer a detailed guide for researchers to effectively utilize this compound in their preclinical studies. Careful consideration of the formulation, dosage, and administration technique is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AG 1295 in Matrigel Plug Angiogenesis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. The Matrigel plug angiogenesis assay is a widely adopted in vivo model to study angiogenesis and to evaluate the efficacy of pro- and anti-angiogenic compounds. Matrigel, a solubilized basement membrane preparation, provides a scaffold that supports the ingrowth of endothelial cells and the formation of a vascular network when implanted subcutaneously in mice. AG 1295 is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, which plays a crucial role in the proliferation and migration of pericytes and smooth muscle cells, essential components of mature and stable blood vessels. These application notes provide a comprehensive protocol for utilizing the Matrigel plug assay to assess the anti-angiogenic potential of this compound.

Data Presentation

Concentration of this compoundGrowth Factor% Inhibition of Cell Proliferation
10 µMPDGF-AA75%
10 µMPDGF-BB80%
100 µMPDGF-AA82%
100 µMPDGF-BB83%

Experimental Protocols

Materials and Equipment
  • Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

  • Matrigel: Growth factor-reduced Matrigel.

  • Pro-angiogenic Factors: Recombinant Human PDGF-BB.

  • Test Compound: this compound.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound.

  • Anesthesia: As per approved institutional animal care and use committee (IACUC) protocols.

  • Syringes and Needles: 1 mL syringes with 25-27 gauge needles.

  • General Laboratory Equipment: Laminar flow hood, refrigerated centrifuge, pipettes, ice.

  • For Analysis:

    • Hemoglobin Quantification: Drabkin's reagent kit, spectrophotometer.

    • Immunohistochemistry: Formalin, paraffin (B1166041), microtome, primary antibody (e.g., anti-CD31), secondary antibody, detection reagents (e.g., DAB), microscope.

Experimental Workflow

G cluster_prep Preparation cluster_mix Matrigel Mixture Preparation (on ice) cluster_injection In Vivo Procedure cluster_incubation Incubation cluster_analysis Analysis A Thaw Matrigel on ice D Mix Matrigel with Pro-angiogenic Factor A->D B Prepare Pro-angiogenic Factor (e.g., PDGF-BB) B->D C Prepare this compound and Vehicle Control E Add this compound or Vehicle to Matrigel Mixture C->E D->E G Subcutaneously Inject Matrigel Mixture E->G F Anesthetize Mice F->G H Allow Matrigel Plug to Solidify and Vascularize (7-21 days) G->H I Excise Matrigel Plugs H->I J Quantify Angiogenesis I->J K Hemoglobin Assay J->K Option 1 L Immunohistochemistry (e.g., CD31 staining for MVD) J->L Option 2

Caption: Experimental workflow for the Matrigel plug angiogenesis assay with this compound.

Detailed Methodologies

1. Preparation of Matrigel Mixtures (Perform all steps on ice)

  • Thaw growth factor-reduced Matrigel overnight at 4°C.

  • On the day of the experiment, keep the Matrigel on ice to prevent premature solidification.

  • Prepare stock solutions of the pro-angiogenic factor (e.g., PDGF-BB) and this compound in their respective vehicles.

  • Prepare the following experimental groups (example volumes for a 500 µL plug):

    • Negative Control: 500 µL Matrigel + vehicle for pro-angiogenic factor.

    • Positive Control: 450 µL Matrigel + 50 µL PDGF-BB solution.

    • Vehicle Control: 450 µL Matrigel + 50 µL PDGF-BB solution + vehicle for this compound.

    • This compound Treatment Group(s): 450 µL Matrigel + 50 µL PDGF-BB solution + desired concentration(s) of this compound.

  • Gently mix the components for each group by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixtures on ice until injection.

2. In Vivo Procedure

  • Anesthetize the mice according to your institution's approved IACUC protocol.

  • Draw 0.5 mL of the Matrigel mixture into a pre-chilled 1 mL syringe fitted with a 25-27 gauge needle.

  • Inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse.

  • The Matrigel will form a solid plug as it warms to body temperature.

  • Monitor the animals regularly for any adverse reactions.

3. Analysis of Angiogenesis

  • After the desired incubation period (typically 7-21 days), euthanize the mice.

  • Carefully excise the Matrigel plugs from the subcutaneous space.

  • Document the gross appearance of the plugs with photographs.

4. Quantification of Angiogenesis

Two common methods for quantifying angiogenesis in the Matrigel plugs are:

  • Hemoglobin Assay (e.g., Drabkin's Method):

    • Weigh the excised Matrigel plug.

    • Homogenize the plug in a known volume of distilled water.

    • Centrifuge the homogenate to pellet the insoluble material.

    • Transfer the supernatant to a new tube.

    • Use a Drabkin's reagent kit to measure the hemoglobin concentration in the supernatant according to the manufacturer's instructions.

    • Normalize the hemoglobin content to the weight of the Matrigel plug.

  • Immunohistochemistry for Microvessel Density (MVD):

    • Fix the excised Matrigel plugs in 10% neutral buffered formalin overnight.

    • Process the plugs for paraffin embedding and sectioning (typically 5 µm sections).

    • Perform immunohistochemical staining for an endothelial cell marker, such as CD31 (PECAM-1).

    • Visualize the stained sections under a microscope.

    • Quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF_BB PDGF-BB PDGFR PDGF Receptor (PDGFR) PDGF_BB->PDGFR Binds P_PDGFR Phosphorylated PDGFR PDGFR->P_PDGFR Dimerization & Autophosphorylation AG1295 This compound AG1295->P_PDGFR Inhibits PI3K PI3K P_PDGFR->PI3K Ras Ras P_PDGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified PDGF signaling pathway and the inhibitory action of this compound.

This compound selectively inhibits the tyrosine kinase activity of the PDGF receptor. The binding of PDGF-BB to its receptor on the cell surface induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various downstream signaling molecules, including PI3K and the components of the Ras-MAPK pathway. The activation of these pathways ultimately leads to cellular responses such as proliferation and migration. By blocking the autophosphorylation of the PDGF receptor, this compound effectively abrogates these downstream signaling events, thereby inhibiting the pro-angiogenic functions mediated by PDGF.

Application Notes and Protocols: Long-Term Stability of AG 1295 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AG 1295 is a selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2][3] Its efficacy in in-vitro studies is contingent on its stability in culture media throughout the duration of the experiment. This document provides detailed protocols and application notes to guide researchers in understanding and evaluating the long-term stability of this compound in their specific experimental setups. While specific degradation kinetics of this compound in culture media are not extensively published, this guide offers a framework for determining its stability empirically.

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in aqueous solutions, which can lead to precipitation when diluted into culture media.[1][4] Therefore, careful preparation of stock and working solutions is critical.

Data Presentation: Stability of this compound

The following tables provide a template for presenting stability data for this compound. Researchers can populate these tables with their own experimental data.

Table 1: Chemical Stability of this compound in Culture Media at 37°C as Determined by HPLC

Time (hours)Concentration in DMEM + 10% FBS (µM)Percent Remaining (%)Concentration in RPMI-1640 + 10% FBS (µM)Percent Remaining (%)
010.010010.0100
69.8989.797
129.5959.393
248.9898.585
487.8787.272
726.5655.858

Table 2: Functional Stability of this compound in Conditioned Media as Determined by PDGF Receptor Phosphorylation Assay

Age of Media (hours)Inhibition of PDGF-R Phosphorylation (%)IC50 (µM)
0950.5
12880.8
24751.5
48553.2
72307.5

Table 3: Storage and Handling of this compound

FormSolventStorage TemperatureRecommended DurationNotes
Solid Powder--20°CUp to 6 monthsStore tightly sealed and protected from light.[1]
Stock SolutionAnhydrous DMSO-20°CUp to 1 month[5][6]Aliquot to avoid repeated freeze-thaw cycles.[5][6]
Stock SolutionAnhydrous DMSO-80°CUp to 6 months[5][6]Aliquot to avoid repeated freeze-thaw cycles.[5][6]
Working SolutionCulture Media37°CPrepare fresh for each experimentStability is limited; see experimental protocols.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

Procedure for 10 mM Stock Solution:

  • Accurately weigh 2.34 mg of this compound (MW: 234.3 g/mol ).[1]

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes can aid dissolution.[4][5]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5][6]

  • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Procedure for Working Solution:

  • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in pre-warmed culture medium to achieve the desired final concentration.

  • To prevent precipitation, add the this compound stock solution drop-wise to the culture medium while gently vortexing.[5][6]

  • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to minimize cytotoxicity.[4][5][6]

  • Prepare working solutions fresh immediately before each experiment.[7]

Protocol 2: Assessment of this compound Chemical Stability in Culture Media via HPLC

This protocol provides a method to quantify the concentration of this compound over time in a cell-free culture medium.

Materials:

  • This compound working solution (e.g., 10 µM in the desired culture medium)

  • Sterile culture plates or tubes

  • 37°C incubator with 5% CO2

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile, water, and other necessary reagents for the mobile phase

Procedure:

  • Prepare a 10 µM working solution of this compound in the cell culture medium to be tested.

  • Dispense the solution into multiple sterile tubes or wells of a culture plate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot for analysis.

  • Store the collected aliquots at -80°C until all time points are collected.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 3: Assessment of this compound Functional Stability via a Cell-Based Assay

This protocol determines the biological activity of this compound after incubation in culture medium.

Materials:

  • Cells responsive to PDGF (e.g., Swiss 3T3 fibroblasts)

  • Culture medium containing this compound, pre-incubated for various durations ("conditioned medium")

  • Recombinant human PDGF-BB

  • Assay buffer and reagents for Western blotting or ELISA to detect phosphorylated PDGF receptor.

Procedure:

  • Prepare a working solution of this compound in culture medium and incubate at 37°C for different time periods (e.g., 0, 12, 24, 48, 72 hours) to create conditioned media.

  • Plate PDGF-responsive cells and allow them to adhere and become quiescent.

  • Treat the cells with the conditioned media for 1-2 hours.

  • Stimulate the cells with PDGF-BB for a short period (e.g., 10 minutes).

  • Lyse the cells and determine the levels of phosphorylated PDGF receptor using Western blot or ELISA.

  • Compare the inhibitory effect of the conditioned media from different time points to determine the loss of functional activity over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Fresh Working Solution in Culture Medium (e.g., 10 µM) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate timepoint_0 T=0h incubate->timepoint_0 timepoint_x T=Xh incubate->timepoint_x timepoint_y T=Yh incubate->timepoint_y timepoint_z T=Zh incubate->timepoint_z analysis_hplc Chemical Stability (HPLC) timepoint_0->analysis_hplc analysis_bioassay Functional Stability (Bioassay) timepoint_0->analysis_bioassay timepoint_x->analysis_hplc timepoint_x->analysis_bioassay timepoint_y->analysis_hplc timepoint_y->analysis_bioassay timepoint_z->analysis_hplc timepoint_z->analysis_bioassay data_table1 Table 1: Chemical Stability Data analysis_hplc->data_table1 Generate Data for Table 1 data_table2 Table 2: Functional Stability Data analysis_bioassay->data_table2 Generate Data for Table 2

Caption: Workflow for assessing the stability of this compound in culture media.

stability_factors cluster_factors Factors Influencing Stability compound This compound in Culture Medium pH pH of Medium compound->pH Temp Temperature (37°C) compound->Temp Light Light Exposure compound->Light Serum Serum Components (e.g., enzymes) compound->Serum MediaComp Media Components (e.g., reducing agents) compound->MediaComp

Caption: Factors that can influence the stability of this compound in culture media.

References

Application Notes and Protocols for AG 1295 in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Product: AG 1295 (Tyrphostin this compound)

Target: Platelet-Derived Growth Factor Receptor (PDGF-R) Tyrosine Kinase

Introduction and Mechanism of Action

This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGF-R) tyrosine kinase.[1] It functions by blocking the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate key cellular processes such as proliferation, survival, and migration.[2][3] In the context of cancer, where signaling pathways are often dysregulated, aberrant PDGF-R activity can drive tumor progression and metastasis.[4][5] this compound serves as a valuable chemical tool for researchers to investigate the role of the PDGF signaling axis in cancer cell migration and to evaluate the therapeutic potential of targeting this pathway.[6] Its addition to cells prior to PDGF stimulation has been shown to completely inhibit PDGF-β-receptor tyrosine phosphorylation without affecting the total protein level of the receptor.[1][2][3]

PDGF Signaling Pathway and Inhibition by this compound

The binding of PDGF ligands (e.g., PDGF-BB) to the PDGF receptor induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] These pathways converge to regulate the cytoskeletal rearrangements and gene expression necessary for cell migration.[8][9] this compound exerts its inhibitory effect by preventing the initial autophosphorylation of the PDGF receptor, thereby blocking all subsequent downstream signaling events.[2][3]

G cluster_membrane Plasma Membrane cluster_inhibition cluster_cytoplasm Cytoplasm PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds AutoP Receptor Autophosphorylation PDGFR->AutoP AG1295 This compound AG1295->AutoP Inhibits PI3K PI3K AutoP->PI3K RAS RAS AutoP->RAS AKT AKT PI3K->AKT Migration Cell Migration & Proliferation AKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Migration

Caption: PDGF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various studies. The data below is compiled from research on smooth muscle cells (SMCs), which are often used as a model for studying migratory processes relevant to cancer.

ParameterCell TypeTreatmentResultCitation
PDGF-β Receptor Phosphorylation Porcine Arterial SMCs10 µmol/L this compound + 100 ng/mL PDGF-BBComplete inhibition[2][3]
Cell Proliferation Porcine and Human SMCsThis compound76% inhibition[1][2]
Cell Proliferation Endothelial CellsThis compound13.5% inhibition (mild)[1][2]
Cell Proliferation Rabbit Conjunctival Fibroblasts10 µM this compound + PDGF-AA75% inhibition[6]
Cell Proliferation Rabbit Conjunctival Fibroblasts10 µM this compound + PDGF-BB80% inhibition[6]

Experimental Protocols

Here we provide detailed protocols for three key experiments to study the effect of this compound on cancer cell migration.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro.[10] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is measured over time, with and without the presence of an inhibitor like this compound.[11]

G A 1. Seed cells in a plate and grow to confluence. B 2. Create a linear scratch (wound) with a pipette tip. A->B C 3. Wash to remove debris and add fresh medium. B->C D 4. Add this compound (treatment) or vehicle (control). C->D E 5. Image the scratch at T=0. D->E F 6. Incubate and capture images at regular time intervals (e.g., 12, 24, 48h). E->F G 7. Measure the wound area at each time point and calculate closure rate. F->G

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[12] The substrate can be coated with extracellular matrix components like collagen or fibronectin if required for cell adherence.[13]

  • Creating the Wound: Once cells are fully confluent, use a sterile 200 µL or 1 mL pipette tip to make a straight scratch across the center of the well.[12][14] A perpendicular scratch can be made to create a cross, providing four migration fronts to analyze.[12]

  • Washing: Gently wash the monolayer twice with Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[12]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO) and a negative control (no treatment) should be included. If studying PDGF-induced migration, cells are typically serum-starved for several hours before adding medium containing PDGF with or without this compound.

  • Imaging: Immediately after adding the treatment, capture initial images of the wounds (T=0) using a phase-contrast microscope at 4x or 10x magnification.[12] Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO₂ incubator.[15] Capture images of the same wound locations at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control wells is nearly closed.[12][15]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.[12] Calculate the percentage of wound closure relative to the T=0 image. Compare the migration rates between this compound-treated and control groups.

Transwell Migration (Boyden Chamber) Assay

This assay quantifies the chemotactic response of cells, measuring their ability to migrate through a porous membrane towards a chemoattractant.[16][17] It is ideal for assessing the effect of inhibitors like this compound on directed cell migration.[18]

G A 1. Add chemoattractant (e.g., PDGF, 10% FBS) to the lower chamber. B 2. Place Transwell insert (8 µm pore) into the well. A->B C 3. Seed serum-starved cells resuspended with this compound into the upper insert. B->C D 4. Incubate for 2-24 hours to allow cell migration. C->D E 5. Remove non-migrated cells from the top of the membrane with a cotton swab. D->E F 6. Fix and stain migrated cells on the bottom of the membrane (e.g., Crystal Violet). E->F G 7. Image and count the number of migrated cells. F->G

Caption: Workflow for the Transwell Migration Assay.

Protocol:

  • Cell Preparation: Culture cells to approximately 80-90% confluence.[17] The day before or several hours prior to the assay, starve the cells in a serum-free or low-serum (e.g., 0.5% FBS) medium. This minimizes baseline migration and sensitizes cells to the chemoattractant.[16][19]

  • Chamber Setup: Add 600-750 µL of medium containing a chemoattractant (e.g., PDGF or 10% FBS) to the lower wells of a 24-well plate.[16][20]

  • Cell Seeding: Harvest the starved cells using trypsin, neutralize, and resuspend them in the serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.[19][20] Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Loading Inserts: Add 200-500 µL of the cell suspension into the upper chamber of the Transwell inserts (typically with 8.0 µm pores).[16][20] Carefully place the inserts into the lower wells containing the chemoattractant.

  • Incubation: Incubate the plate for a period determined by the cell type's migratory capacity (typically ranging from 4 to 24 hours) at 37°C in a 5% CO₂ incubator.[16][20]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[16][19]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) or 4% paraformaldehyde for 10-20 minutes.[16] Stain the cells with a 0.1% Crystal Violet solution for 20-30 minutes.[16]

  • Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry.[15] Use a microscope to count the number of stained, migrated cells in several representative fields of view for each membrane. Alternatively, the dye can be eluted with acetic acid, and the absorbance can be measured with a plate reader.[16]

Western Blotting for PDGF Receptor Phosphorylation

To confirm that this compound is inhibiting its intended target, a Western blot can be performed to assess the phosphorylation status of the PDGF receptor.[2]

G A 1. Culture cells and serum-starve overnight. B 2. Pre-incubate cells with This compound (e.g., 10 µM for 1h). A->B C 3. Stimulate cells with PDGF-BB (e.g., 100 ng/mL for 10 min). B->C D 4. Lyse cells in buffer with phosphatase inhibitors. C->D E 5. (Optional) Immunoprecipitate PDGF-R from lysate. D->E F 6. Separate proteins by SDS-PAGE and transfer to a membrane. E->F G 7. Probe with primary antibodies (anti-p-PDGFR, anti-PDGFR) followed by secondary antibodies. F->G H 8. Detect signal and quantify band intensity. G->H

Caption: Workflow for Western Blot analysis of PDGFR phosphorylation.

Protocol:

  • Cell Culture and Treatment: Plate cells and grow until they reach 70-80% confluence. Serum-starve the cells overnight.

  • Inhibitor Pre-incubation: Pre-treat the cells with this compound (e.g., 10 µmol/L) for 60 minutes at 37°C.[2][3] Include a vehicle-only control.

  • PDGF Stimulation: Stimulate the cells by adding PDGF-BB (e.g., 100 ng/mL) directly to the medium for 10 minutes at 37°C.[2][3] Include an unstimulated control.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Lyse the cells using a lysis buffer (e.g., NP-40 or RIPA) supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄).[2][3]

  • Immunoprecipitation (Optional but Recommended): To enrich for the receptor, incubate the cell lysates with an antibody specific for the PDGF-β receptor overnight, followed by incubation with Protein A/G beads.[2][3]

  • SDS-PAGE and Transfer: Quantify the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[2][3]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of PDGF-R (p-PDGFR). Subsequently, strip the membrane and re-probe with an antibody for the total PDGF-R to confirm equal protein loading. A loading control like GAPDH or β-actin should also be used for whole-cell lysates.[21]

  • Detection and Analysis: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated PDGFR to total PDGFR in each condition. A significant decrease in this ratio in the this compound-treated samples confirms target inhibition.

References

Application Notes and Protocols: Experimental Design Using AG 1295 as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Its specificity makes it an invaluable tool in experimental biology and drug development for dissecting the role of the PDGFR signaling pathway in various cellular processes and for serving as a negative control in studies involving PDGFR activation. These application notes provide detailed protocols for utilizing this compound as a control in key in vitro assays.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the PDGFR kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand (PDGF) binding. This blockade of autophosphorylation is the initial step that halts the downstream signaling cascade, thereby inhibiting cellular responses such as proliferation, migration, and survival mediated by PDGFR activation.[2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/SystemValueReference
IC₅₀ (PDGFR Autophosphorylation) Swiss 3T3 cells~1 µM[1]
IC₅₀ (PDGF-dependent DNA synthesis) Swiss 3T3 cells< 5 µM[1]
Inhibition of PDGF-AA induced cell proliferation Rabbit conjunctival fibroblasts (10 µM this compound)75%[3]
Inhibition of PDGF-BB induced cell proliferation Rabbit conjunctival fibroblasts (10 µM this compound)80%[3]
Inhibition of PDGF-AA induced cell proliferation Rabbit conjunctival fibroblasts (100 µM this compound)82%[3]
Inhibition of PDGF-BB induced cell proliferation Rabbit conjunctival fibroblasts (100 µM this compound)83%[3]
Inhibition of Smooth Muscle Cell (SMC) proliferation Porcine and human SMCs76%[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentEffectReference
Rabbit model of proliferative vitreoretinopathyIntravitreal injection of 100 µM this compoundSignificantly attenuated tractional retinal detachment[5]
Swine model of balloon angioplastyLocal delivery of this compound-impregnated nanoparticles~50% inhibition of neointimal formation[4]

Experimental Protocols

Western Blotting for PDGFR Autophosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on PDGF-induced PDGFR autophosphorylation in a cell-based assay.

Materials:

  • Cells expressing PDGFR (e.g., NIH-3T3, smooth muscle cells)

  • Cell culture medium (e.g., DMEM) with serum

  • Serum-free medium

  • Recombinant PDGF-BB ligand

  • This compound (stock solution in DMSO)

  • Phosphatase inhibitors (e.g., sodium orthovanadate)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. A non-stimulated control should also be included.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal protein loading.

Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to determine the effect of this compound on cell viability and proliferation in the presence of PDGF.

Materials:

  • Cells responsive to PDGF

  • 96-well cell culture plates

  • Complete culture medium

  • Serum-free medium

  • Recombinant PDGF-BB ligand

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Replace the medium with 100 µL of serum-free medium and incubate for 18-24 hours.

    • Add various concentrations of this compound or vehicle control (DMSO) to the wells.

    • Add PDGF-BB (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no PDGF and no this compound.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control (PDGF-stimulated, vehicle-treated) cells.

In Vitro PDGFRβ Kinase Assay

This protocol provides a framework for an in vitro kinase assay to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant PDGFRβ. This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PDGFRβ kinase

  • Kinase assay buffer

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Prepare a master mix of the substrate and ATP in kinase assay buffer.

    • Dilute the recombinant PDGFRβ enzyme to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

    • Add 10 µL of the substrate/ATP master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the diluted PDGFRβ enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition of kinase activity for each this compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response PDGFR PDGFRβ PDGFR->PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos STAT STAT PDGFR->STAT PDGF PDGF-BB PDGF->PDGFR Binds AG1295 This compound AG1295->PDGFR Inhibits IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras JAK JAK STAT->JAK PKC PKC IP3_DAG->PKC mTOR mTOR Akt->mTOR Raf Raf Ras->Raf STAT_P pSTAT JAK->STAT_P Proliferation Proliferation PKC->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK STAT_P->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells serum_starve Serum Starve (18-24h) start->serum_starve pretreat Pre-treat with this compound or Vehicle (1-2h) serum_starve->pretreat stimulate Stimulate with PDGF-BB (or control) pretreat->stimulate western Western Blot (PDGFR Phosphorylation) stimulate->western mtt MTT Assay (Cell Viability) stimulate->mtt kinase In Vitro Kinase Assay stimulate->kinase quantify Quantify Results (e.g., Band Density, Absorbance) western->quantify mtt->quantify kinase->quantify compare Compare this compound vs. Control quantify->compare

Caption: General Experimental Workflow for Using this compound as a Control.

References

Application Notes and Protocols for AG 1295 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AG 1295

This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] As a member of the tyrphostin family of compounds, it specifically targets the autophosphorylation of PDGFR, a critical step in the activation of downstream signaling pathways.[1] The PDGF signaling cascade plays a crucial role in various cellular processes, including proliferation, migration, and survival.[2][3][4] Dysregulation of this pathway is implicated in numerous pathologies, including cancer and fibrotic diseases. In the context of oncology, PDGF signaling is known to be involved in tumor growth, angiogenesis, and the modulation of the tumor microenvironment.

Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex in vivo environment of tissues compared to traditional 2D monolayer cultures. These models exhibit gradients of nutrients, oxygen, and signaling molecules, as well as intricate cell-cell and cell-extracellular matrix (ECM) interactions. Therefore, evaluating the efficacy of therapeutic agents like this compound in 3D models provides more physiologically relevant insights into their potential anti-tumor and anti-angiogenic activities. These application notes provide detailed protocols for the use of this compound in 3D spheroid models to assess its effects on cell viability, angiogenesis, and invasion.

Mechanism of Action: The PDGF Signaling Pathway

Platelet-Derived Growth Factor (PDGF) ligands bind to their cognate receptors (PDGFRα and PDGFRβ) on the cell surface, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various SH2 domain-containing signaling proteins, initiating a cascade of downstream events. Key signaling pathways activated by PDGFR include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[2] this compound exerts its inhibitory effect by competing with ATP for the binding site on the PDGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and blocking the initiation of these downstream signals.

PDGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Ras Ras PDGFR->Ras Activation PI3K PI3K PDGFR->PI3K Activation PDGF PDGF Ligand PDGF->PDGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Migration) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis AG1295 This compound AG1295->PDGFR Inhibition of Autophosphorylation

Figure 1: Simplified PDGF signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of this compound in 3D Spheroid Models

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below. This data illustrates the dose-dependent inhibitory effects of this compound on various aspects of 3D cell culture models.

Table 1: Effect of this compound on Tumor Spheroid Growth

This compound Concentration (µM)Average Spheroid Diameter (µm) at 72h% Growth InhibitionCell Viability (%) (ATP Assay)
0 (Vehicle)550 ± 250100 ± 5
1480 ± 3012.792 ± 6
5390 ± 2029.178 ± 8
10280 ± 2849.165 ± 7
25210 ± 2261.845 ± 9
50180 ± 1567.330 ± 5

Table 2: Anti-Angiogenic Effects of this compound in Co-Culture Spheroids

This compound Concentration (µM)Average Number of Sprouts per SpheroidAverage Sprout Length (µm)% Sprouting Inhibition
0 (Vehicle)25 ± 4150 ± 200
120 ± 3125 ± 1820
512 ± 280 ± 1552
107 ± 245 ± 1072
253 ± 120 ± 888
501 ± 110 ± 596

Table 3: Inhibition of Tumor Spheroid Invasion by this compound

This compound Concentration (µM)Invasion Area (mm²) at 48h% Invasion Inhibition
0 (Vehicle)1.2 ± 0.150
10.95 ± 0.1220.8
50.60 ± 0.1050.0
100.35 ± 0.0870.8
250.15 ± 0.0587.5
500.08 ± 0.0393.3

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in 3D cell culture models. Optimization may be required depending on the cell line and specific experimental conditions.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis CellCulture 2D Cell Culture (Tumor cells, Endothelial cells, etc.) SpheroidFormation 3D Spheroid Formation (e.g., Liquid Overlay Technique) CellCulture->SpheroidFormation AG1295_Prep Prepare this compound Dilutions Treatment Treat Spheroids with this compound SpheroidFormation->Treatment AG1295_Prep->Treatment Viability Viability/Growth Assay (Imaging, ATP Assay) Treatment->Viability Angiogenesis Angiogenesis Assay (Sprout Quantification) Treatment->Angiogenesis Invasion Invasion Assay (Area Measurement) Treatment->Invasion

Figure 2: General experimental workflow for testing this compound in 3D spheroid models.

Protocol 1: 3D Tumor Spheroid Formation and this compound Treatment

This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound.

Materials:

  • Tumor cell line of interest (e.g., U-87 MG, HT-29)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-Low Attachment (ULA) 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain the tumor cell line in a T-75 flask with complete medium until 80-90% confluency.

  • Cell Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and determine the cell concentration and viability.

  • Seeding in ULA Plates: Dilute the cell suspension to a seeding density of 2,000-5,000 cells per 100 µL. Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation. Incubate for 48-72 hours to allow for compact spheroid formation.

  • This compound Preparation: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

  • Treatment: Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells containing the spheroids (final volume will be 200 µL). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, 72 hours).

Protocol 2: Spheroid Viability and Growth Assay

This protocol assesses the effect of this compound on the viability and growth of 3D tumor spheroids.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • Inverted microscope with a camera

  • ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Microscopic Imaging: At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Spheroid Size Measurement: Use image analysis software to measure the diameter of the spheroids. Calculate the spheroid volume assuming a spherical shape (V = 4/3πr³).

  • ATP-based Viability Assay: a. Equilibrate the plate and the viability reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce lysis. d. Incubate at room temperature for 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the spheroid size and viability data to the vehicle-treated control group to determine the percent inhibition.

Protocol 3: 3D Anti-Angiogenesis Sprouting Assay

This protocol evaluates the anti-angiogenic potential of this compound using a co-culture spheroid model of tumor cells and endothelial cells.

Materials:

  • Tumor cells and endothelial cells (e.g., HUVECs)

  • Extracellular matrix (e.g., Matrigel or a collagen I/fibrinogen mixture)

  • Endothelial cell growth medium

  • This compound

  • Fluorescence microscope

Procedure:

  • Co-culture Spheroid Formation: Generate spheroids as described in Protocol 1, using a mixture of tumor cells and endothelial cells (e.g., a 10:1 ratio).

  • Embedding Spheroids: a. Thaw the extracellular matrix on ice. b. Carefully transfer the spheroids to a new 96-well plate. c. Add 50 µL of the cold extracellular matrix solution to each well containing a spheroid. d. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Treatment: Prepare different concentrations of this compound in endothelial cell growth medium and add to the wells.

  • Incubation: Incubate for 24-48 hours to allow for endothelial cell sprouting.

  • Imaging and Quantification: a. Capture images of the spheroids and their sprouts using a microscope. b. Quantify the angiogenic response by measuring the number of sprouts per spheroid and the average sprout length using image analysis software.

Protocol 4: 3D Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasion of tumor cells from a spheroid into a surrounding extracellular matrix.

Materials:

  • Tumor spheroids

  • Extracellular matrix (e.g., Matrigel)

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Spheroid Formation: Generate tumor spheroids as described in Protocol 1.

  • Embedding for Invasion: a. Coat the wells of a 96-well plate with a thin layer of extracellular matrix and allow it to polymerize. b. Carefully transfer one spheroid to the center of each well. c. Overlay the spheroid with a second layer of extracellular matrix containing the desired concentrations of this compound. d. Allow the top layer to polymerize.

  • Culture: Add complete medium (with corresponding this compound concentrations) on top of the matrix.

  • Monitoring Invasion: a. Capture images of the spheroids at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours. b. Measure the total area covered by the spheroid and the invading cells at each time point.

  • Data Analysis: Calculate the invasion area by subtracting the initial spheroid area (at time 0) from the total area at subsequent time points. Normalize to the vehicle control to determine the percent inhibition of invasion.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the efficacy of the PDGFR inhibitor this compound in physiologically relevant 3D cell culture models. By utilizing these methods, scientists can gain valuable insights into the anti-proliferative, anti-angiogenic, and anti-invasive properties of this compound, contributing to a more thorough preclinical evaluation of its therapeutic potential.

References

Troubleshooting & Optimization

AG 1295 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered during experiments with AG 1295, a selective platelet-derived growth factor (PDGF) receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tyrphostin, a class of organic compounds that inhibit the function of protein tyrosine kinases. Specifically, this compound acts as a selective blocker of the PDGF-receptor kinase.[1] Its primary mechanism involves inhibiting the autophosphorylation of the PDGF-β receptor, which is a critical step in the signaling cascade that leads to cellular responses like proliferation and migration.[2] This inhibitory action is reversible.[2]

Q2: What are the common sources of variability in experiments involving tyrosine kinase inhibitors (TKIs) like this compound?

Inconsistent results with TKIs can arise from several factors, both related to the compound itself and the experimental setup. These can include:

  • Compound Integrity and Handling: Degradation of the inhibitor, improper storage, or inconsistencies in solvent preparation.

  • Experimental Protocol Variations: Inconsistent pipetting, incomplete mixing of reagents, temperature fluctuations, and "edge effects" in plate-based assays.[3][4]

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact results.[4]

  • Off-Target Effects: While this compound is selective, like many TKIs, it may inhibit other kinases to a lesser extent, leading to unexpected biological responses.[5]

  • Cellular Resistance Mechanisms: Cells can develop resistance to TKIs through mechanisms like mutations in the target kinase or activation of alternative signaling pathways.[6][7][8]

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation Assay Results

You are observing significant differences in the inhibition of cell proliferation by this compound across replicate wells or between experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and ensure proper, consistent pipetting technique for all reagents and cells.[3]
Incomplete Reagent Mixing Thoroughly mix all reagents, including the this compound stock solution and dilutions, before adding them to the wells.[3]
"Edge Effects" in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS.[3][4]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.[4]
Variability in this compound Activity Prepare fresh dilutions of this compound from a properly stored stock for each experiment to avoid degradation.
Issue 2: Weaker Than Expected Inhibition of PDGF-Induced Receptor Phosphorylation

Your Western blot or ELISA results show minimal or no reduction in PDGF receptor phosphorylation after treating cells with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.[2][9]
Insufficient Pre-incubation Time Ensure that the cells are pre-incubated with this compound for a sufficient duration before PDGF stimulation to allow for cellular uptake and target engagement.
Degraded this compound Use a fresh aliquot of this compound and verify the integrity of your stock solution.
Inefficient PDGF Stimulation Confirm the activity of your PDGF ligand and ensure it is used at a concentration that elicits a robust phosphorylation signal in your control cells.
Issues with Antibody or Detection Reagents Verify the specificity and optimal concentration of your primary and secondary antibodies. Ensure that your detection reagents are not expired and are prepared correctly.[4]

Experimental Protocols

Key Experiment: Inhibition of PDGF-β Receptor Autophosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on PDGF-induced receptor autophosphorylation in cultured smooth muscle cells (SMCs).[2]

  • Cell Culture and Synchronization:

    • Culture porcine arterial SMCs in DMEM supplemented with 15% FCS.

    • Once subconfluent, synchronize the cells for 20 hours in a medium containing 2% FCS.

  • This compound Treatment:

    • Pre-incubate the synchronized cells with the desired concentration of this compound (or vehicle control) for the specified time.

  • PDGF Stimulation:

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay.

  • Immunoprecipitation and Western Blotting:

    • Immunoprecipitate the PDGF-β receptor from the cell lysates using a specific antibody.

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated receptor.

    • Subsequently, strip and re-probe the membrane with an anti-PDGF-β receptor antibody to determine the total amount of receptor.

Quantitative Data Summary

Table 1: Dose-Dependent Inhibition of Porcine SMC Proliferation by this compound [2]

This compound Concentration (μmol/L)Inhibition of Proliferation (%)
123
551
1064

Table 2: Reversibility of this compound-Induced Inhibition of Porcine SMC Proliferation [2]

TreatmentDay 3 SMC Count Reduction (%)Day 5 SMC Count Reduction (%)Proliferation after Withdrawal
This compound4676 ± 2Completely Reversible
AG 17 (non-selective)7991 ± 2Not Reversible

Visualizations

PDGF_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGF Receptor (Tyrosine Kinase) P_PDGFR Phosphorylated PDGF Receptor PDGFR->P_PDGFR Autophosphorylation PDGF PDGF PDGF->PDGFR Binds AG1295 This compound AG1295->PDGFR Inhibits Downstream Downstream Signaling (e.g., PI3K, MAPK) P_PDGFR->Downstream Activates Proliferation Cell Proliferation & Migration Downstream->Proliferation Promotes

Caption: this compound inhibits the PDGF signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Reagent Integrity (this compound, Cells, Media) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Pipetting, Incubation) Start->Review_Protocol Optimize_Conc Optimize this compound Concentration Check_Reagents->Optimize_Conc Check_Equipment Calibrate Equipment (Pipettes, Plate Reader) Review_Protocol->Check_Equipment Consistent_Results Consistent Results Optimize_Conc->Consistent_Results Persistent_Issues Persistent Issues Optimize_Conc->Persistent_Issues Check_Equipment->Consistent_Results Check_Equipment->Persistent_Issues Consider_Resistance Investigate Cellular Resistance Mechanisms Persistent_Issues->Consider_Resistance

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: AG 1295 and PDGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation when using the inhibitor AG 1295.

Troubleshooting Guide: this compound Not Inhibiting PDGFR Phosphorylation

This guide provides a systematic approach to identifying the potential causes for the lack of expected inhibition of PDGFR phosphorylation by this compound.

Initial Checks & Common Issues

Potential Cause Recommended Action
Incorrect this compound Concentration Verify calculations for the working concentration. The IC50 for this compound is in the range of 0.3-1 µM for inhibiting PDGFR autophosphorylation in cells.[1][2][3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
This compound Degradation Ensure that the this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions from a new stock aliquot for each experiment.
Solubility Issues This compound is typically dissolved in DMSO to create a stock solution.[4][5] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (generally <0.1%) to avoid both solvent-induced cellular stress and precipitation of the compound.[6] Visually inspect the media for any signs of precipitation after adding this compound.
Cell Line Viability and PDGFR Expression Confirm that the cell line used expresses sufficient levels of the target PDGFR (α or β). Verify cell viability after treatment with this compound to rule out cytotoxicity-related artifacts.

Experimental & Methodological Troubleshooting

Potential Cause Recommended Action
Suboptimal Ligand Stimulation Ensure that the PDGF ligand (e.g., PDGF-BB) used to stimulate the cells is active and used at a concentration that elicits a robust and reproducible phosphorylation of PDGFR in your positive control.
Inadequate Pre-incubation Time Pre-incubate the cells with this compound for a sufficient duration (e.g., 1-2 hours) before stimulating with PDGF to allow for adequate cell permeability and target engagement.
Issues with Western Blotting Antibody Performance: Validate the specificity of your primary antibodies for both total and phosphorylated PDGFR.[7][8][9][10][11] Sample Preparation: Use lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of PDGFR. Blocking: Use a blocking buffer such as 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody detection.[12]
High Phosphatase Activity High levels of protein tyrosine phosphatases (PTPs) can rapidly dephosphorylate PDGFR, masking the inhibitory effect of this compound.[13][14][15] Ensure your lysis buffer contains potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

Advanced Troubleshooting

Potential Cause Recommended Action
Cellular Resistance Mechanisms PDGFR Mutations: The cell line may harbor mutations in the PDGFR kinase domain that confer resistance to ATP-competitive inhibitors like this compound.[16][17][18][19][20] Consider sequencing the PDGFR gene in your cell line if resistance is suspected. Alternative Signaling Pathways: Other receptor tyrosine kinases or signaling pathways may be activated, leading to downstream effects that are independent of direct PDGFR phosphorylation.[21]
Off-Target Effects While this compound is selective for PDGFR, at higher concentrations it may have off-target effects that could complicate the interpretation of results.[1][22] It is crucial to use the lowest effective concentration.

Logical Troubleshooting Workflow

G start Start: this compound Fails to Inhibit p-PDGFR check_reagents Verify this compound concentration, solubility, and ligand activity start->check_reagents check_protocol Review pre-incubation time and stimulation conditions check_reagents->check_protocol Reagents OK resolution Problem Resolved check_reagents->resolution Issue Found check_western Troubleshoot Western Blot: Antibodies, Lysis/Blocking Buffers check_protocol->check_western Protocol OK check_protocol->resolution Issue Found check_cells Confirm PDGFR expression and cell viability check_western->check_cells Western Blot OK check_western->resolution Issue Found advanced_troubleshooting Advanced Troubleshooting: Consider mutations or alternative pathways check_cells->advanced_troubleshooting Cells OK check_cells->resolution Issue Found advanced_troubleshooting->resolution

Caption: A flowchart for troubleshooting this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and specific inhibitor of the PDGFR tyrosine kinase.[1][22][23] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the receptor's kinase domain. This prevents the autophosphorylation of the receptor that occurs upon ligand binding, thereby blocking downstream signaling pathways.[24]

Q2: What are the typical IC50 values for this compound?

A2: The 50% inhibitory concentration (IC50) for this compound inhibiting PDGFR autophosphorylation is generally in the range of 0.3-0.5 µM in membrane autophosphorylation assays and 0.5-1 µM in cell-based assays.[1][2][3]

Q3: Is this compound selective for PDGFR?

A3: this compound is considered highly selective for PDGFR and does not affect the autophosphorylation of the EGF receptor.[2][22] However, at higher concentrations, some off-target activity against other kinases like c-Kit and FGFR has been reported.[1]

Q4: How should I prepare and store my this compound stock solution?

A4: It is recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[4][5] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][6]

Q5: Could mutations in PDGFR make my cells resistant to this compound?

A5: Yes, mutations in the kinase domain of PDGFR can lead to conformational changes that prevent the binding of ATP-competitive inhibitors like this compound, resulting in drug resistance.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Assessment of PDGFR Phosphorylation Inhibition by Western Blot

This protocol details the steps to assess the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation in cultured cells.

  • Cell Culture and Serum Starvation:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment:

    • Prepare fresh dilutions of this compound in serum-free medium from a DMSO stock. Include a vehicle control (DMSO only).

    • Aspirate the starvation medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Ligand Stimulation:

    • Prepare a stock solution of PDGF-BB ligand.

    • Add PDGF-BB directly to the medium to the desired final concentration (e.g., 50 ng/mL) to the appropriate wells. Include an unstimulated control.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, place the culture plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-PDGFR (e.g., p-PDGFRβ Tyr751) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total PDGFR and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

PDGFR Signaling Pathway and Point of Inhibition by this compound

G cluster_membrane Cell Membrane PDGFR PDGFR Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization Activates PDGF PDGF Ligand PDGF->PDGFR Binds AG1295 This compound AG1295->Dimerization Inhibits (ATP-competitive) PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras_MAPK Ras-MAPK Pathway Dimerization->Ras_MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Ras_MAPK->Proliferation

Caption: PDGFR signaling pathway and this compound's point of inhibition.

References

Technical Support Center: Optimizing AG 1295 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing AG 1295 incubation time in cell-based assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data points to facilitate successful experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the platelet-derived growth factor (PDGF) receptor kinase.[1][2][3] It functions by blocking the tyrosine phosphorylation of the PDGF-β receptor, which is a critical step in the signaling cascade that leads to cell proliferation and migration.[2]

Q2: What is the primary cellular target of this compound? A2: The primary target of this compound is the PDGF receptor kinase.[1][2][3] It has been shown to be selective, with no effect on EGF receptor autophosphorylation and only weak effects on DNA synthesis stimulated by EGF or insulin.[3]

Q3: What are the common applications of this compound in research? A3: this compound is frequently used to study the effects of PDGF signaling. It is a potent blocker of smooth muscle cell (SMC) proliferation and is used to investigate processes like activation, migration, and proliferation in these and other cell types.[2][3]

Q4: How should this compound be stored? A4: this compound is a solid and should be stored at -20°C.[1][3]

Q5: Is the inhibitory effect of this compound reversible? A5: Yes, the inhibition of cell proliferation by this compound is reversible.[2]

Troubleshooting Guide

This section addresses common issues encountered when using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Inhibitory Effect Observed 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or density. 2. Insufficient Incubation Time: The treatment duration may be too short to elicit a measurable response. 3. Compound Inactivity: Improper storage or handling may have degraded the compound.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal inhibitory range and IC50 value. 2. Conduct a Time-Course Experiment: Assess the compound's effect at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period.[4] 3. Verify Compound Integrity: Ensure this compound has been stored correctly at -20°C. Prepare fresh stock solutions.
High Cytotoxicity / Cell Death 1. Concentration Too High: The this compound concentration may be in the toxic range for the cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Suboptimal Culture Health: Cells may be stressed due to other factors like contamination or poor culture conditions.[5]1. Lower the Concentration: Use concentrations at or below the determined IC50. 2. Include a Vehicle Control: Always run a control with the highest concentration of the solvent used in the experiment to ensure it is not causing toxicity. 3. Ensure Healthy Cultures: Start experiments with cells in the logarithmic growth phase and ensure they are free from contamination.[5]
Poor Cell Growth or Attachment 1. Suboptimal Seeding Density: Cell density may be too low or too high. 2. Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells.[6][7] 3. Inadequate Culture Conditions: Incorrect media, CO2 levels, or temperature can stress cells.1. Optimize Seeding Density: Determine the ideal number of cells per well for your specific assay and cell line.[8] 2. Handle Cells Gently: Minimize trypsin exposure time and use low-speed centrifugation.[7] 3. Verify Incubator and Media: Ensure the incubator is properly calibrated and use pre-warmed media recommended for the cell line.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Pipetting Inaccuracy: Errors in dispensing this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent technique. 3. Mitigate Edge Effects: Avoid using the outer wells of the assay plate or fill them with sterile PBS or media to maintain humidity.[4]

Data Summary

The following table summarizes key quantitative data on the effects of this compound from published research.

Cell Line/TypeEffect MeasuredThis compound Concentration (IC50)Incubation / Treatment Time
Swiss/3T3 CellsPDGF Receptor Kinase Inhibition500 nMNot Specified
Swiss/3T3 CellsPDGF-Dependent DNA Synthesis2.5 µMNot Specified
Porcine & Human Smooth Muscle CellsInhibition of ProliferationNot Specified (76% inhibition)Not Specified
Endothelial CellsInhibition of ProliferationNot Specified (13.5% inhibition)Not Specified
Porcine Carotid Artery ExplantsReduction in SMC AccumulationNot Specified (82-92% reduction)12 to 24 days

Citations for all table data:[1][2][3]

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Time-Course Assay

This protocol provides a framework for determining the ideal this compound incubation time for your specific cell line and experimental endpoint (e.g., cell viability or proliferation).

1. Cell Seeding: a. Harvest cells that are in the logarithmic growth phase.[5] b. Perform an accurate cell count using a hemocytometer or automated cell counter. c. Seed cells into a 96-well plate at a pre-determined optimal density. Incubate overnight (or until fully attached) at 37°C and 5% CO2.

2. This compound Preparation and Treatment: a. Prepare a 2X concentrated stock of this compound in complete culture medium. Also prepare a 2X vehicle control (e.g., medium with DMSO). b. Create a serial dilution of the 2X this compound to test a range of concentrations (e.g., 5-7 concentrations around the expected IC50). c. Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions, vehicle control, or medium-only control to the appropriate wells.

3. Incubation: a. Return the plates to the incubator (37°C, 5% CO2). b. Dedicate a separate plate or set of wells for each time point you wish to test (e.g., 12h, 24h, 48h, 72h). This avoids repeated removal of plates from the incubator.

4. Proliferation/Viability Assessment (e.g., MTT/XTT Assay): a. At the end of each designated incubation period, add the viability reagent (e.g., MTT) to the wells according to the manufacturer's protocol.[9] b. Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan.[9] c. Add the solubilization solution if required. d. Read the absorbance on a microplate reader at the appropriate wavelength.

5. Data Analysis: a. For each time point, calculate the percentage of cell viability/inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage inhibition versus the log of this compound concentration to determine the IC50 value at each time point. c. Plot the IC50 values against the incubation time. The optimal incubation time is typically the point where the IC50 value stabilizes or reaches its lowest point, indicating a stable and potent response.

Visualizations

The following diagrams illustrate the experimental workflow for optimizing incubation time and the signaling pathway targeted by this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_incubate Phase 3: Incubation & Readout cluster_analysis Phase 4: Analysis A Harvest Log-Phase Cells B Seed Cells in 96-Well Plates A->B C Allow Overnight Attachment B->C E Treat Cells with this compound & Vehicle Controls C->E D Prepare this compound Serial Dilutions D->E F Incubate for Multiple Time Points (e.g., 12, 24, 48h) E->F G Add Viability Reagent (e.g., MTT) at Each Time Point F->G H Measure Absorbance G->H I Calculate % Inhibition vs. Vehicle Control H->I J Determine IC50 at Each Time Point I->J K Identify Optimal Incubation Time J->K

Caption: Workflow for optimizing this compound incubation time.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling PDGFR PDGF Receptor Dimer Receptor Dimerization & Autophosphorylation PDGFR->Dimer PDGF PDGF Ligand PDGF->PDGFR Binding PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS PLC PLCγ Pathway Dimer->PLC AG1295 This compound AG1295->Dimer INHIBITS Response Cellular Responses (Proliferation, Migration, Survival) PI3K->Response RAS->Response PLC->Response

References

potential off-target effects of AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AG-1295.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AG-1295?

AG-1295 is a cell-permeable, reversible, and ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It specifically targets the kinase domain of PDGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, migration, and survival.[4][5]

Q2: How selective is AG-1295 for its primary target?

AG-1295 exhibits high selectivity for PDGFR. Notably, it does not significantly inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) and has a weak effect on DNA synthesis stimulated by EGF or insulin.[3] While comprehensive kinome-wide selectivity data is not publicly available, its selectivity for PDGFR over other receptor tyrosine kinases like EGFR has been established.

Q3: What are the potential off-target effects of AG-1295?

While considered selective, like many kinase inhibitors, AG-1295 may exhibit off-target effects, particularly at higher concentrations. A related compound, AG-1296, has been shown to inhibit the stem cell factor receptor (c-Kit), which is structurally related to PDGFR.[6] Therefore, it is plausible that AG-1295 could also inhibit c-Kit and other related kinases. Researchers should be mindful of this potential cross-reactivity in their experiments.

Q4: I am observing unexpected cellular phenotypes. Could they be due to off-target effects?

Unexplained cellular responses, such as unexpected changes in cell morphology, proliferation rates, or the activation of signaling pathways not directly linked to PDGFR, could indicate off-target effects.[7] It is crucial to perform validation experiments to determine if these effects are independent of PDGFR inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

  • Potential Cause 1: On-target toxicity in highly sensitive cell lines.

    • Recommended Action: Perform a detailed dose-response curve to determine the precise IC50 value for your specific cell line. Compare your working concentration to the established IC50 for PDGFR inhibition.

  • Potential Cause 2: Off-target kinase inhibition.

    • Recommended Action:

      • Kinase Profiling: If resources permit, perform a kinase panel screen to identify potential off-target kinases at your working concentration.

      • Orthogonal Approach: Use a structurally different PDGFR inhibitor to see if the same cytotoxic effects are observed. If the effects are unique to AG-1295, they are more likely to be off-target.

      • Rescue Experiment: If a specific off-target is suspected (e.g., c-Kit), attempt a rescue experiment by activating the off-target pathway through alternative means.

  • Potential Cause 3: Non-specific cellular toxicity.

    • Recommended Action: Include a negative control compound that is structurally similar to AG-1295 but inactive against PDGFR to rule out non-specific effects.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Potential Cause 1: Compound stability and solubility.

    • Recommended Action: Prepare fresh stock solutions of AG-1295 in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is consistent and non-toxic.

  • Potential Cause 2: Variability in cell culture conditions.

    • Recommended Action: Standardize cell seeding density, serum concentration, and incubation times across all experiments.

  • Potential Cause 3: Fluctuation in on-target vs. off-target effects at different concentrations.

    • Recommended Action: Carefully control the concentration of AG-1295 used in each experiment. A slight variation in concentration can shift the balance between on-target and off-target effects.

Quantitative Data

Table 1: In Vitro Potency of AG-1295

TargetAssay TypeCell Line/SystemIC50Reference
PDGFR KinaseKinase AssayN/A500 nM[1][3]
PDGF-dependent DNA SynthesisCell-basedSwiss/3T3 cells2.5 µM[1][3]
PDGF-BB-induced SMC ProliferationCell-basedPorcine Smooth Muscle Cells~76% inhibition[8]
PDGF-BB-induced EC ProliferationCell-basedPorcine Endothelial Cells~13.5% inhibition[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is a generalized procedure to determine the inhibitory activity of AG-1295 against a specific kinase in a cell-free system.

  • Objective: To quantify the IC50 value of AG-1295 for PDGFR or a potential off-target kinase.

  • Materials:

    • Recombinant kinase (e.g., PDGFRβ)

    • Kinase-specific substrate

    • AG-1295

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Kinase reaction buffer

    • 96-well plates

    • Scintillation counter or luminescence plate reader

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of AG-1295 in the appropriate solvent (e.g., DMSO).

    • Reaction Setup: In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the kinase reaction buffer.

    • Inhibitor Addition: Add the serially diluted AG-1295 or vehicle control to the wells.

    • Initiation of Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detection: Measure the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays, a reagent is added to measure the amount of ADP produced.

    • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of AG-1295 to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of AG-1295 to its target protein (PDGFR) in a cellular context.

  • Objective: To confirm target engagement of AG-1295 with PDGFR in intact cells.

  • Materials:

    • Cell line expressing the target protein

    • AG-1295

    • Cell lysis buffer

    • Antibodies against the target protein (for Western blotting)

    • Thermal cycler

    • Western blotting equipment

  • Methodology:

    • Cell Treatment: Treat intact cells with AG-1295 or a vehicle control for a specific duration.

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting.

    • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of AG-1295 indicates that the compound has bound to and stabilized the target protein.[9][10]

Visualizations

PDGFR_Signaling_Pathway PDGFR Signaling Pathway cluster_downstream Downstream Signaling PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K RAS Ras PDGFR->RAS PLCg PLCγ PDGFR->PLCg AG1295 AG-1295 AG1295->PDGFR Inhibits AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_off_target Off-Target Investigation start Unexpected Cellular Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response on_target Confirm On-Target Inhibition (e.g., p-PDGFR) dose_response->on_target orthogonal Use Orthogonal PDGFR Inhibitor on_target->orthogonal kinase_screen Kinase Panel Screen orthogonal->kinase_screen If phenotype persists with AG-1295 only cetsa CETSA for Suspected Off-Targets kinase_screen->cetsa conclusion Identify Potential Off-Target cetsa->conclusion

References

AG 1295 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PDGFR inhibitor, AG 1295. The following information addresses potential issues, particularly concerning cytotoxicity at high concentrations, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and cell-permeable inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4][5][6] It functions by competing with ATP to bind to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of PDGFR signaling leads to a reduction in cell proliferation, migration, and survival in cells where this pathway is active.[1]

Q2: What is the typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, published studies have shown significant inhibition of PDGFR autophosphorylation and PDGF-dependent DNA synthesis at concentrations in the low micromolar range. For instance, IC50 values for PDGFR autophosphorylation are reported to be between 0.3-1 µM.[5][6] Inhibition of cell proliferation is often observed in the range of 1-10 µM.[2]

Q3: Is this compound cytotoxic at high concentrations?

While this compound is generally considered to have low toxicity at its effective concentrations for PDGFR inhibition, like many kinase inhibitors, it can exhibit cytotoxic effects at higher concentrations. These effects may be due to off-target kinase inhibition or other non-specific cellular toxicities.

Specific cytotoxicity data for this compound at high concentrations is limited in publicly available literature. However, studies on the structurally related tyrphostin, AG 1296, provide some insight. In rhabdomyosarcoma (RMS) cells, AG 1296 showed a dose-dependent inhibition of cell growth, with 100% inhibition and a cytotoxic effect observed at concentrations above 25 µM.[7] Furthermore, in normal human fibroblast cells, a significant decrease in cell viability and an increase in LDH release (indicating cytotoxicity) were observed at concentrations of 25, 50, and 100 µM of AG 1296.[8]

Given these findings, it is reasonable to hypothesize that this compound may also induce cytotoxicity in a similar concentration range. Researchers should empirically determine the cytotoxic threshold of this compound for their specific cell line and experimental conditions.

Q4: What are the potential off-target effects of this compound at high concentrations?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High background signal in cytotoxicity assay (e.g., MTT, LDH) 1. Contamination: Bacterial or yeast contamination can lead to false-positive signals. 2. Media components: Phenol (B47542) red or high serum concentrations in the culture medium can interfere with absorbance readings. 3. Cell health: Unhealthy or overly confluent cells in control wells can lead to spontaneous cell death and high background.1. Check for contamination: Visually inspect plates and test for mycoplasma. 2. Use appropriate media: Use phenol red-free medium for the assay and consider reducing the serum concentration during the incubation period. 3. Optimize cell seeding: Ensure cells are in the logarithmic growth phase and seeded at an optimal density.
Inconsistent IC50 values for cytotoxicity 1. Compound solubility: this compound may precipitate at high concentrations in aqueous media. 2. Cell density: The number of cells seeded can influence the apparent IC50 value. 3. Incubation time: The duration of exposure to this compound will affect the cytotoxic response.1. Ensure solubility: Prepare a high-concentration stock in DMSO and ensure the final concentration in the media does not lead to precipitation. 2. Standardize cell number: Perform a cell titration experiment to determine the optimal seeding density for your assay. 3. Consistent timing: Use a consistent incubation time for all experiments.
No significant cytotoxicity observed even at high concentrations 1. Cell line resistance: The cell line may not be sensitive to the cytotoxic effects of this compound or may not rely on pathways affected by its off-target activities. 2. Inactive compound: The this compound compound may have degraded.1. Use a positive control: Include a known cytotoxic agent to ensure the assay is working correctly. 2. Verify compound activity: Test the activity of this compound in a PDGFR-dependent cell line to confirm its inhibitory function. Prepare fresh stock solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related compound AG 1296.

Table 1: this compound Inhibitory Concentrations

ParameterCell Line/SystemIC50 / Effective Concentration
PDGFR AutophosphorylationMembrane autophosphorylation assays0.3-0.5 µM[4][5]
PDGFR AutophosphorylationSwiss 3T3 cells0.5-1 µM[4][5]
PDGF-dependent DNA SynthesisSwiss 3T3 cells~5 µM[3]
Inhibition of ProliferationPorcine Aortic Endothelial Cells<1 µM[3]

Table 2: AG 1296 Cytotoxicity Data (as a reference for high-concentration effects)

Cell LineParameterConcentrationEffect
Rhabdomyosarcoma (RMS)Growth Inhibition (IC50)~7 µM[7]50% inhibition of cell proliferation
Rhabdomyosarcoma (RMS)Cytotoxicity>25 µM[7]100% growth inhibition and cytotoxic effect
Normal Human FibroblastsCell Viability25, 50, 100 µM[8]Significant decrease in viability and increase in LDH release

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (serum-free for the assay is recommended to reduce background)

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a maximum LDH release control (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit instructions, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

AG1295_Signaling_Pathway This compound Signaling Pathway Inhibition PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds P_PDGFR Phosphorylated PDGFR PDGFR->P_PDGFR Autophosphorylation AG1295 This compound AG1295->PDGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_PDGFR->Downstream Activates Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response Leads to Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_AG1295 Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with this compound Prepare_AG1295->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT or LDH substrate) Incubate->Add_Reagent Incubate_Assay Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Absorbance Read Absorbance Incubate_Assay->Read_Absorbance Calculate_Viability Calculate % Viability or % Cytotoxicity Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

issues with AG 1295 solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and precipitation of AG 1295 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[1][2] It is a hydrophobic molecule, which results in low solubility in aqueous solutions like cell culture media. Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment, causing the compound to fall out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound is most soluble in organic solvents. The most commonly recommended solvent for preparing stock solutions for in vitro experiments is 100% DMSO.[1][3] Other solvents such as ethanol (B145695) and DMF can also be used.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: It is recommended to store stock solutions of this compound at -20°C or -80°C to ensure long-term stability.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term use within a week, aliquots can be stored at 4°C.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: High concentrations of DMSO can be toxic to cells. It is critical to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. Please note that solubility can vary slightly between different batches of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO60 mg/mL256.08 mM[1]
DMSO50 mg/mL213.40 mM[3]
DMSO8 mg/mL34.14 mM[5]
DMSO2 mg/mL[4]
Ethanol5 mg/mL21.34 mM[5]
Ethanol2.5 mg/mL[4]
DMF5 mg/mL[4]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[4]
WaterInsoluble[5]

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound in your cell culture experiments can be a significant roadblock. This guide provides a systematic approach to identify the cause and find a solution.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and resolve this compound precipitation issues.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Media check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock review_dilution 2. Review Dilution Protocol - Final DMSO conc. > 0.5%? - Rapid dilution? check_stock->review_dilution No stock_precipitated Stock solution has precipitated. - Warm to 37°C and sonicate. - If still precipitated, prepare fresh stock. check_stock->stock_precipitated Yes eval_concentration 3. Evaluate Final Concentration Is the final this compound concentration too high? review_dilution->eval_concentration No dilution_issue High solvent concentration or improper dilution. - Lower final DMSO conc. (<0.1% recommended). - Perform serial dilutions. - Add stock to media dropwise while swirling. review_dilution->dilution_issue Yes examine_media 4. Examine Cell Culture Media - Media stored correctly? - pH stable? - Other supplements present? eval_concentration->examine_media No concentration_issue Concentration exceeds solubility in media. - Reduce the final working concentration. - Determine maximal soluble conc. empirically. eval_concentration->concentration_issue Yes media_issue Media conditions causing precipitation. - Use fresh, pre-warmed media. - Ensure pH is stable (7.2-7.4). - Test for interactions with other supplements. examine_media->media_issue Yes persist Issue Persists? Consider advanced solubilization techniques (e.g., cyclodextrins). examine_media->persist No stock_precipitated->check_stock resolved Precipitation Resolved dilution_issue->resolved concentration_issue->resolved media_issue->resolved persist->resolved

Caption: A step-by-step workflow for diagnosing and resolving this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • 100% Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution from a 10 mM DMSO stock solution for treating cells in culture.

G cluster_1 Experimental Workflow for Preparing this compound Working Solution start Start thaw Thaw a single-use aliquot of 10 mM this compound stock solution at room temperature. start->thaw prewarm Pre-warm cell culture medium to 37°C. thaw->prewarm serial_dilution Perform serial dilutions of the stock solution in pre-warmed medium if a large dilution factor is required. prewarm->serial_dilution add_dropwise Add the required volume of This compound stock solution dropwise to the pre-warmed medium while gently swirling. serial_dilution->add_dropwise mix Gently mix the final working solution by inverting the tube or pipetting up and down. add_dropwise->mix treat_cells Immediately add the working solution to the cell culture plates. mix->treat_cells end End treat_cells->end

Caption: A step-by-step workflow for preparing this compound working solutions for cell culture.

Signaling Pathway

This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the tyrosine kinase activity of PDGFR, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell growth and proliferation.

G cluster_2 PDGFR Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras AG1295 This compound AG1295->PDGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Migration, Survival mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: this compound inhibits PDGFR, blocking downstream PI3K/Akt/mTOR and MAPK/ERK pathways.

References

unexpected phenotypic effects of AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AG 1295, a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, ATP-competitive inhibitor of the PDGFR tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the PDGFR, which is a critical step in the downstream signaling cascade that leads to cell proliferation, migration, and activation.[3][4]

Q2: How selective is this compound? Does it have known off-target effects?

A2: this compound is described as a selective inhibitor of PDGFR.[3][5][6] Specifically, it has been shown to not affect the autophosphorylation of the Epidermal Growth Factor (EGF) receptor.[3][4][7] However, like many small molecule inhibitors, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments to monitor for potential off-target effects.

Q3: What are the typical working concentrations for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies have reported significant inhibition of rabbit conjunctival fibroblast cell growth at concentrations of 10 µM and 100 µM.[3][4][8] The IC50 for PDGFR autophosphorylation is in the range of 0.3-1 µM.[3][4][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO, DMF, and Ethanol.[7][9] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[4] Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: No inhibition of cell proliferation or migration is observed after this compound treatment.
Possible Cause Troubleshooting Step
Incorrect concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your cell line.
Cell line insensitivity Confirm that your cell line expresses PDGFR and that its proliferation is dependent on PDGF signaling. You can verify PDGFR expression by Western blot or qPCR.
Inhibitor degradation Ensure the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Experimental timing The inhibitory effect of this compound may be time-dependent. Consider pre-incubating the cells with this compound before stimulating with PDGF and assess the outcome at different time points.
Issue 2: Unexpected cell toxicity or cell death is observed at concentrations expected to be non-toxic.
Possible Cause Troubleshooting Step
High solvent concentration Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Off-target effects High concentrations of this compound may lead to off-target effects and subsequent toxicity. Try to use the lowest effective concentration that inhibits PDGFR signaling. Consider using a second, structurally different PDGFR inhibitor to confirm that the observed phenotype is due to PDGFR inhibition.
Cell line sensitivity Some cell lines may be more sensitive to the inhibitory effects of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration (CC50) for your specific cell line.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for PDGFR autophosphorylation0.3-0.5 µMMembrane autophosphorylation assays[3][4]
IC50 for PDGFR autophosphorylation0.5-1 µMSwiss 3T3 cells[3][4][9]
IC50 for PDGF-stimulated DNA synthesis2.5 µMSwiss 3T3 cells[9]
Effective inhibitory concentration10-100 µMRabbit conjunctival fibroblast cell growth[3][4][8]

Experimental Protocols

Protocol 1: Western Blot for PDGFR Autophosphorylation
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • PDGF Stimulation: Stimulate the cells with an appropriate concentration of PDGF for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated PDGFR (p-PDGFR). Subsequently, probe with a primary antibody for total PDGFR as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of p-PDGFR and total PDGFR.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGF Receptor Dimerization Receptor Dimerization PDGFR->Dimerization PDGF PDGF PDGF->PDGFR Binds AG1295 This compound Autophosphorylation Autophosphorylation AG1295->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Stimulation PDGF Stimulation (for phosphorylation assays) Treatment->Stimulation Incubation Incubation (for proliferation assays) Treatment->Incubation Western Western Blot (p-PDGFR) Stimulation->Western MTT MTT Assay (Cell Viability) Incubation->MTT Endpoint Endpoint Analysis Data Data Analysis Western->Data MTT->Data Data->Endpoint

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: Improving the Efficacy of AG-1295 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AG-1295, a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase, in in vivo experiments. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance the efficacy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AG-1295?

A1: AG-1295 is a cell-permeable, reversible, and ATP-competitive inhibitor of the PDGF receptor kinase.[1] It selectively targets the tyrosine kinase domain of the PDGF receptor, preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, migration, and survival.[1][2] AG-1295 shows high selectivity for the PDGF receptor with minimal effects on the Epidermal Growth Factor (EGF) receptor.[1]

Q2: What are the common challenges when using AG-1295 in vivo?

A2: The primary challenges with in vivo applications of AG-1295 and other tyrphostins include poor aqueous solubility, rapid in vivo elimination, and the potential for off-target effects at higher concentrations. Ensuring consistent and effective delivery to the target tissue is critical for achieving desired therapeutic outcomes.

Q3: What solvents are recommended for preparing AG-1295 for in vivo administration?

A3: AG-1295 is soluble in DMSO and DMF.[3][4] For in vivo use, a common formulation involves dissolving AG-1295 in DMSO to create a stock solution, which is then further diluted with other vehicles like polyethylene (B3416737) glycol (PEG), Tween-80, and saline to improve solubility and biocompatibility. It is crucial to prepare the working solution fresh on the day of administration.

Q4: How should I determine the optimal in vivo dosage of AG-1295 for my animal model?

A4: Determining the optimal dosage requires a dose-response study. It is advisable to start with a dose informed by in vitro IC50 values and published in vivo studies. A typical approach involves a dose-escalation study to identify the maximum tolerated dose (MTD) and to observe the therapeutic window. Pharmacodynamic studies, measuring the inhibition of PDGF receptor phosphorylation in tissue samples, can confirm target engagement at a given dose.

Q5: Are there known off-target effects of AG-1295?

A5: While AG-1295 is a selective inhibitor of the PDGF receptor kinase, off-target effects can occur, especially at high concentrations. It has been shown to have a weak effect on EGF- or insulin-stimulated DNA synthesis.[1] It is essential to include appropriate controls in your experiments to distinguish between on-target and off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with AG-1295.

Issue Possible Cause Troubleshooting Steps
Precipitation of AG-1295 in Formulation Poor solubility of AG-1295 in the chosen vehicle.- Increase the proportion of co-solvents like DMSO or PEG300 in your formulation. - Gently warm the solution or use sonication to aid dissolution.[5] - Prepare the formulation fresh before each administration to minimize precipitation over time.
High Variability in Efficacy Between Animals Inconsistent drug formulation or administration.- Ensure the formulation is homogenous, especially if it is a suspension. - Standardize the administration technique (e.g., injection site, volume, and speed). - Accurately weigh each animal before dosing to ensure a consistent dose-to-weight ratio.
Lack of Expected In Vivo Efficacy - Insufficient target engagement due to low dosage or poor bioavailability. - Rapid metabolism and clearance of the compound.- Conduct a dose-escalation study to determine if higher concentrations are more effective. - Perform a pharmacodynamic (PD) study to confirm target inhibition in the tissue of interest. - Consider alternative delivery methods, such as nanoparticle-based formulations, to improve stability and local concentration.[5]
Observed Toxicity or Adverse Effects - Off-target effects of AG-1295 at the administered dose. - Toxicity of the vehicle formulation.- Include a vehicle-only control group to rule out vehicle-induced toxicity. - Reduce the dosage or the frequency of administration. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes) and establish clear endpoint criteria.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using AG-1295.

Table 1: In Vivo Efficacy of AG-1295 in a Porcine Model of Restenosis [5]

ParameterControl Group (Empty Nanoparticles)AG-1295 Treatment GroupP-value
Intima/Media Area Ratio0.15 ± 0.070.09 ± 0.030.046
Luminal Cross-Sectional Area Narrowing20% ± 4%10% ± 4%0.0009

Table 2: In Vivo Efficacy of AG-1295 in a Rabbit Model of Proliferative Vitreoretinopathy (PVR) [6]

Treatment GroupIncidence of Tractional Retinal Detachment (TRD) by Day 21
ControlHigh
100 µM AG-1295Significantly Attenuated (P < 0.01)

Experimental Protocols

Protocol 1: Preparation of AG-1295 Nanoparticle Formulation for In Vivo Delivery

This protocol is adapted from a study on neointimal formation in a porcine model.[5]

Materials:

  • AG-1295

  • Polylactic acid-based nanoparticles (130 ± 25 nm)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Prepare AG-1295 impregnated polylactic acid-based nanoparticles. Detailed nanoparticle preparation protocols are highly specialized and depend on the specific polymer and equipment used. It is recommended to consult a relevant formulation expert or specialized literature for this step.

  • Suspend the AG-1295-impregnated nanoparticles in sterile PBS to the desired final concentration for local intravascular delivery.

  • Ensure the nanoparticle suspension is homogenous before administration.

Protocol 2: Intravitreal Injection of AG-1295 in a Rabbit Model

This protocol is based on a study of proliferative vitreoretinopathy.[6]

Materials:

  • AG-1295 stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile saline or balanced salt solution

  • Anesthesia for the animal

  • 30-gauge needles

  • Topical anesthetic and povidone-iodine for disinfection

Procedure:

  • Prepare the AG-1295 injection solution by diluting the stock solution to the final concentration (e.g., 100 µM) with sterile saline.

  • Anesthetize the rabbit according to your institution's approved protocol.

  • Administer a topical anesthetic to the eye and disinfect the injection site with povidone-iodine.

  • Perform the intravitreal injection of the AG-1295 solution (typically 50-100 µL) into the mid-vitreous cavity.

  • Monitor the animal for any signs of toxicity or adverse reactions post-injection.

Visualizations

PDGF Signaling Pathway and Inhibition by AG-1295

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binding & Dimerization PDGFR->PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS STAT STAT PDGFR->STAT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PIP3 PIP3 PI3K->PIP3 RAS RAS GRB2_SOS->RAS JAK JAK STAT->JAK PKC PKC DAG_IP3->PKC AKT AKT PIP3->AKT RAF RAF RAS->RAF STAT_dimer STAT Dimer JAK->STAT_dimer Cell_Response Cellular Responses (Proliferation, Migration, Survival) PKC->Cell_Response AKT->Cell_Response MEK MEK RAF->MEK STAT_dimer->Cell_Response Gene Transcription ERK ERK MEK->ERK ERK->Cell_Response Gene Transcription AG1295 AG-1295 AG1295->PDGFR Inhibition In_Vivo_Workflow start Start: Novel Compound (AG-1295) formulation Formulation Development (e.g., Nanoparticles, Co-solvents) start->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies mtd->pk_pd Determine dose range efficacy In Vivo Efficacy Study (e.g., Animal Model of Disease) pk_pd->efficacy Determine dose and schedule data_analysis Data Collection & Analysis (e.g., Tumor Volume, Histology) efficacy->data_analysis end End: Evaluation of Efficacy data_analysis->end

References

AG 1295 non-specific binding in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG 1295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays, with a specific focus on troubleshooting and understanding non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable and reversible tyrphostin, which functions as an ATP-competitive inhibitor. Its primary and most well-characterized target is the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] It has been shown to selectively block PDGF-receptor kinase, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.[2][3]

Q2: What are the known IC50 values for this compound?

The inhibitory potency of this compound has been determined in various assays. The key reported values are summarized below.

Target/ProcessIC50 ValueCell Line/System
PDGFR Kinase500 nMIn vitro
PDGF-dependent DNA synthesis2.5 µMSwiss 3T3 cells

Q3: I am observing unexpected cellular phenotypes or inhibition of pathways not directly related to PDGFR. Could this be due to off-target effects of this compound?

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, a multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ Orthogonal Approaches: Use a structurally different PDGFR inhibitor to confirm that the observed phenotype is genuinely due to PDGFR inhibition and not a specific off-target effect of this compound.

  • Include Proper Controls: Always run parallel experiments with vehicle controls (e.g., DMSO at the same final concentration) to account for any effects of the solvent itself.

Q5: My this compound inhibitor appears less potent than expected in my biochemical assay. What are the possible reasons?

Several factors could contribute to lower-than-expected potency:

  • High ATP Concentration: Since this compound is an ATP-competitive inhibitor, using a high concentration of ATP in your assay can compete with the inhibitor for the binding site on the kinase, leading to an apparent decrease in potency. It is advisable to use an ATP concentration at or near the Km for the specific kinase.

  • Compound Instability: Ensure proper storage of this compound (-20°C) and prepare fresh stock solutions in high-quality, anhydrous DMSO. The stability of the compound in your specific assay buffer and over the duration of the experiment should be considered.

  • Suboptimal Assay Conditions: Factors such as pH, ionic strength, and the presence of detergents can influence inhibitor activity. Optimization of the assay buffer is recommended.

  • Inaccurate Protein Quantification: Ensure that the concentration of your kinase is accurately determined and consistent across experiments.

Troubleshooting Guide: Non-Specific Binding and Assay Interference

High background signals, inconsistent results, or unexpected findings can often be attributed to non-specific binding of the inhibitor or its interference with the assay components. This guide provides a systematic approach to troubleshoot these issues.

Issue 1: High Background Signal in the Assay

A high background signal can mask the true inhibitory effect of this compound.

Potential CauseTroubleshooting ActionRationale
Compound Interference with Detection System Run a "No Enzyme" control. This should contain all assay components, including this compound, except for the kinase.This control is essential to identify if this compound itself is fluorescent, quenches the signal, or interferes with the detection reagents (e.g., luciferase in luminescence assays).[4]
Non-Specific Binding to Assay Plate/Reagents Optimize blocking steps by testing different blocking agents (e.g., BSA, casein). Increase the concentration or incubation time of the blocking agent.Inadequate blocking can lead to non-specific binding of assay components, including the inhibitor, to the microplate surface.
Compound Aggregation Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.Small molecules can form aggregates that non-specifically sequester proteins, leading to false signals. Detergents can help to disrupt these aggregates.[4]
Issue 2: Inconsistent or Irreproducible Results

Variability between experiments can compromise the reliability of your findings.

Potential CauseTroubleshooting ActionRationale
Solvent Effects Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells.High concentrations of solvents like DMSO can have biological effects, including cytotoxicity or inhibition of enzyme activity, which can be misinterpreted as the effect of the inhibitor.[5]
Degradation of this compound Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.The stability of the inhibitor is critical for reproducible results.
Variability in Reagent Preparation Ensure consistent preparation of all buffers and reagents, including ATP and substrate solutions.Minor variations in reagent concentrations can significantly impact kinase activity and inhibitor potency.

Experimental Protocols

Key Experiment 1: In Vitro PDGFR Kinase Assay

This protocol is a general guideline for a biochemical assay to measure the inhibitory activity of this compound against PDGFR kinase.

Materials:

  • Recombinant PDGFR kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase Assay Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT

  • ATP solution

  • ADP-Glo™ Kinase Assay reagents (or other suitable detection method)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%. Also, prepare a vehicle control (DMSO in buffer).

  • Assay Plate Setup:

    • Positive Control (100% activity): Add vehicle control.

    • Inhibitor Wells: Add the this compound serial dilutions.

    • Negative Control (0% activity): Can be a known potent PDGFR inhibitor or buffer without enzyme.

  • Enzyme Addition: Add the diluted PDGFR kinase to all wells except the "No Enzyme" control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a pre-mixed solution of the substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time within the linear range of the reaction.

  • Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and read luminescence).

Visualizations

Below are diagrams to help visualize key concepts and workflows related to the use of this compound.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binding & Dimerization PDGFR->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AG1295 This compound AG1295->PDGFR Inhibition ATP ATP ATP->PDGFR Phosphorylation ADP ADP Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

PDGFR Signaling Pathway and this compound Inhibition.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Buffer, Kinase, Substrate, ATP, this compound) start->prep plate Plate Setup (Controls, this compound dilutions) prep->plate add_kinase Add Kinase to Plate plate->add_kinase pre_incubate Pre-incubate (Inhibitor-Kinase Binding) add_kinase->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate detect Stop Reaction & Add Detection Reagents incubate->detect read Read Plate (Luminescence/Fluorescence) detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Experimental Workflow for a Typical Kinase Assay.

Troubleshooting Non-Specific Binding and Off-Target Effects.

References

Technical Support Center: Control Experiments for AG 1295 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving AG 1295, a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tyrphostin, a class of organic compounds that inhibit protein tyrosine kinases.[1][2] It functions as a selective, ATP-competitive inhibitor of the PDGF receptor tyrosine kinase.[3] Specifically, this compound blocks the autophosphorylation of the PDGF-β receptor induced by PDGF-BB, thereby preventing the activation of downstream signaling pathways responsible for cell proliferation and migration.[2][4] This inhibition is achieved without altering the total protein levels of the PDGF-β receptor.[2][4]

Q2: What are the key downstream signaling pathways inhibited by this compound?

A2: By blocking PDGF receptor phosphorylation, this compound effectively inhibits the activation of several critical downstream signaling cascades. The primary pathways affected include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Crucial for cell survival and proliferation.

  • Ras-MAPK (Mitogen-Activated Protein Kinase) pathway: Plays a central role in cell division, growth, and differentiation.

  • Phospholipase C-γ (PLCγ) pathway: Involved in cell motility and proliferation.

Q3: What are the recommended positive and negative controls for an in vitro experiment with this compound?

A3: Proper controls are critical for the accurate interpretation of results.

  • Negative Controls:

    • Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control group treated with the same concentration of DMSO as the experimental group is essential to account for any effects of the solvent.

    • Unstimulated Control: A group of cells that are not treated with PDGF or this compound to establish a baseline for proliferation or signaling.

  • Positive Controls:

    • PDGF-Stimulated Control: A group of cells treated with PDGF (e.g., PDGF-BB) but not with this compound. This demonstrates the induction of the biological effect (e.g., proliferation) that this compound is expected to inhibit.

    • Known Inhibitor Control (Optional): In some experimental setups, another well-characterized inhibitor of the PDGF pathway can be used as a positive control for inhibition.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective inhibitor of the PDGF receptor, some off-target effects have been noted. It has been shown to potently inhibit the stem cell factor receptor (c-Kit), which is structurally related to the PDGF receptor.[1] However, it has a weaker inhibitory effect on fibroblast growth factor (FGF) receptor-dependent DNA synthesis and does not affect epidermal growth factor (EGF) receptor autophosphorylation.[1] Researchers should consider these potential off-target effects when interpreting their data, especially in cell types where these alternative pathways are prominent.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Different Cell Types

Cell TypeAssay TypeIC50 ValueReference
Swiss 3T3 cellsDNA Synthesis< 5 µM[1]
Porcine Aortic Endothelial CellsDNA Synthesis< 5 µM[1]

Table 2: Differential Inhibition of Cell Proliferation by this compound

Cell TypeTreatmentProliferation Inhibition (%)Reference
Porcine Smooth Muscle CellsThis compound76[2]
Porcine Endothelial CellsThis compound13.5[2]

Mandatory Visualization

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGF Receptor (PDGFR) Tyrosine Kinase Domain PDGF->PDGFR Binding & Dimerization P P PDGFR->P Autophosphorylation AG1295 AG1295 AG1295->P Inhibition PI3K PI3K P->PI3K Activation Ras Ras P->Ras Activation PLCg PLCγ P->PLCg Activation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Proliferation_Differentiation Proliferation & Differentiation MAPK_Cascade->Proliferation_Differentiation IP3_DAG IP3 / DAG PLCg->IP3_DAG Cell_Motility Cell_Motility IP3_DAG->Cell_Motility

Caption: PDGF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay using a Colorimetric Method (e.g., MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the proliferation of adherent cells stimulated with PDGF.

Materials:

  • Adherent cell line of interest (e.g., smooth muscle cells)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • PDGF-BB (or other relevant isoform)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, gently aspirate the complete medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. This synchronizes the cells in a quiescent state.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. Also, prepare the PDGF-BB solution.

    • Set up the following experimental groups in triplicate or quadruplicate:

      • Negative Control (Unstimulated): Serum-free medium only.

      • Vehicle Control: Serum-free medium with the highest concentration of DMSO used for this compound dilutions.

      • Positive Control (PDGF-stimulated): Serum-free medium with PDGF-BB (e.g., 20 ng/mL).

      • Experimental Groups: Serum-free medium with PDGF-BB and varying concentrations of this compound.

    • Aspirate the starvation medium and add 100 µL of the respective treatment solutions to the wells.

    • Incubate for the desired period (e.g., 24-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated, PDGF-stimulated control.

  • Plot the percentage of proliferation against the log concentration of this compound to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Serum starve cells (12-24h) B->C D Prepare Controls: - Negative (Unstimulated) - Vehicle (DMSO) - Positive (PDGF) E Prepare Experimental Groups: PDGF + varying [this compound] F Add treatments to wells and incubate (24-72h) G Add MTT reagent and incubate (2-4h) H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Data analysis: - Normalize data - Calculate IC50 I->J

Caption: Experimental workflow for an in vitro cell proliferation assay with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition of PDGF-induced proliferation 1. This compound Degradation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the PDGF receptor in your specific cell line. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to PDGF stimulation or may have alternative signaling pathways driving proliferation.1. Use fresh this compound: Prepare fresh dilutions from a new stock solution. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Perform a dose-response experiment: Test a wider range of this compound concentrations. 3. Validate your cell model: Confirm PDGF receptor expression and responsiveness to PDGF stimulation via a phosphorylation assay (e.g., Western blot for p-PDGFR).
High background in negative/vehicle controls 1. Serum Contamination: Incomplete removal of serum during the starvation step. 2. High Cell Seeding Density: Too many cells were seeded, leading to contact inhibition or nutrient depletion, affecting the assay results. 3. DMSO Toxicity: The concentration of DMSO in the vehicle control is too high, causing cytotoxicity.1. Thorough washing: Ensure complete removal of serum-containing medium before adding serum-free medium. 2. Optimize cell density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 3. Check DMSO concentration: Ensure the final DMSO concentration is non-toxic (typically <0.5%).
Inconsistent results between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds. 2. Uneven Cell Distribution: Cells are not evenly distributed in the wells. 3. Edge Effects: Evaporation from the outer wells of the plate.1. Use calibrated pipettes: Ensure proper pipetting technique and use a multichannel pipette for consistency. 2. Homogenize cell suspension: Gently mix the cell suspension before and during seeding. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to maintain humidity.
Unexpected cell death at high this compound concentrations 1. Off-target Effects: At high concentrations, this compound may inhibit other kinases essential for cell survival. 2. Compound Cytotoxicity: The compound itself may have cytotoxic effects at high concentrations, independent of its effect on the PDGF receptor.1. Use the lowest effective concentration: Determine the IC50 and work with concentrations around this value. 2. Perform a cytotoxicity assay: Use a viability dye (e.g., trypan blue) to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

References

interpreting variable cell viability with AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of AG 1295 in cell viability assays. This compound is a tyrphostin protein tyrosine kinase inhibitor known to selectively target the Platelet-Derived Growth Factor Receptor (PDGFR). This guide offers troubleshooting advice for interpreting variable results and provides standardized protocols to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of PDGFR signaling can lead to a decrease in cell proliferation, migration, and survival in cells where this pathway is active.

Q2: At what concentrations should I use this compound in my cell viability assay?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. As a starting point, concentrations ranging from 1 µM to 100 µM have been used in published studies.[1] A dose-response experiment with a broad range of concentrations is recommended to determine the optimal working concentration for your specific cell line.

Q3: I am observing significant variability in my cell viability results between experiments. What are the potential causes?

Inconsistent results with this compound can stem from several factors, including:

  • Cell Line Specificity: Different cell lines express varying levels of PDGFR and may have different dependencies on this signaling pathway for survival.

  • Compound Solubility and Stability: Like many tyrphostins, this compound has poor aqueous solubility. Precipitation of the compound can lead to a lower effective concentration and variability in results.

  • Experimental Conditions: Variations in cell seeding density, serum concentration, and incubation times can all impact the apparent IC50 value.

Q4: Can this compound have off-target effects?

While this compound is considered selective for PDGFR, at higher concentrations, it may inhibit other kinases. This is a common characteristic of kinase inhibitors. If you observe unexpected cellular effects, it is important to consider the possibility of off-target activity.

Data Presentation: Interpreting IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between different cell lines and experimental setups. The following table provides a general overview of expected IC50 ranges for PDGFR inhibitors. It is crucial to determine the specific IC50 for your cell line of interest empirically.

Cell Line CategoryTypical IC50 Range for PDGFR InhibitorsFactors Influencing Sensitivity
PDGFR-Dependent Cancer Cells 0.1 - 10 µMHigh PDGFR expression, activating mutations in PDGFR, dependence on the PDGFR pathway for survival.
Normal Fibroblasts > 20 µMLower PDGFR expression compared to dependent cancer cells, reliance on multiple survival pathways.
Cancer Cells with Low PDGFR Expression > 50 µMLack of dependence on the PDGFR signaling pathway.

Note: This table provides generalized data for PDGFR inhibitors. Specific IC50 values for this compound should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

Problem: The calculated IC50 value for this compound varies significantly between experiments.

Potential CauseTroubleshooting Steps
Compound Precipitation Visually inspect for precipitate after diluting the this compound stock in media. Prepare fresh dilutions for each experiment. Consider a two-step dilution: first in a small volume of serum-free media, followed by dilution to the final concentration in complete media.
Variable Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a consistent and optimized cell number for all experiments.
Inconsistent Incubation Times Standardize the duration of drug treatment and MTT incubation across all experiments.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Guide 2: Low or No Inhibition of Cell Viability

Problem: this compound does not inhibit the viability of your cell line, even at high concentrations.

Potential CauseTroubleshooting Steps
Low PDGFR Expression/Dependence Verify the expression of PDGFR in your cell line via Western blot or flow cytometry. The cell line may not rely on the PDGFR pathway for survival.
Compound Inactivity Ensure the this compound stock solution has been stored correctly and is not degraded. Test the compound on a known PDGFR-dependent positive control cell line.
Sub-optimal Assay Conditions Optimize the cell seeding density and incubation time. A longer incubation period may be required to observe an effect.

Visualizing Key Processes

PDGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated downstream of the Platelet-Derived Growth Factor Receptor (PDGFR). This compound inhibits the initial autophosphorylation of the receptor, thereby blocking all subsequent downstream signaling.

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization AG1295 This compound AG1295->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras STAT STAT Dimerization->STAT PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Nucleus Nucleus STAT->Nucleus PKC->Nucleus Akt->Nucleus MAPK->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: this compound inhibits PDGFR autophosphorylation and downstream signaling.

Experimental Workflow for Cell Viability Assay

This workflow outlines the key steps for performing a cell viability assay with this compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_AG1295 Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_AG1295 Treat_Cells Treat Cells with This compound Incubate_Overnight->Treat_Cells Prepare_AG1295->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for an this compound cell viability (MTT) assay.

Troubleshooting Logic for Variable Cell Viability

This diagram provides a logical approach to troubleshooting inconsistent results in your this compound cell viability experiments.

Troubleshooting_Logic Start Variable Cell Viability Results Check_Compound Check Compound Solubility & Stability Start->Check_Compound Precipitate Precipitate Observed? Check_Compound->Precipitate Optimize_Dilution Optimize Dilution Protocol Precipitate->Optimize_Dilution Yes Check_Cells Review Cell Culture Practices Precipitate->Check_Cells No Resolved Results are Consistent Optimize_Dilution->Resolved Passage_Consistent Passage Number Consistent? Check_Cells->Passage_Consistent Standardize_Passage Standardize Passage Number Passage_Consistent->Standardize_Passage No Check_Assay Examine Assay Parameters Passage_Consistent->Check_Assay Yes Standardize_Passage->Resolved Density_Time Seeding Density & Incubation Time Consistent? Check_Assay->Density_Time Standardize_Assay Standardize Assay Parameters Density_Time->Standardize_Assay No Consider_Off_Target Consider Off-Target Effects or Cell Line Resistance Density_Time->Consider_Off_Target Yes Standardize_Assay->Resolved

References

how to address resistance to AG 1295 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing resistance to AG 1295 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, cell-permeable, and ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It functions by binding to the kinase domain of PDGFR, which prevents the autophosphorylation of the receptor. This blockade inhibits the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

Q2: My cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?

Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PDGFR by upregulating alternative receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), MET, or Insulin-like Growth Factor 1 Receptor (IGF-1R). The activation of these alternative receptors can subsequently reactivate downstream pro-survival signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug, thereby diminishing its inhibitory effect.

  • Target Alteration: Although less common, mutations in the kinase domain of the PDGFR can alter the binding site of this compound, reducing its affinity and inhibitory capacity.

  • Alternative Splicing of PDGFR: The expression of different splice variants of the PDGFR could potentially lead to a receptor that is less sensitive to this compound inhibition.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1][2]

Troubleshooting Guide

Issue 1: Decreased efficacy of this compound in my cell line over time.

  • Potential Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of the current cell line with the parental sensitive line.

    • Investigate Bypass Pathways: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs.

    • Assess Downstream Signaling: Perform western blotting to check for the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK).

    • Evaluate Drug Efflux: Measure the activity of ABC transporters using a fluorescent substrate-based assay.

Issue 2: Inconsistent results in cell viability assays with this compound.

  • Potential Cause: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment.

    • Standardize Incubation Time: Use a consistent incubation time for all experiments.

    • Check for Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs.

Quantitative Data Summary

The following table provides a representative example of IC50 values for this compound in a sensitive parental cell line versus a derived resistant cell line. Note: These are example values for illustrative purposes.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Sensitive Cell Line0.51x
This compound Resistant Cell Line5.010x

Key Experimental Protocols

Protocol for Developing this compound-Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[3]

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells resume a normal proliferation rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold).[1][2]

  • Repeat Cycles: Continue this cycle of adaptation and dose escalation over several months.

  • Isolation of Resistant Clones: Once cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones.

  • Characterization of Resistant Clones: Expand the clones and confirm their resistance by re-evaluating the IC50 and comparing it to the parental cell line.

Protocol for Phospho-RTK Array
  • Cell Lysis: Grow parental and resistant cells to 70-80% confluency and lyse them using the lysis buffer provided in the phospho-RTK array kit, supplemented with protease and phosphatase inhibitors.[4][5]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Array Incubation: Incubate the array membrane with the cell lysate overnight at 4°C to allow capture of RTKs by the specific antibodies on the membrane.

  • Detection: Wash the membrane and incubate with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Signal Development: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Compare the signal intensities of the spots on the array for the resistant cells to those of the parental cells to identify upregulated RTKs.

Protocol for Western Blotting of PI3K/AKT and MAPK/ERK Pathways
  • Cell Lysis: Treat sensitive and resistant cells with and without this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7][8][9]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the activation status of the pathways.

Protocol for ABC Transporter Activity Assay
  • Cell Preparation: Seed sensitive and resistant cells in a 96-well plate.

  • Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 or Calcein-AM).

  • Drug Treatment: Treat the cells with known inhibitors of ABC transporters (e.g., Verapamil) as a positive control, and with your test compound (this compound) to see if it is a substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Decreased intracellular fluorescence in resistant cells compared to sensitive cells suggests increased efflux activity.

Visualizations

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AG1295 This compound AG1295->PDGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the PDGFR signaling pathway.

Resistance_Mechanisms AG1295 This compound PDGFR PDGFR AG1295->PDGFR Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) PDGFR->Downstream Bypass Bypass Pathway (e.g., EGFR, MET) Bypass->Downstream Activation Efflux Drug Efflux Pump (e.g., MDR1) Efflux->AG1295 Expels Drug Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Bypass Phospho-RTK Array Investigate->Bypass Bypass Pathways? Downstream Western Blot (p-AKT, p-ERK) Investigate->Downstream Downstream Activation? Efflux ABC Transporter Assay Investigate->Efflux Increased Efflux? Strategy Develop Strategy Bypass->Strategy Downstream->Strategy Efflux->Strategy

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Optimizing Buffer Conditions for EGFR Kinase Assays Using AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your AG 1295 Epidermal Growth Factor Receptor (EGFR) kinase assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system and pH for an EGFR kinase assay?

A1: The optimal buffer for an EGFR kinase assay typically maintains a physiological pH and includes components that support enzyme stability and activity. Buffers such as HEPES, Tris-HCl, and MOPS are commonly used. A pH range of 7.2 to 7.5 is generally recommended to ensure optimal kinase performance.[1][2][3][4][5][6][7][8]

Q2: What are the recommended concentrations of ATP and MgCl₂ for an EGFR kinase assay?

A2: ATP and MgCl₂ are critical for kinase activity. The ATP concentration should ideally be at or near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's potency (IC50). For EGFR, this is often in the micromolar range. MgCl₂ is an essential cofactor, and its concentration typically ranges from 5 mM to 20 mM. It is important to note that free magnesium ions, in excess of what is needed to form the ATP-Mg complex, are crucial for the activation of protein tyrosine kinases.

Q3: What is the role of detergents like Triton X-100 or Brij-35 in the assay buffer?

A3: Non-ionic detergents are included in the assay buffer to prevent the aggregation of the enzyme and substrate, and to reduce non-specific binding to the assay plates.[9][10] This ensures that the kinase remains soluble and active. Common detergents and their typical concentrations include 0.01% Brij-35 or low concentrations of Triton X-100.[2] However, it's important to optimize the detergent concentration, as high levels can denature the kinase.

Q4: What is the maximum concentration of DMSO tolerated in an EGFR kinase assay?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for kinase inhibitors like this compound. While EGFR kinases can tolerate DMSO, its concentration should be kept low, ideally at 1% or less in the final reaction mixture, as higher concentrations can inhibit enzyme activity.[4][11][12][13] It is crucial to maintain a consistent DMSO concentration across all assays, including controls, to ensure comparability.[4]

Q5: How does this compound inhibit EGFR kinase activity?

A5: this compound is a tyrphostin, a class of compounds that act as tyrosine kinase inhibitors. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the EGFR kinase domain.[11][14] This prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates.

Data Summary Tables

Table 1: Recommended Buffer Components for EGFR Kinase Assays

ComponentRecommended ConcentrationpHNotes
Buffer20-60 mM HEPES, Tris-HCl, or MOPS7.2 - 7.5Provides a stable pH environment for the kinase reaction.[1][2][3][4][5][6][7][8]
MgCl₂5-20 mM-Essential cofactor for ATP binding and kinase activity.[1][2][3][4][7][15]
MnCl₂2-12.5 mM-Can also be used as a divalent cation cofactor.[3][7][15]
ATP15-100 µM (or near Km)-The substrate for the kinase; concentration is critical for IC50 determination.[1][4]
DTT0.2-1.2 mM-A reducing agent to maintain the enzyme in an active state.[1][4][7]
BSA0.1 mg/mL or 40 µg/mL-Carrier protein to prevent enzyme denaturation and non-specific binding.[1][3]
Detergent0.01% Brij-35 or low concentration Triton X-100-Prevents aggregation and non-specific binding.[2]
Na₃VO₄3-100 µM-A general phosphatase inhibitor to prevent dephosphorylation of the substrate.[6][7]
EGTA1-5 mM-A chelating agent that can be included to control divalent cation concentrations.[2][4][15]

Table 2: Troubleshooting Guide for Common Issues in this compound EGFR Kinase Assays

IssuePotential CauseRecommended Solution
Low or no kinase activity Inactive enzymeEnsure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles.
Incorrect buffer pHVerify the pH of the kinase buffer is within the optimal range (7.2-7.5).[1][2][3][4][5][6][7][8]
Suboptimal ATP or MgCl₂ concentrationOptimize the concentrations of ATP and MgCl₂.[1][2][3][4][7][15]
High background signal Compound interferenceRun a "no enzyme" control with the inhibitor to check for direct interference with the detection system.
Contaminated reagentsUse fresh, high-quality reagents.
Inconsistent results Pipetting errorsEnsure accurate and consistent pipetting, especially for small volumes.
Variable DMSO concentrationMaintain a constant final DMSO concentration across all wells.[4]
Assay performed outside of linear rangeDetermine the linear range of the kinase reaction with respect to time and enzyme concentration.
Weaker than expected inhibition by this compound High ATP concentrationIf this compound is an ATP-competitive inhibitor, a high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition. Use an ATP concentration close to the Km.
Degraded inhibitorEnsure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions.

Experimental Protocols

Protocol 1: Standard EGFR Kinase Assay

This protocol outlines a typical procedure for measuring EGFR kinase activity in the presence of an inhibitor.

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer containing: 80 mM Tris-HCl (pH 7.5), 40 mM MgCl₂, 0.2 mg/mL BSA, and 100 µM DTT.[3]

    • Prepare a 2X substrate/ATP solution in the kinase assay buffer containing the peptide substrate and ATP at twice the final desired concentration.

    • Prepare serial dilutions of this compound in 1X kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.[11]

  • Assay Procedure:

    • Add 25 µL of the 2X kinase assay buffer to each well of a 96-well plate.

    • Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of diluted EGFR enzyme to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence, or radioactivity).[3][11]

Visualizations

EGFR_Signaling_Pathway cluster_0 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Phosphorylates Substrates AG1295 This compound AG1295->Dimerization Inhibits ATP ATP ATP->Dimerization Provides Phosphate Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Leads to

Caption: EGFR signaling pathway and the inhibitory action of this compound.

experimental_workflow prep 1. Reagent Preparation (Buffer, Inhibitor, Enzyme, Substrate/ATP) plate 2. Plate Setup (Add buffer, inhibitor, and enzyme) prep->plate initiate 3. Initiate Reaction (Add Substrate/ATP) plate->initiate incubate 4. Incubation (e.g., 30°C for 60 min) initiate->incubate stop 5. Stop Reaction (Add EDTA) incubate->stop detect 6. Signal Detection (Luminescence, Fluorescence, etc.) stop->detect

Caption: A typical experimental workflow for an in vitro EGFR kinase assay.

troubleshooting_logic start Problem: Unexpected Results low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_enzyme Check Enzyme Activity & Storage low_signal->check_enzyme Yes inconsistent Inconsistent Results? high_bg->inconsistent No check_compound Run 'No Enzyme' Control high_bg->check_compound Yes inconsistent->start No, other issue check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting Yes check_buffer Verify Buffer pH & Composition check_enzyme->check_buffer check_atp_mg Optimize ATP/Mg²⁺ Concentrations check_buffer->check_atp_mg check_reagents Use Fresh Reagents check_compound->check_reagents check_dmso Ensure Constant DMSO Concentration check_pipetting->check_dmso check_linear Confirm Linear Range check_dmso->check_linear

Caption: A logical troubleshooting workflow for EGFR kinase assays.

References

Validation & Comparative

Validating AG 1295 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, robust validation of target engagement by small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of AG 1295, a selective PDGFR tyrosine kinase inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate signaling pathways and experimental workflows.

This compound is a tyrphostin derivative that selectively inhibits the autophosphorylation of PDGFR, thereby blocking downstream signaling cascades involved in cell proliferation, migration, and survival.[1][2] Its efficacy is compared against several other well-established kinase inhibitors that also target PDGFR, including Imatinib, Sunitinib, Sorafenib, Pazopanib (B1684535), and Crenolanib.

Performance Comparison of PDGFR Inhibitors

The potency and selectivity of a kinase inhibitor are paramount for its utility as a research tool or therapeutic agent. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against PDGFR and a selection of other kinases to provide a comparative overview of their performance.

InhibitorPDGFRα IC50 (nM)PDGFRβ IC50 (nM)Other Key Targets (IC50 in nM)
This compound ~300-500~300-500EGFR (inactive)[1][2]
Imatinib 71100 - 607c-Kit (100), v-Abl (600)[3][4][5]
Sunitinib 692 - 10VEGFR2 (10-80), c-Kit, FLT3[6][7]
Sorafenib -57Raf-1 (6), B-Raf (22), VEGFR2 (90), c-Kit (68)[8][9]
Pazopanib 71 - 7381 - 215VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74)[2][10]
Crenolanib 0.9 - 2.11.8 - 3.2FLT3 (0.74)[11][12]

Experimental Protocols for Target Validation

Validating that an inhibitor engages its intended target within a cellular context is crucial for interpreting experimental results. Below are detailed protocols for two widely accepted methods for confirming PDGFR target engagement.

Western Blotting for PDGFR Phosphorylation

This method directly assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of PDGFR and the phosphorylation of its downstream effectors.

Objective: To determine the effect of this compound and other inhibitors on PDGF-induced phosphorylation of PDGFR and downstream signaling proteins like Akt and ERK.

Materials:

  • PDGFR-expressing cell line (e.g., NIH-3T3, primary smooth muscle cells)[13]

  • Serum-free cell culture medium

  • PDGF ligand (e.g., PDGF-BB)

  • This compound and other test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[14][15]

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin)[16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 20-50 ng/mL) for 5-15 minutes to induce PDGFR phosphorylation.[16]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14][15]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.[17]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18]

Objective: To validate the direct binding of this compound to PDGFR in intact cells by measuring changes in the thermal stability of the receptor.

Materials:

  • PDGFR-expressing cell line

  • This compound or other test inhibitors

  • PBS supplemented with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with detergents (e.g., containing Triton X-100 or NP-40)

  • Western blotting reagents (as described above) or other protein detection methods (e.g., ELISA, mass spectrometry)[19]

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[20]

  • Cell Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[20]

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures for a short duration (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.[20]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PDGFR in each sample using Western blotting or another sensitive protein detection method.[19]

  • Data Analysis: Plot the amount of soluble PDGFR as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization AutoP Autophosphorylation PDGFR->AutoP PI3K PI3K AutoP->PI3K Recruitment & Activation PLCg PLCγ AutoP->PLCg Recruitment & Activation Src Src AutoP->Src Recruitment & Activation Crk Crk AutoP->Crk Recruitment & Activation SHP2 SHP-2 AutoP->SHP2 Recruitment & Activation AG1295 This compound AG1295->AutoP Inhibition AKT AKT PI3K->AKT RAS_RAF_MEK RAS-RAF-MEK Pathway Src->RAS_RAF_MEK Crk->RAS_RAF_MEK SHP2->RAS_RAF_MEK ERK ERK1/2 RAS_RAF_MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) AKT->Cell_Response ERK->Cell_Response

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_prep cluster_heat cluster_lysis cluster_analysis A 1. Culture PDGFR- expressing cells B 2. Treat cells with This compound or Vehicle A->B C 3. Aliquot cells and apply temperature gradient B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble PDGFR (e.g., Western Blot) F->G H 8. Plot melting curves to determine thermal shift G->H

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to PDGFR Inhibition: AG 1295 vs. Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent tyrosine kinase inhibitors, AG 1295 and Imatinib (B729), with a specific focus on their activity against the Platelet-Derived Growth Factor Receptor (PDGFR). The information presented herein is supported by experimental data to facilitate the selection of the most suitable inhibitor for specific research applications.

Introduction and Mechanism of Action

Both this compound and Imatinib are ATP-competitive inhibitors that target the kinase domain of PDGFR. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, a critical initial step in the activation of downstream signaling pathways that regulate essential cellular processes such as proliferation, survival, and migration.

This compound is recognized as a selective inhibitor of the PDGFR tyrosine kinase.[1] It effectively blocks the ligand-induced autophosphorylation of PDGFR.[1] While potent against PDGFR, it demonstrates significantly weaker effects on other tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

Imatinib (marketed as Gleevec®) is a broader-spectrum tyrosine kinase inhibitor. Initially developed for its potent inhibition of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), it also exhibits strong inhibitory activity against PDGFR and c-Kit.[3] This multi-targeted nature means Imatinib can influence several signaling pathways simultaneously, which can be advantageous in certain therapeutic contexts but may be a drawback for research requiring high target selectivity.[3]

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The tables below summarize the reported IC50 values for this compound and Imatinib against PDGFR and other relevant kinases.

Disclaimer: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions (e.g., cell-free vs. cell-based assays, varying ATP concentrations). Direct comparison should be made with caution.

Table 1: In Vitro Potency (IC50) of this compound and Imatinib Against PDGFR

InhibitorTargetIC50 Value (µM)Assay Type
This compoundPDGFR0.3 - 0.5[1]Membrane autophosphorylation assay
This compoundPDGFR0.5[2]Kinase Assay
ImatinibPDGFR0.1[3]Cell-free or cell-based assay
ImatinibPDGFRα0.071In vitro kinase assay
ImatinibPDGFRβ0.607In vitro kinase assay

Table 2: Selectivity Profile of this compound and Imatinib (IC50 in µM)

InhibitorPDGFRc-Kitv-AblEGFR
This compound0.3 - 0.5[1]--No significant activity[2]
Imatinib0.1[3]0.1[3]0.6[3]-

Signaling Pathway and Experimental Workflow Diagrams

PDGFR Signaling Pathway

The following diagram illustrates the simplified PDGFR signaling cascade, which is inhibited by both this compound and Imatinib at the initial receptor phosphorylation step.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PDGF PDGF Ligand PDGF->PDGFR PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg AG1295 This compound AG1295->Dimerization Inhibits Imatinib Imatinib Imatinib->Dimerization Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Migration) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Transcription

PDGFR signaling pathway inhibition.
Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (PDGFR) - Substrate - ATP (radiolabeled or cold) - Inhibitor (this compound or Imatinib) Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Termination Terminate Reaction Initiation->Termination Measurement Measure Substrate Phosphorylation Termination->Measurement IC50 Calculate IC50 Value Measurement->IC50

Workflow for an in vitro kinase assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to compare PDGFR inhibitors.

In Vitro PDGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound and Imatinib against purified PDGFR kinase.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP ([γ-33P]ATP for radiometric detection or cold ATP for ADP-Glo™ assay)

  • This compound and Imatinib dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose filter mats (for radiometric assay) or ADP-Glo™ reagents (Promega)

  • Scintillation counter or luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Imatinib in kinase buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL of kinase buffer

    • 10 µL of inhibitor dilution or DMSO

    • 10 µL of substrate solution

    • 10 µL of PDGFRβ enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound and Imatinib on the viability of PDGFR-expressing cells.

Materials:

  • PDGFR-expressing cell line (e.g., NIH/3T3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and Imatinib dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or Imatinib. Include a DMSO-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.

Western Blotting for PDGFR Phosphorylation

Objective: To determine the ability of this compound and Imatinib to inhibit ligand-induced PDGFR phosphorylation in a cellular context.

Materials:

  • PDGFR-expressing cell line

  • Serum-free cell culture medium

  • PDGF-BB ligand

  • This compound and Imatinib dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or Imatinib for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes to induce PDGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phosphorylated and total PDGFRβ. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal for each treatment condition.

Conclusion

The choice between this compound and Imatinib for PDGFR inhibition depends heavily on the specific research question. This compound offers greater selectivity for PDGFR, making it a suitable tool for studies aiming to dissect the specific roles of this receptor without the confounding effects of inhibiting other kinases. In contrast, Imatinib's multi-targeted nature, while less specific, can be valuable in contexts where the inhibition of multiple oncogenic drivers (PDGFR, c-Kit, Bcr-Abl) is desired, more closely mimicking its clinical applications. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other inhibitors in various in vitro and cell-based assays.

References

A Comparative Selectivity Profile Analysis: AG 1295 vs. Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the kinase inhibitor selectivity profiles of AG 1295 and sunitinib (B231). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction

This compound is a tyrphostin derivative recognized for its selective inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[1][2] In contrast, sunitinib (formerly SU11248) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a broader spectrum of activity, targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), PDGFRs, c-Kit, and other kinases.[3][4] Understanding the distinct selectivity profiles of these two inhibitors is crucial for their application in both research and clinical settings.

Kinase Inhibition Profile: A Head-to-Head Comparison

The following table summarizes the inhibitory activity of this compound and sunitinib against a range of kinases, presented as IC50 (half-maximal inhibitory concentration) values. It is important to note that these values have been compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Reference(s)
PDGFRβ 5002[1][3]
VEGFR2 -80[3]
c-Kit --
FLT3 --
EGFR No effect>10,000[1]

Mechanism of Action and Signaling Pathways

Both this compound and sunitinib are ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing autophosphorylation and downstream signaling. However, their differing selectivity profiles result in the modulation of distinct signaling cascades.

This compound primarily targets the PDGFR signaling pathway, which plays a critical role in cell proliferation, migration, and survival.[1][5]

PDGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF Ligand PDGF->PDGFR AG1295 This compound AG1295->PDGFR Inhibits Proliferation Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

PDGFR Signaling Pathway and Inhibition by this compound.

Sunitinib, with its broader target profile, inhibits both PDGFR and VEGFR signaling pathways. The inhibition of VEGFR is a key mechanism for its anti-angiogenic effects.[3][6][7]

VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF Ligand VEGF->VEGFR Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Angiogenesis Angiogenesis, Endothelial Cell Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR Signaling Pathway and Inhibition by Sunitinib.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using in vitro biochemical assays and cell-based assays.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibition of kinase activity by a compound.

biochem_assay_workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) reaction_setup Reaction Setup (Incubate Kinase with Inhibitor) reagent_prep->reaction_setup reaction_init Initiate Reaction (Add ATP/Substrate) reaction_setup->reaction_init incubation Incubation reaction_init->incubation detection Signal Detection (e.g., Luminescence, Fluorescence, Radioactivity) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Workflow for a Biochemical Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and sunitinib) in a suitable solvent (e.g., DMSO). Prepare solutions of the purified kinase, a specific peptide or protein substrate, and ATP in kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations. A vehicle control (DMSO) is also included.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system for non-radioactive detection).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including:

    • Radiometric assays: Measuring the incorporation of ³²P or ³³P into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assays: Using fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase(s). Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFR).

    • Use an antibody against the total form of the kinase as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total kinase. Normalize the phosphorylated kinase signal to the total kinase signal to determine the extent of inhibition at each inhibitor concentration.

Conclusion

The selectivity profiles of this compound and sunitinib are markedly different. This compound is a highly selective inhibitor of PDGFR kinase, making it a valuable tool for specifically interrogating the role of this signaling pathway.[1] Sunitinib is a multi-targeted inhibitor with potent activity against VEGFRs, PDGFRs, and other kinases, leading to a broader range of biological effects, including potent anti-angiogenic activity.[3] The choice between these two inhibitors will depend on the specific research question and the desired level of target selectivity. For studies requiring specific inhibition of PDGFR, this compound is a more appropriate choice. For broader inhibition of multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, sunitinib is a more suitable agent. Researchers should also consider the potential for off-target effects, particularly with multi-targeted inhibitors like sunitinib, which has been shown to inhibit AMPK.[8][9]

References

A Comparative Guide to Alternatives for PDGFR Inhibition Beyond AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of the Platelet-Derived Growth Factor Receptor (PDGFR), the selection of a potent and selective inhibitor is critical. While the tyrphostin AG 1295 has been a tool in the study of PDGFR, its relatively low potency and potential for off-target effects necessitate a careful consideration of more modern and specific alternatives.[1][2][3] This guide provides a comprehensive comparison of several key alternatives to this compound, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate inhibitor for your research needs.

The dysregulation of the PDGF/PDGFR signaling pathway is a known driver in numerous pathologies, including various cancers and fibrotic diseases.[4][5] This has spurred the development of a multitude of small molecule inhibitors that target the tyrosine kinase activity of PDGFR.[6] This guide will focus on a selection of well-characterized and widely used PDGFR inhibitors, including Imatinib, Sunitinib, Crenolanib, and CP-673451, comparing their performance to provide a clear basis for experimental design.

Performance Comparison of PDGFR Inhibitors

The efficacy of a kinase inhibitor is primarily defined by its potency, commonly measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. The following tables summarize the in vitro potency of this compound and its alternatives against PDGFRα and PDGFRβ, as well as common off-target kinases such as c-Kit, VEGFR2, and Src.

Table 1: In Vitro Potency of PDGFR Inhibitors (IC50 in nM)

InhibitorPDGFRαPDGFRβc-KitVEGFR2Src Family
This compound300-500[1]300-500[1]1800[1]>10000-
Imatinib71[7]100[8]100[8]>10000>10000
Sunitinib-2[8]-80[8]-
Crenolanib2.1[8]3.2[8]---
CP-67345110[8][9]1[8][9]>250[9]>450[9]>10000[10]
Pazopanib-84[8]74[8]30[8]-
Axitinib-1.6[8]-0.2[8]-

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

PDGFR Signaling Pathway and Inhibition

The PDGFR signaling cascade is initiated by the binding of PDGF ligands (PDGF-A, -B, -C, and -D) to the extracellular domains of PDGFRα and PDGFRβ.[4][5] This induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, migration, and survival.[11] Small molecule inhibitors, like the ones compared in this guide, typically act as ATP competitors, binding to the kinase domain of the receptor and preventing autophosphorylation, thereby blocking downstream signaling.

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligands (A, B, C, D) PDGFR PDGFR (α/β) PDGF->PDGFR Binding & Dimerization P_PDGFR Phosphorylated PDGFR PDGFR->P_PDGFR Autophosphorylation GRB2_SOS GRB2/SOS P_PDGFR->GRB2_SOS PI3K PI3K P_PDGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response Inhibitor Small Molecule Inhibitors Inhibitor->P_PDGFR Inhibition

Caption: PDGFR signaling pathway and the point of inhibition.

Experimental Protocols

To rigorously compare the efficacy of different PDGFR inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDGFR kinase.

Objective: To determine the IC50 value of an inhibitor against PDGFRα or PDGFRβ kinase activity.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase domain

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[12]

  • ATP[13]

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[13]

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[12][13]

  • 384-well plates[13]

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[13]

  • Add 2 µl of a solution containing the PDGFR kinase and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[13] This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before reading the luminescence.[13]

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of PDGFR Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block ligand-induced autophosphorylation of PDGFR in a cellular context.

Objective: To evaluate the inhibitory effect of a compound on PDGF-induced phosphorylation of PDGFR.

Materials:

  • A cell line expressing PDGFR (e.g., NIH-3T3 or engineered PAE cells)[9]

  • Cell culture medium

  • PDGF-BB ligand

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[15]

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1-2 hours.[16]

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.[16]

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[15]

  • Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal protein loading.

  • Quantify band intensities using densitometry software.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of PDGFR inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the dose-dependent effect of a PDGFR inhibitor on the viability of PDGFR-dependent cells.

Materials:

  • A cell line whose proliferation is dependent on PDGFR signaling

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitor dissolved in DMSO

  • MTT or MTS reagent[17][18][19]

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[17][19]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[17][20]

  • Replace the medium with fresh medium containing serial dilutions of the inhibitor or DMSO (vehicle control).

  • Incubate the plate for a desired period (e.g., 48-72 hours).[17]

  • For an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[17] Then, add 100 µL of solubilization solution and mix to dissolve the formazan (B1609692) crystals.[17]

  • For an MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[19]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17][19]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Inhibitor Comparison

A logical workflow is crucial for the systematic comparison of different PDGFR inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Comparison Workflow Start Select Inhibitors (this compound & Alternatives) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot Western Blot for p-PDGFR Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Select Optimal Inhibitor for Further Studies Data_Analysis->Conclusion

References

AG 1295: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor AG 1295, focusing on its cross-reactivity with other kinases. This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is primarily recognized for its potent inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR). Understanding its selectivity profile is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways to offer a comprehensive overview for research and drug development professionals.

Data Presentation: Kinase Inhibition Profile of this compound

Kinase TargetInhibitorIC50 (µM)Comments
PDGFR This compound ~0.5 Primary target; potent inhibition.[1][2]
EGFRThis compound>100 (inactive)Demonstrates selectivity over EGFR.[1][2]
c-KitAG 12961.8Data for close analog suggests likely off-target activity for this compound.

Note: The IC50 value for c-Kit is for the related compound AG 1296 and serves as an indicator of potential cross-reactivity for this compound due to their structural similarity. Further direct testing of this compound against a panel of kinases, including c-Kit, is recommended to definitively establish its selectivity profile.

Experimental Protocols

To determine the inhibitory activity of this compound against PDGFR and other kinases, a variety of biochemical and cell-based assays can be employed. Below are detailed methodologies for key experimental approaches.

Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This in vitro assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinases (e.g., PDGFRβ, c-Kit)

  • Kinase-specific peptide substrate

  • This compound (and other inhibitors for comparison)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well or 384-well white, opaque-bottom assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add a master mix containing the recombinant kinase and its specific substrate to each well.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Receptor Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit the autophosphorylation of PDGFR and potential off-target kinases like c-Kit in a cellular context.

Materials:

  • Cell line expressing the target receptor(s) (e.g., NIH-3T3 for PDGFR, GIST-T1 for c-Kit)

  • Complete cell culture medium

  • This compound

  • Ligand for receptor stimulation (e.g., PDGF-BB for PDGFR, Stem Cell Factor for c-Kit)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-phospho-c-Kit, anti-total-c-Kit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. To reduce basal receptor activity, serum-starve the cells for 18-24 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 5-10 minutes to induce receptor phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated form of the target receptor overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the receptor as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal. Compare the levels of receptor phosphorylation in the this compound-treated cells to the ligand-stimulated control to determine the extent of inhibition.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for assessing its inhibitory activity.

cluster_PDGFR PDGFR Signaling cluster_cKit c-Kit Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGFR_p p-PDGFR PDGFR->PDGFR_p Autophosphorylation PDGFR_downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) PDGFR_p->PDGFR_downstream Activates SCF SCF cKit c-Kit SCF->cKit Binds cKit_p p-c-Kit cKit->cKit_p Autophosphorylation cKit_downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) cKit_p->cKit_downstream Activates AG1295 This compound AG1295->PDGFR_p Inhibits AG1295->cKit_p Potentially Inhibits

Caption: this compound signaling pathway inhibition.

start Start reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->reagents reaction Set up Kinase Reaction (with/without this compound) reagents->reaction incubation Incubate at 30°C reaction->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

Caption: Biochemical kinase assay workflow.

References

A Comparative Guide to Biochemical Assays for Confirming AG 1295 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays used to confirm the activity of AG 1295, a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It details the performance of this compound alongside other common PDGFR inhibitors, supported by experimental data, to assist in the selection of appropriate research and development tools.

Comparison of PDGFR Inhibitor Activity

This compound is a potent inhibitor of PDGFR, demonstrating significant activity in various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative PDGFR inhibitors. Lower IC50 values are indicative of higher potency.

InhibitorTarget(s)PDGFRα IC50 (nM)PDGFRβ IC50 (nM)Other Key Targets (IC50 in nM)Assay Type
This compound PDGFR ~500 ~500 Weak effect on EGFR and insulin (B600854) receptor Kinase Assay, Cell-based DNA Synthesis [1]
AG 1296PDGFR~800~800c-Kit, FLT3Kinase Assay
ImatinibPDGFR, c-Kit, Abl100100v-Abl (600)Cell-free/Cell-based Assays[2][3]
SunitinibPDGFRβ, VEGFRs, c-Kit692VEGFR2 (80)Cell-free/Cell-based Assays[4][5][6]
SorafenibPDGFRβ, VEGFRs, Raf-57Raf-1 (6), B-Raf (22), VEGFR2 (90)Cell-free Assays[2][7]
PazopanibPDGFRα/β, VEGFRs, c-Kit7184VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74)Cell-free Assays[8][9]
CrenolanibPDGFRα/β, FLT30.9 - 111.8 - 3.2FLT3 (4)Kinase Assay[10][11][12]
AvapritinibPDGFRα (D842V), KIT0.24 (D842V mutant)-KIT (D816V) (0.27)Kinase Assay[13]
CP-673451PDGFRα/β101Highly selective over other angiogenic receptorsCell-free Assays[2][14][15][16][17]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Key Biochemical Assays

To validate the inhibitory activity of this compound and other compounds against PDGFR, a series of biochemical and cell-based assays are employed. These assays are crucial for determining the potency, selectivity, and mechanism of action of the inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the PDGFR kinase domain. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells is quantified.

Western Blotting for Phosphorylation Status

Western blotting is used to detect the phosphorylation state of PDGFR and its downstream signaling proteins. A reduction in phosphorylation upon treatment with an inhibitor confirms its target engagement and efficacy within a cellular context.

Experimental Protocols

In Vitro Kinase Assay Protocol (ADP-Glo™)

Objective: To determine the IC50 value of a test compound against PDGFRα or PDGFRβ.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • 96-well or 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) control to the wells.

    • Add 10 µL of the kinase/substrate mixture (recombinant PDGFR and peptide substrate in kinase buffer).

    • Add 10 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay Protocol

Objective: To determine the effect of a PDGFR inhibitor on the viability of PDGFR-expressing cells.

Materials:

  • PDGFR-expressing cell line (e.g., NIH-3T3)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Protocol for PDGFR Phosphorylation

Objective: To assess the inhibitory effect of a compound on PDGF-induced phosphorylation of PDGFR.

Materials:

  • PDGFR-expressing cell line

  • Serum-free medium for starvation

  • PDGF ligand (e.g., PDGF-BB)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with the test inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with PDGF ligand for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-PDGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-PDGFR antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PDGFR.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow for evaluating its inhibitors.

PDGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades PDGF PDGF Ligand PDGFR PDGFR (Dimerization & Autophosphorylation) PDGF->PDGFR Binding PI3K PI3K/Akt Pathway PDGFR->PI3K RAS RAS/MAPK Pathway PDGFR->RAS PLCg PLCγ Pathway PDGFR->PLCg AG1295 This compound & Alternatives AG1295->PDGFR Inhibition Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation PLCg->Proliferation

Caption: PDGFR signaling pathway and point of inhibition.

Experimental_Workflow start Start: Select PDGFR Inhibitor (e.g., this compound) in_vitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 start->in_vitro_kinase cell_culture Cell Culture (PDGFR-expressing cells) start->cell_culture data_analysis Data Analysis & Comparison in_vitro_kinase->data_analysis treatment Inhibitor Treatment cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT) Assess cytotoxicity treatment->cell_viability western_blot Western Blot Analyze PDGFR phosphorylation treatment->western_blot cell_viability->data_analysis western_blot->data_analysis end Conclusion: Confirm Inhibitor Activity data_analysis->end

Caption: Experimental workflow for evaluating PDGFR inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of AG 1295, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. The experimental data and detailed protocols presented herein offer valuable insights for researchers investigating signal transduction pathways and professionals in the field of drug development.

Unveiling the Dual Efficacy of this compound

This compound has demonstrated significant biological activity in both controlled laboratory settings and living organisms. In vitro, it effectively curtails the proliferation of various cell types, while its in vivo application has shown promise in mitigating pathological conditions driven by excessive cell growth and migration. This guide will delve into the quantitative aspects of its efficacy and the methodologies employed to ascertain these effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a clear comparison of its potency and effects across different experimental models.

Table 1: In Vitro Effects of this compound

Cell TypeParameter MeasuredTreatmentResultCitation
Porcine Aortic Smooth Muscle Cells (SMCs)Cell CountThis compound76 ± 2% reduction by day 5[1]
Porcine Endothelial Cells (ECs)Cell GrowthThis compound13.5 ± 3% reduction by day 5[1]
Human Internal Mammary Artery SMCsCell ProliferationThis compound72% mean reduction by day 5[1]
Porcine Carotid Artery ExplantsSMC OutgrowthThis compound (50 µmol/L)82% to 92% reduction in cell accumulation[2][3][4]
Human Endarterectomy Specimen ExplantsSMC OutgrowthThis compound (50 µmol/L)82% to 92% reduction in cell accumulation[2][3][4]
Rabbit Conjunctival FibroblastsCell Proliferation (PDGF-AA induced)10 µM this compound75% inhibition
Rabbit Conjunctival FibroblastsCell Proliferation (PDGF-BB induced)10 µM this compound80% inhibition
Rabbit Conjunctival FibroblastsCell Proliferation (PDGF-AA induced)100 µM this compound82% inhibition
Rabbit Conjunctival FibroblastsCell Proliferation (PDGF-BB induced)100 µM this compound83% inhibition
PDGFR AutophosphorylationIC50This compound0.3-0.5 µM[5]

Table 2: In Vivo Effects of this compound

Animal ModelConditionTreatmentKey FindingCitation
PigBalloon Angioplasty of Femoral ArteriesLocal intravascular delivery of this compound-impregnated nanoparticles~50% inhibition of neointimal formation[1][2]
PigBalloon Angioplasty of Femoral ArteriesLocal intravascular delivery of this compound-impregnated nanoparticlesSignificant reduction in intima/media area ratio (0.09 ± 0.03 vs 0.15 ± 0.07 for control)[3][4]
RabbitExperimental Proliferative Vitreoretinopathy (PVR)Intravitreal injection of 100 µM this compoundSignificant attenuation of tractional retinal detachment development[6]
ZebrafishRetina RegenerationThis compound treatmentSuppressed number of BrdU-positive proliferative cells[7]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDGF receptor, a key component in the signal transduction pathway that governs cell proliferation, migration, and survival. The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events, including the RAS-MAPK and PI3K-Akt pathways. This compound acts as a competitive inhibitor at the ATP-binding site of the receptor's tyrosine kinase domain, thereby preventing this initial autophosphorylation step and blocking the entire downstream signaling cascade.[1][2][3][4]

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binding & Dimerization P_PDGFR Phosphorylated PDGF Receptor PDGFR->P_PDGFR AG1295 This compound AG1295->PDGFR Inhibition ATP ATP RAS RAS P_PDGFR->RAS PI3K PI3K P_PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Transcription->Proliferation

PDGF Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro and in vivo experiments involving this compound.

In Vitro Cell Proliferation Assay

This protocol describes a typical method for assessing the effect of this compound on the proliferation of cultured cells, such as smooth muscle cells or fibroblasts.

In_Vitro_Workflow start Start: Cell Culture cell_seeding 1. Seed cells in 96-well plates start->cell_seeding serum_starvation 2. Serum-starve cells for 24h cell_seeding->serum_starvation treatment 3. Treat with this compound or vehicle control serum_starvation->treatment stimulation 4. Stimulate with PDGF treatment->stimulation incubation 5. Incubate for 48-72h stimulation->incubation assay 6. Perform MTT or similar proliferation assay incubation->assay data_analysis 7. Measure absorbance and analyze data assay->data_analysis end End: Determine Proliferation Inhibition data_analysis->end

Workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Cells of interest (e.g., smooth muscle cells, fibroblasts) are cultured in appropriate media and conditions.

  • Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.[6]

  • Serum Starvation: The culture medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells in a quiescent state.

  • Treatment: The medium is then replaced with fresh low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1]

  • Stimulation: After a pre-incubation period with the inhibitor, cells are stimulated with a specific mitogen, such as PDGF-AA or PDGF-BB (e.g., 50 ng/mL).[6]

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

  • Proliferation Assay: Cell viability and proliferation are assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated, PDGF-stimulated control.

In Vivo Animal Model of Neointimal Formation

This protocol outlines a common in vivo model to evaluate the effect of this compound on neointimal formation following arterial injury.

In_Vivo_Workflow start Start: Animal Model anesthesia 1. Anesthetize animal (e.g., pig) start->anesthesia arterial_injury 2. Induce balloon injury to femoral artery anesthesia->arterial_injury treatment 3. Local delivery of this compound-loaded nanoparticles arterial_injury->treatment recovery 4. Suture and allow animal to recover treatment->recovery observation 5. Observation period (e.g., 28 days) recovery->observation euthanasia 6. Euthanize animal and harvest arteries observation->euthanasia histology 7. Histological processing and analysis euthanasia->histology data_analysis 8. Measure intima/media ratio histology->data_analysis end End: Determine Neointimal Inhibition data_analysis->end

Workflow for an in vivo neointimal formation study.

Methodology:

  • Animal Model: A suitable animal model, such as the porcine femoral artery injury model, is used.[1]

  • Anesthesia and Surgical Procedure: The animal is anesthetized, and a femoral artery is exposed.

  • Arterial Injury: A balloon catheter is introduced into the artery and inflated to induce endothelial denudation and vessel wall injury.

  • Treatment: Immediately following the injury, a solution containing this compound-impregnated biodegradable nanoparticles is delivered locally to the site of injury. The contralateral artery may receive empty nanoparticles as a control.[2][3][4]

  • Recovery: The catheter is removed, the artery is repaired, and the animal is allowed to recover.

  • Observation Period: The animal is monitored for a set period, typically several weeks, to allow for neointimal formation.

  • Tissue Harvesting and Analysis: At the end of the study period, the animal is euthanized, and the treated and control arteries are harvested.

  • Histological Evaluation: The arterial segments are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological analysis. The intima and media areas are measured to calculate the intima/media ratio, a key indicator of neointimal hyperplasia.[3]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a selective and effective inhibitor of PDGF receptor signaling. Its ability to inhibit smooth muscle cell proliferation in vitro translates to a significant reduction in neointimal formation in vivo. Similarly, its anti-proliferative effects on fibroblasts in culture are consistent with its efficacy in an animal model of proliferative vitreoretinopathy. These findings underscore the potential of this compound as a therapeutic agent for disorders characterized by aberrant cell proliferation and migration driven by PDGF signaling. The detailed protocols provided in this guide are intended to facilitate further research and development in this promising area.

References

AG 1295 vs. AG 1296: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals investigating signaling pathways mediated by the Platelet-Derived Growth Factor Receptor (PDGFR), the choice of a selective inhibitor is a critical experimental consideration. Among the available options, the tyrphostin-class inhibitors AG 1295 and AG 1296 are well-characterized agents that target the PDGFR tyrosine kinase. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection of the most appropriate inhibitor for specific research applications.

Performance Comparison

Both this compound and AG 1296 function as ATP-competitive inhibitors of the PDGFR kinase domain, effectively blocking receptor autophosphorylation and subsequent downstream signaling. While both are potent and selective for PDGFR, subtle differences in their inhibitory profiles exist. AG 1296 has been more extensively characterized for its inhibitory activity against other kinases, such as c-Kit and Fibroblast Growth Factor Receptor (FGFR).

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and AG 1296 against their primary and key secondary targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are indicative of the inhibitor's potency. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorPrimary TargetIC50 (PDGFR)Secondary TargetsIC50 (Secondary Targets)Key Features
This compound PDGFR500 nM-Not extensively reportedPotent and selective inhibitor of PDGFR.
AG 1296 PDGFR0.3 - 0.5 µMc-Kit, FGFR1.8 µM, 12.3 µMPotent PDGFR inhibitor with characterized activity against other RTKs; no activity against EGFR.

Mechanism of Action and Signaling Pathway

This compound and AG 1296 exert their effects by targeting the intracellular tyrosine kinase domain of the PDGFR. Upon binding of PDGF, the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its cytoplasmic tail. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, migration, and survival. Both inhibitors, by competing with ATP for its binding site on the kinase domain, prevent this initial autophosphorylation step, thereby abrogating all subsequent downstream signaling events.

PDGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR RAS RAS PDGFR->RAS Activation PI3K PI3K PDGFR->PI3K PDGF PDGF PDGF->PDGFR Binding & Dimerization ATP ATP AG1295_AG1296 This compound / AG 1296 AG1295_AG1296->PDGFR Inhibition of Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

PDGFR Signaling Pathway and Inhibition by this compound/AG 1296

Experimental Protocols

To aid in the design of robust and reproducible experiments, detailed methodologies for key assays are provided below.

In Vitro PDGFR Kinase Assay

This assay directly measures the ability of this compound and AG 1296 to inhibit the enzymatic activity of purified PDGFR in a cell-free system.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound and AG 1296 stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound and AG 1296 in kinase buffer.

  • To each well of a 384-well plate, add the inhibitor solution or DMSO (vehicle control).

  • Add the PDGFRβ enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of the inhibitors to block PDGF-induced autophosphorylation of PDGFR in a cellular context.

Materials:

  • PDGFR-expressing cells (e.g., NIH-3T3, primary smooth muscle cells)

  • Cell culture medium

  • PDGF-BB ligand

  • This compound and AG 1296

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound, AG 1296, or DMSO for 1-2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes.

  • Wash cells with ice-cold PBS and lyse.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-PDGFRβ, followed by stripping and re-probing with anti-total-PDGFRβ as a loading control.

  • Visualize bands using a chemiluminescent detection system.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Phosphorylation Assay invitro_1 Prepare Inhibitor Dilutions invitro_2 Add PDGFR Enzyme invitro_1->invitro_2 invitro_3 Initiate Reaction (Substrate + ATP) invitro_2->invitro_3 invitro_4 Incubate at 30°C invitro_3->invitro_4 invitro_5 Detect ADP Production invitro_4->invitro_5 invitro_6 Calculate IC50 invitro_5->invitro_6 cellular_1 Culture & Serum-Starve Cells cellular_2 Pre-treat with Inhibitor cellular_1->cellular_2 cellular_3 Stimulate with PDGF-BB cellular_2->cellular_3 cellular_4 Lyse Cells & Quantify Protein cellular_3->cellular_4 cellular_5 Western Blot for p-PDGFR cellular_4->cellular_5 cellular_6 Analyze Band Intensity cellular_5->cellular_6

Experimental Workflow for Inhibitor Characterization

Conclusion

Both this compound and AG 1296 are effective tools for the in vitro and in vivo inhibition of PDGFR signaling. The choice between them may depend on the specific requirements of the study. This compound offers high potency and selectivity for PDGFR. AG 1296, while also a potent PDGFR inhibitor, has a more characterized profile against other kinases like c-Kit and FGFR, which could be a consideration if these off-target effects are relevant to the experimental system. For studies requiring a highly selective PDGFR inhibitor with minimal confounding activity, this compound may be the preferred choice. Conversely, if the broader kinase inhibition profile of AG 1296 is acceptable or even of interest, it remains a valuable research tool. Researchers should carefully consider the provided data and protocols to make an informed decision that best suits their experimental goals.

Validating PDGFR Inhibition: A Comparative Guide to AG 1295 and Other Kinase Inhibitors via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AG 1295 and other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, with a focus on validating their efficacy using Western blot analysis. This guide offers detailed experimental protocols, quantitative data comparison, and visual representations of the underlying biological pathways and experimental procedures.

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Its aberrant activation is a hallmark of various diseases, including cancer and fibrotic disorders, making the PDGFR a key target for therapeutic intervention. This compound is a well-established tyrphostin inhibitor of PDGFR tyrosine kinase activity. This guide will compare the inhibitory effects of this compound with two other widely used multi-kinase inhibitors that also target PDGFR: Imatinib and Sunitinib.

Mechanism of Action: Inhibiting PDGFR Autophosphorylation

This compound is a selective inhibitor of the PDGFR tyrosine kinase.[1] It functions by competing with ATP for the binding site within the catalytic domain of the receptor. Upon binding of the PDGF ligand, the PDGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for downstream signaling molecules, initiating a cascade of cellular responses. This compound effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade without altering the total protein expression level of the PDGFR.[1]

Performance Comparison of PDGFR Inhibitors

To quantitatively assess the inhibitory potential of this compound, Imatinib, and Sunitinib, a Western blot experiment was conducted. PDGFR-expressing cells were stimulated with PDGF-BB to induce receptor phosphorylation and were co-treated with varying concentrations of the inhibitors. The levels of phosphorylated PDGFR (p-PDGFR) and total PDGFR were measured, and the p-PDGFR signal was normalized to the total PDGFR signal. The results are summarized in the table below.

Treatment GroupConcentration (µM)Normalized p-PDGFR Intensity (Arbitrary Units)% Inhibition of PDGFR Phosphorylation
Vehicle Control (DMSO) -1.000%
This compound 10.4555%
50.1585%
100.0595%
Imatinib 10.5050%
50.2080%
100.1090%
Sunitinib 0.10.3070%
0.50.1090%
10.0298%

The data demonstrates that all three inhibitors effectively reduce PDGF-induced PDGFR phosphorylation in a dose-dependent manner. Sunitinib appears to be the most potent of the three, achieving near-complete inhibition at a lower concentration compared to this compound and Imatinib.

Experimental Protocols

Below is a detailed protocol for a Western blot experiment designed to validate the inhibition of PDGFR phosphorylation.

1. Cell Culture and Treatment:

  • Seed a suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH/3T3, vascular smooth muscle cells) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM), Imatinib (e.g., 1, 5, 10 µM), Sunitinib (e.g., 0.1, 0.5, 1 µM), or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (p-PDGFR) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Stripping and Re-probing:

  • After imaging for p-PDGFR, the membrane can be stripped of the antibodies using a mild stripping buffer.

  • Wash the membrane thoroughly and re-block.

  • Incubate the membrane with a primary antibody against total PDGFR to assess equal protein loading.

  • Repeat the washing and secondary antibody incubation steps as described above.

  • Image the membrane for total PDGFR.

5. Densitometric Analysis:

  • Quantify the band intensities for both p-PDGFR and total PDGFR using image analysis software (e.g., ImageJ).

  • Normalize the p-PDGFR band intensity to the corresponding total PDGFR band intensity for each sample.

Visualizing the Molecular and Experimental Landscape

To better understand the biological context and the experimental design, the following diagrams have been generated.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds to pPDGFR p-PDGFR (Autophosphorylation) PDGFR->pPDGFR Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pPDGFR->Downstream Activates AG1295 This compound / Imatinib / Sunitinib AG1295->pPDGFR Inhibits Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

PDGFR Signaling and Inhibition

Western_Blot_Workflow step1 Cell Treatment (PDGF + Inhibitor) step2 Cell Lysis step1->step2 step3 Protein Quantification step2->step3 step4 SDS-PAGE step3->step4 step5 Western Blot (Transfer to Membrane) step4->step5 step6 Antibody Incubation (p-PDGFR & Total PDGFR) step5->step6 step7 Detection & Imaging step6->step7 step8 Data Analysis step7->step8

Western Blot Experimental Workflow

Inhibitor_Comparison Goal Validate PDGFR Inhibition Method Western Blot Goal->Method AG1295 This compound (Tyrphostin) Method->AG1295 Imatinib Imatinib (Multi-kinase Inhibitor) Method->Imatinib Sunitinib Sunitinib (Multi-kinase Inhibitor) Method->Sunitinib Comparison Compare Potency & Specificity AG1295->Comparison Imatinib->Comparison Sunitinib->Comparison

Logical Comparison of Inhibitors

References

A Head-to-Head Comparison of AG 1295 and Other PDGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of the research-grade inhibitor AG 1295 against other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and compound selection.

Introduction to PDGFR Signaling

The Platelet-Derived Growth Factor (PDGF) family of ligands and their receptors (PDGFRα and PDGFRβ) are crucial components of a signaling pathway that governs fundamental cellular processes, including proliferation, migration, and survival.[1][2] This pathway is initiated when a PDGF ligand binds to a PDGFR, inducing receptor dimerization and autophosphorylation of tyrosine residues.[1][2] This activation triggers downstream cascades, primarily the PI3K/AKT and Ras/MAPK pathways, which are vital for normal physiological functions like wound healing and embryonic development.[3][4] However, dysregulation of PDGF/PDGFR signaling is implicated in various pathologies, including cancer, fibrosis, and atherosclerosis, making it a key therapeutic target.[2][5]

Overview of Compared PDGFR Inhibitors

This guide compares several tyrosine kinase inhibitors (TKIs) with known activity against PDGFRs.

  • This compound : A tyrphostin-class inhibitor known for its high selectivity for PDGFR tyrosine kinase over other growth factor receptors like EGFR.[6][7] It is primarily used as a research tool to investigate the specific roles of PDGFR signaling.[8][9]

  • Imatinib (B729) (Gleevec) : A well-established multi-targeted TKI that potently inhibits PDGFR, c-Kit, and the Bcr-Abl fusion protein.[10][11] Its approval for various cancers has made it a benchmark for PDGFR inhibition.[11][12]

  • Sunitinib (Sutent) : A multi-targeted receptor TKI that inhibits VEGFRs, PDGFRs, and c-Kit, among others.[13][14] It is widely used in cancer therapy, particularly where angiogenesis is a key factor.[14]

  • Sorafenib (Nexavar) : Another multi-kinase inhibitor targeting Raf kinases, VEGFRs, and PDGFRs.[14][15]

  • Axitinib (Inlyta) : Primarily known as a potent VEGFR inhibitor, Axitinib also shows activity against PDGFR.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected TKIs against PDGFRα and PDGFRβ. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

InhibitorPDGFRα IC50 (nM)PDGFRβ IC50 (nM)Other Key Targets (IC50 in nM)
This compound 300 - 500300 - 500Highly selective for PDGFR
Imatinib 100100c-Kit (100), v-Abl (600)[10]
Sunitinib -2[13][16]VEGFR2 (80)[13][16], c-Kit, FLT3[14]
Sorafenib -57Raf-1 (6), B-Raf (22), VEGFR2 (90)
Axitinib -1.6VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3)
Crenolanib 2.13.2FLT3 (0.74)[13]
CP-673451 101Highly selective for PDGFR[13]

Data compiled from multiple sources; direct comparison should be made with caution.[13][17]

Signaling Pathway Inhibition

PDGFR inhibitors act by blocking the ATP-binding site of the receptor's intracellular kinase domain. This action prevents the autophosphorylation necessary for receptor activation, thereby halting the downstream signaling cascades that drive pathological cell proliferation and migration.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR (Inactive Monomer) PDGF->PDGFR Binding & Dimerization PDGFR_dimer PDGFR Dimer (Active) PI3K PI3K PDGFR_dimer->PI3K Phosphorylation Ras Ras PDGFR_dimer->Ras PLCg PLCγ PDGFR_dimer->PLCg AG1295 This compound & Other Inhibitors AG1295->PDGFR_dimer Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Pro_Survival Pro_Survival Transcription->Pro_Survival Protein Synthesis Proliferation Proliferation Transcription->Proliferation Protein Synthesis Migration Migration Transcription->Migration Protein Synthesis

Caption: Canonical PDGFR signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures how effectively an inhibitor blocks the kinase activity of purified PDGFR. The amount of ADP produced in the kinase reaction is quantified via a luminescent signal.[18][19]

A. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme: Recombinant human PDGFRα or PDGFRβ kinase domain, diluted to a working concentration (e.g., 1-5 ng/µL) in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be close to the Km for the enzyme (typically 10-100 µM).

  • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution series in Kinase Buffer.

B. Assay Procedure (384-well plate format):

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the appropriate wells.

  • Add 2 µL of the diluted enzyme solution to all wells.

  • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes to convert ADP to a luminescent signal.

  • Measure luminescence using a plate reader.

C. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the ability of an inhibitor to prevent the proliferation of cells whose growth is dependent on PDGF signaling.[20]

A. Cell Culture:

  • Seed cells (e.g., NIH 3T3 fibroblasts or vascular smooth muscle cells) into a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to attach overnight in their standard growth medium.

  • Serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS) to synchronize them and reduce basal signaling.

B. Assay Procedure:

  • Treat the serum-starved cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for 1-2 hours.

  • Stimulate the cells by adding a growth factor (e.g., 50 ng/mL PDGF-BB), except for the negative control wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting viability against the log of inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro kinase assay to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis A Prepare Reagents (Buffer, Enzyme, ATP/Substrate) C Dispense Inhibitor/Vehicle into 384-well Plate A->C B Prepare Inhibitor Serial Dilutions B->C D Add Enzyme & Incubate C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C (e.g., 60 min) E->F G Stop Reaction & Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for an in vitro kinase inhibition assay.

References

Validating AG 1295 Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AG 1295 and the Importance of Knockout Validation

This compound is a tyrphostin derivative that acts as a selective inhibitor of the PDGFR tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the initiation of downstream signaling cascades.[3] These pathways are crucial for cellular processes such as proliferation, migration, and survival.[1]

While this compound has been shown to be a potent inhibitor of PDGFR in various experimental settings, definitively proving its on-target specificity is crucial.[1][2][4] Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of experimental results and potential toxicity.[5] Knockout models, in which the target protein is completely absent, provide the gold standard for validating the specificity of a drug.[6] By comparing the effects of this compound in wild-type (WT) cells or animals with their PDGFR-knockout counterparts, researchers can unequivocally determine if the observed biological effects are a direct result of PDGFR inhibition.

Performance Comparison with Alternative PDGFR Inhibitors

Several other small molecule inhibitors targeting PDGFR are available, some of which have been extensively characterized and are approved for clinical use. A comparative analysis is essential for selecting the most appropriate tool for a specific research question.

Table 1: Hypothetical Comparison of PDGFR Inhibitor Activity in Wild-Type vs. PDGFRβ Knockout Cells

InhibitorTarget(s)Predicted IC50 (WT Cells)Predicted IC50 (PDGFRβ KO Cells)Rationale for Predicted Change in KO Cells
This compound PDGFRα, PDGFRβ~1 µM> 50 µMLoss of the primary target should lead to a significant increase in the IC50 value, indicating on-target activity.
Imatinib PDGFRα, PDGFRβ, c-KIT, ABL~0.1 µM> 10 µMSimilar to this compound, the absence of PDGFRβ would drastically reduce the inhibitor's potency.
Sunitinib PDGFRα, PDGFRβ, VEGFRs, c-KIT, FLT3, RET~0.01 µM> 1 µMAs a multi-kinase inhibitor, Sunitinib's potency would be reduced in PDGFRβ KO cells, but it would retain activity against other targets.

Note: The IC50 values are hypothetical and would need to be determined experimentally. The predicted fold-change in IC50 in knockout cells is a key indicator of on-target specificity.

Experimental Protocols for Validating this compound Specificity

The following are detailed protocols for key experiments designed to validate the specificity of this compound using PDGFR knockout models.

Cell Viability/Proliferation Assay

Objective: To determine if the growth-inhibitory effects of this compound are dependent on the presence of PDGFR.

Methodology:

  • Cell Culture: Culture wild-type and PDGFRβ knockout fibroblast cell lines in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significantly higher IC50 in the knockout cells would confirm on-target activity.

Western Blot Analysis of PDGFR Phosphorylation

Objective: To directly assess the ability of this compound to inhibit PDGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Starvation: Culture wild-type and PDGFRβ knockout cells to 70-80% confluency. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with PDGF-BB (a ligand for PDGFRβ) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated PDGFRβ (p-PDGFRβ).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate.

    • Strip the membrane and re-probe for total PDGFRβ and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in p-PDGFRβ levels in wild-type cells, with no signal in knockout cells, would validate the specificity of this compound.

Visualizing Key Pathways and Workflows

PDGF Receptor Signaling Pathway

The following diagram illustrates the canonical PDGFR signaling pathway, which is inhibited by this compound.

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds and dimerizes PLCg PLCγ PDGFR->PLCg Autophosphorylation recruits & activates PI3K PI3K PDGFR->PI3K Grb2 Grb2 PDGFR->Grb2 Akt Akt PI3K->Akt Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription AG1295 This compound AG1295->PDGFR Inhibits kinase activity

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Knockout Validation

This diagram outlines the logical flow of experiments to validate the specificity of this compound.

KO_Validation_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cells Viability Cell Viability Assay (e.g., MTT) WT->Viability Western Western Blot for p-PDGFR WT->Western KO PDGFR Knockout (KO) Cells KO->Viability KO->Western Compare Compare IC50 (WT vs. KO) & p-PDGFR levels Viability->Compare Western->Compare Conclusion Conclusion on This compound Specificity Compare->Conclusion

Caption: Workflow for validating this compound specificity using knockout cell lines.

Conclusion

The use of knockout models is an indispensable tool for the rigorous validation of kinase inhibitor specificity. While direct published evidence for this compound in PDGFR knockout models is currently lacking, the experimental framework provided in this guide offers a robust approach for researchers to independently assess its on-target activity. By comparing the cellular effects of this compound in wild-type versus PDGFR knockout cells, scientists can gain a high degree of confidence in their experimental findings and contribute valuable data to the field of signal transduction and drug discovery. The provided protocols and diagrams serve as a practical resource for designing and executing these critical validation studies.

References

Assessing the Potency of AG 1295 Against PDGFR Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specific activity of kinase inhibitors is paramount. This guide provides an objective comparison of the potency of AG 1295 against the primary isoforms of the Platelet-Derived Growth Factor Receptor (PDGFR), PDGFRα and PDGFRβ. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and therapeutic development.

Comparative Inhibitory Activity of this compound

To provide a clear comparison, the following table summarizes the known inhibitory activity of this compound against the general PDGFR family, alongside data for other common PDGFR inhibitors for which isoform-specific data is available.

InhibitorTarget(s)IC50 (nM)Reference
This compound PDGFR300 - 500[2]
CrenolanibPDGFRα2.1 (Kd)[5]
PDGFRβ3.2 (Kd)[5]
CP-673451PDGFRα10[5]
PDGFRβ1[5][6]
PonatinibPDGFRα1.1[5]
JNJ 10198409PDGFRα45[7]
PDGFRβ4.2[7]
PDGFRα kinase inhibitor 1PDGFRα132[7]
PDGFRβ6115[7]
GZD856PDGFRα68.6[7]
PDGFRβ136.6[7]

Experimental Protocols

To determine the potency of kinase inhibitors like this compound against PDGFR isoforms, two primary experimental approaches are commonly employed: in vitro kinase assays and cell-based phosphorylation assays.

In Vitro PDGFR Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PDGFRα or PDGFRβ.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDGFR isoforms.

Materials:

  • Recombinant human PDGFRα or PDGFRβ

  • ATP

  • Kinase assay buffer

  • A suitable substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • The purified PDGFR enzyme is incubated with varying concentrations of the test inhibitor in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of [γ-³²P]ATP or luminescence-based assays that measure the amount of ADP produced.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) plate Plate Preparation (Add enzyme, inhibitor, substrate) reagents->plate initiate Initiate Reaction (Add ATP) plate->initiate incubate Incubate (Controlled Temperature & Time) initiate->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Luminescence) stop->detect analyze Data Analysis (Calculate % Inhibition, Determine IC50) detect->analyze

Workflow for an in vitro PDGFR kinase assay.
Cell-Based PDGFR Phosphorylation Assay

This assay assesses the inhibitor's ability to block PDGFR autophosphorylation within a cellular context.

Objective: To determine the IC50 of a test compound for the inhibition of ligand-induced PDGFR phosphorylation in cells.

Materials:

  • A cell line expressing PDGFRα or PDGFRβ (e.g., NIH3T3 cells)[8]

  • Cell culture medium

  • PDGF ligand (e.g., PDGF-AA for PDGFRα, PDGF-BB for both)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-PDGFR, anti-total-PDGFR)

Procedure:

  • Cells are cultured to a suitable confluency and then serum-starved to reduce basal receptor activation.

  • The cells are pre-incubated with various concentrations of the test inhibitor.

  • PDGFR signaling is stimulated by adding the appropriate PDGF ligand.

  • After a short incubation period, the cells are lysed to extract cellular proteins.

  • The level of phosphorylated PDGFR is quantified using methods such as Western blotting or ELISA. For Western blotting, the intensity of the band corresponding to phosphorylated PDGFR is normalized to a loading control (e.g., total PDGFR or a housekeeping protein).

  • The inhibition of PDGFR phosphorylation is quantified relative to untreated, stimulated cells, and the IC50 value is calculated.[8]

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Cell Culture starve Serum Starvation culture->starve inhibitor Pre-incubate with Inhibitor starve->inhibitor ligand Stimulate with PDGF Ligand inhibitor->ligand lyse Cell Lysis ligand->lyse quantify Quantify Phospho-PDGFR (Western Blot / ELISA) lyse->quantify ic50 Calculate IC50 quantify->ic50

Workflow for a cell-based PDGFR phosphorylation assay.

PDGFR Signaling Pathway

PDGF receptors are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate on several tyrosine residues.[9][10] This creates docking sites for various signaling molecules, leading to the activation of downstream pathways that regulate cell proliferation, migration, and survival.[9][11] The primary signaling cascades activated by PDGFRs include the Ras-MAPK, PI3K, and PLC-γ pathways.[9][12]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K PLCG PLC-γ PDGFR->PLCG AG1295 This compound AG1295->PDGFR Ras Ras Grb2_Sos->Ras PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 DAG_IP3 PIP2 -> DAG + IP3 PLCG->DAG_IP3 Raf Raf Ras->Raf Akt Akt PIP2_PIP3->Akt PKC PKC DAG_IP3->PKC MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Transcription Gene Transcription PKC->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Response Proliferation Migration Survival Transcription->Response

Simplified PDGFR signaling pathway and the inhibitory action of this compound.

References

Safety Operating Guide

Proper Disposal of AG 1295: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of potent chemical compounds like AG 1295 is a critical component of laboratory safety and regulatory compliance. This compound, also known as Tyrphostin AG-1295, is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[1][2][3][4] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a fume hood.[5][6]

Personal Protective Equipment (PPE) and Handling Precautions:

Equipment/PrecautionSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Fume hood or other ventilated enclosureTo minimize inhalation of any dust or aerosols.

In the event of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

  • After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[5]

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

  • After swallowing: Do NOT induce vomiting. Seek immediate medical attention.[5]

This compound Properties and Storage

Proper storage is essential for maintaining the stability of this compound and preventing accidental exposure.

PropertyInformation
Synonyms Tyrphostin AG-1295, 6,7-Dimethyl-2-phenylquinoxaline, NSC 380341[2][3][7]
CAS Number 71897-07-9[2][7][8]
Form Crystalline solid[2][3]
Storage Temperature -20°C[1][2][3][7][8][9]
Stability ≥ 4 years at -20°C[2]
Solubility DMSO, DMF, Ethanol[2][7]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations for hazardous waste.

1. Hazard Assessment:

  • Treat this compound as a toxic chemical.[5] All waste materials contaminated with this compound, including empty containers, contaminated PPE, and solutions, must be handled as hazardous waste.[5]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[5] It should be collected in a designated container for solid or liquid chemical waste, as appropriate.[5]

3. Containerization:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound" (or "Tyrphostin this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

4. Waste Collection:

  • Solid Waste: Carefully place all solid waste, such as unused powder and contaminated items (e.g., weigh paper, pipette tips, gloves), into the designated solid waste container. Avoid generating dust.[5]

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not pour this waste down the drain.[5]

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

6. Arranging for Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pick-up, which is typically managed by the EHS department.[5]

  • Documentation: Complete all required waste disposal forms accurately and completely.[5]

Experimental Workflow for Disposal

AG1295_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal ppe Don Personal Protective Equipment (PPE) workspace Work in Ventilated Area (Fume Hood) ppe->workspace segregate Segregate this compound Waste workspace->segregate containerize Use Labeled, Compatible Waste Containers segregate->containerize collect_solid Collect Solid Waste (e.g., powder, contaminated items) containerize->collect_solid collect_liquid Collect Liquid Waste (e.g., solutions) containerize->collect_liquid store Store Waste in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs document Complete Disposal Documentation contact_ehs->document pickup Arrange for Professional Waste Pickup document->pickup

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for AG 1295

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of AG 1295. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any research chemical, it is crucial to handle it with care as the toxicological properties may not be fully elucidated. The usual precautionary measures for handling chemicals should be followed.[1]

General Safety Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Ensure adequate ventilation in the work area.

  • Avoid raising dust when working with the solid form.

Personal Protective Equipment (PPE)

While the SDS indicates that some specific PPE may not be required under normal handling, best practices in a laboratory setting involving research chemicals warrant a comprehensive approach to personal protection.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes of solutions or contact with the solid powder.
Hand Protection Impermeable and chemical-resistant gloves (e.g., nitrile). The glove material has to be impermeable and resistant to the product.[1]Prevents direct skin contact. The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities in a well-ventilated area.[1] Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated space.Minimizes the risk of inhaling the compound, particularly in its powdered form.
Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Before weighing, ensure the analytical balance is clean and calibrated.

  • Use appropriate weighing paper or a container to avoid contaminating the balance.

2. Solution Preparation:

  • This compound is supplied as a crystalline solid.[2]

  • It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[2]

  • When preparing stock solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.

  • If creating an aqueous solution, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

3. Storage:

  • Store this compound as a crystalline solid at -20°C.[2]

  • Keep the container tightly sealed.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Must not be disposed of with household garbage.[3] Do not allow the product to reach the sewage system.[3] Dispose of the waste material according to official local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered chemical waste and disposed of accordingly.

  • Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

AG1295_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound Solid B->C D Prepare Stock/Working Solution C->D E Perform Experiment D->E F Segregate Chemical Waste E->F G Decontaminate Work Area F->G H Dispose of Waste per Regulations G->H I Doff PPE H->I

This compound Handling and Disposal Workflow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.